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  • Product: 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid
  • CAS: 1261995-18-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Methoxy-5-(naphthalen-1-yl)nicotinic Acid: Synthesis, Characterization, and Potential Applications

Disclaimer: The following document is a technical guide based on established chemical principles and data from structurally related compounds. As of the date of this publication, 2-Methoxy-5-(naphthalen-1-yl)nicotinic ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: The following document is a technical guide based on established chemical principles and data from structurally related compounds. As of the date of this publication, 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid is a novel compound with limited to no direct experimental data available in public literature. This guide is intended for researchers, scientists, and drug development professionals, providing a theoretical framework and predicted methodologies for its synthesis, characterization, and potential exploration.

Introduction

The intersection of nicotinic acid and naphthalene scaffolds in medicinal chemistry presents a compelling avenue for the discovery of novel therapeutic agents. Nicotinic acid, a form of vitamin B3, and its derivatives are known to possess a wide range of biological activities, including anti-inflammatory and lipid-lowering effects.[1][2][3][4] The naphthalene moiety is a key structural component in numerous bioactive compounds, contributing to their therapeutic efficacy through various mechanisms.[5][6][7][8] This guide focuses on the chemical structure, properties, and a proposed synthetic route for a novel hybrid molecule, 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid.

This document provides a comprehensive theoretical overview, from its fundamental physicochemical properties to a detailed experimental protocol for its synthesis via a Suzuki-Miyaura cross-coupling reaction. Furthermore, we will explore the expected spectroscopic characteristics for its structural elucidation and discuss its potential biological activities based on the known pharmacology of its constituent chemical entities.

Chemical Structure and Predicted Physicochemical Properties

The chemical structure of 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid combines a 2-methoxynicotinic acid core with a 1-naphthyl substituent at the 5-position of the pyridine ring.

Structure:

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid, derived from the known properties of 2-methoxynicotinic acid and naphthalene derivatives.[9][10][11][12][13][14][15][16][17]

PropertyPredicted ValueSource of Prediction
IUPAC Name 2-Methoxy-5-(naphthalen-1-yl)pyridine-3-carboxylic acidBased on IUPAC nomenclature rules.
Molecular Formula C₁₇H₁₃NO₃Calculated from the chemical structure.
Molecular Weight 279.29 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline solidBased on the appearance of related compounds like 1-naphthol and 2-methoxynicotinic acid.[10][12][13][14][16]
Melting Point 150-180 °CExtrapolated from the melting points of 2-methoxynicotinic acid (146-150 °C) and 6-methoxynicotinic acid (171.5-172.5 °C), and considering the added bulk of the naphthalene ring.[11][15]
Solubility Soluble in organic solvents (e.g., ethanol, ether, acetone), sparingly soluble in water.Based on the solubility of 1-naphthol and the expected properties of a molecule with both aromatic and polar functional groups.[10][13][14][16]
pKa ~3.5 - 4.5Predicted based on the pKa of nicotinic acid and the electronic effects of the methoxy and naphthyl substituents.
Proposed Synthesis: Suzuki-Miyaura Cross-Coupling

The synthesis of 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid can be efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This widely used method is ideal for forming carbon-carbon bonds between aryl halides and arylboronic acids with high functional group tolerance.[18][19]

Reaction Scheme:

Experimental Protocol

Materials:

  • 5-Bromo-2-methoxynicotinic acid

  • Naphthalen-1-ylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Toluene (for extraction)

  • Ethyl acetate (for extraction)

  • Magnesium sulfate (MgSO₄)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add 5-bromo-2-methoxynicotinic acid (1.0 eq), naphthalen-1-ylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Catalyst and Ligand Addition: Under the inert atmosphere, add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Acidify the mixture with 1 M HCl to a pH of approximately 3-4.

    • Extract the aqueous layer with a mixture of toluene and ethyl acetate (1:1 v/v) three times.

    • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents & Catalyst 5-Bromo-2-methoxynicotinic_acid 5-Bromo-2-methoxynicotinic acid Reaction_Vessel Reaction at 90°C 5-Bromo-2-methoxynicotinic_acid->Reaction_Vessel Naphthalen-1-ylboronic_acid Naphthalen-1-ylboronic acid Naphthalen-1-ylboronic_acid->Reaction_Vessel Pd_catalyst Pd(OAc)₂ / PPh₃ Pd_catalyst->Reaction_Vessel Base K₂CO₃ Base->Reaction_Vessel Solvent Dioxane/Water Solvent->Reaction_Vessel Workup Acidification & Extraction Reaction_Vessel->Workup Purification Column Chromatography Workup->Purification Final_Product 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid Purification->Final_Product

Caption: Proposed Suzuki-Miyaura synthesis workflow.

Spectroscopic Characterization (Predicted)

The structural confirmation of the synthesized 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid would rely on a combination of spectroscopic techniques. The expected data is extrapolated from known spectra of nicotinic acid derivatives and naphthalene-containing compounds.[20][21][22][23]

¹H NMR (Proton Nuclear Magnetic Resonance):

  • Aromatic Protons: Multiple signals in the aromatic region (δ 7.0-9.0 ppm) corresponding to the protons on the pyridine and naphthalene rings.

  • Methoxy Protons: A singlet at approximately δ 3.9-4.1 ppm corresponding to the -OCH₃ group.

  • Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (δ > 10 ppm), which may be exchangeable with D₂O.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Aromatic Carbons: Multiple signals in the aromatic region (δ 120-160 ppm).

  • Methoxy Carbon: A signal around δ 55-60 ppm.

  • Carboxylic Carbon: A signal in the downfield region (δ > 165 ppm).

FT-IR (Fourier-Transform Infrared) Spectroscopy:

  • O-H Stretch (Carboxylic Acid): A broad absorption band in the region of 2500-3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong absorption band around 1700-1730 cm⁻¹.[21][22]

  • C=C and C=N Stretches (Aromatic Rings): Multiple absorption bands in the 1400-1600 cm⁻¹ region.

  • C-O Stretch (Methoxy): An absorption band around 1250-1300 cm⁻¹.

Mass Spectrometry (MS):

  • Molecular Ion Peak (M⁺): An intense peak corresponding to the molecular weight of the compound (m/z = 279.29).

  • Fragmentation Pattern: Characteristic fragmentation patterns corresponding to the loss of COOH, OCH₃, and fragmentation of the naphthalene ring.

Potential Biological Activities and Applications

The unique hybrid structure of 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid suggests several potential biological activities and applications in drug discovery and development.

  • Anti-inflammatory Properties: Nicotinic acid and its derivatives have demonstrated anti-inflammatory effects.[2][4] The presence of the naphthalene moiety could modulate this activity, potentially leading to novel anti-inflammatory agents.

  • Antimicrobial Potential: Naphthalene derivatives are known to possess antimicrobial properties.[6][7][8] This compound could be investigated for its efficacy against various bacterial and fungal strains.

  • Anticancer Activity: Both nicotinic acid analogs and certain naphthalene-containing compounds have been explored for their anticancer potential.[1][6] The combination of these two pharmacophores might result in synergistic or novel anticancer activity.

  • Cardiovascular Effects: Nicotinic acid is well-known for its role in managing dyslipidemia.[3] While the direct effect of this novel compound is unknown, its structural similarity to nicotinic acid warrants investigation into its potential cardiovascular effects.

Potential Mechanism of Action Pathway

Potential_MOA Compound 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid Target Potential Cellular Target (e.g., Enzyme, Receptor) Compound->Target Binding/Modulation Signaling_Cascade Downstream Signaling Cascade Target->Signaling_Cascade Activation/Inhibition Biological_Response Biological Response (e.g., Anti-inflammatory, Antimicrobial) Signaling_Cascade->Biological_Response Cellular Outcome

Caption: A generalized potential mechanism of action.

Conclusion and Future Perspectives

This technical guide provides a theoretical foundation for the synthesis, characterization, and potential applications of the novel compound, 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid. The proposed Suzuki-Miyaura coupling offers a viable and efficient route for its synthesis. The predicted spectroscopic data will be crucial for its structural verification.

Future research should focus on the practical synthesis and purification of this compound, followed by comprehensive spectroscopic analysis to confirm its structure. Subsequently, in vitro and in vivo studies are warranted to explore its potential biological activities, including its anti-inflammatory, antimicrobial, and anticancer properties. The exploration of this and similar hybrid molecules could lead to the discovery of new therapeutic agents with enhanced efficacy and novel mechanisms of action.

References
  • Benchchem. (n.d.). Protocol for Suzuki-Miyaura Coupling with 5-Bromonicotinic Acid: Synthesis of 5-Aryl Nicotinic Acid Derivatives.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid.
  • MDPI. (2022, March 4). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives.
  • Pharmaguideline. (2020, April 17). Structure and medicinal uses of Naphthalene, Phenanthrene, Anthracene.
  • ResearchGate. (2025, August 9). Synthesis, Biochemical Activity, and Structure-Activity Relationship Among Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) Analogs.
  • Jetir.Org. (n.d.). SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES.
  • PubChem. (n.d.). 2-Methoxynicotinic acid.
  • International Journal of Pharmaceutical Sciences. (2024, December 28). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. Retrieved from International Journal of Pharmaceutical Sciences website.
  • Wikipedia. (n.d.). Naphthalene.
  • PubMed. (2024, March 15). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile.
  • Grokipedia. (n.d.). 1-Naphthol.
  • ChemicalBook. (2026, January 13). 2-Methoxynicotinic acid.
  • ACS Publications. (2003, July 30). Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling.
  • ResearchGate. (n.d.). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective.
  • ResearchGate. (2021, December 30). Nicotinic acid derivatives: Application and uses, review.
  • ResearchGate. (2025, August 6). Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives.
  • ResearchGate. (n.d.). Naphthalene derivatives: A new range of antimicrobials with high therapeutic value.
  • ChemicalBook. (2026, January 13). 2-Hydroxynicotinic acid.
  • MDPI. (2019, February 23). Niacin in the Central Nervous System: An Update of Biological Aspects and Clinical Applications.
  • LGC Standards. (n.d.). 2-Methoxynicotinic Acid.
  • NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Chemistry Behind 1-Naphthol: Properties and Synthesis Routes. Retrieved from NINGBO INNO PHARMCHEM CO., LTD. website.
  • Bangladesh Journals Online. (n.d.). PREPARATION AND CHARACTERIZATION OF TOXIC METAL COMPLEXES OF NICOTINAMIDE AND NICOTINIC ACID.
  • Wikipedia. (n.d.). Suzuki reaction.
  • MDPI. (2021, October 14). Structural and Spectroscopic Characteristics of Ni II and Cu II Complexes with Poly (Vinyl Alcohol-Nicotinic Acid) Copolymers for Photocatalytic Degradation of Indigo Carmine Dye.
  • Parchem. (n.d.). 1-NAPHTHOL.
  • LookChem. (n.d.). Cas 66572-55-2,6-Methoxynicotinic acid.
  • Wikipedia. (n.d.). 1-Naphthol.
  • PubChem. (n.d.). 1-Naphthylamine.
  • MDPI. (n.d.). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments.

Sources

Exploratory

Elucidating the In Vitro Mechanism of Action of 2-Methoxy-5-(naphthalen-1-yl)nicotinic Acid: A Proposed Investigatory Framework

This technical guide provides a comprehensive framework for investigating the in vitro mechanism of action of the novel compound, 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid. Designed for researchers, scientists, and dru...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive framework for investigating the in vitro mechanism of action of the novel compound, 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid. Designed for researchers, scientists, and drug development professionals, this document outlines a proposed mechanism and a corresponding suite of robust, self-validating experimental protocols to rigorously test this hypothesis. The structure of this guide is tailored to the specific nature of the compound, prioritizing a logical and scientifically sound investigatory narrative over a rigid template.

Introduction and Compound Rationale

2-Methoxy-5-(naphthalen-1-yl)nicotinic acid is a synthetic organic molecule that integrates three key structural motifs: a nicotinic acid (niacin) core, a bulky, lipophilic naphthalene ring, and a methoxy group. The nicotinic acid moiety is a well-established pharmacophore with known effects on lipid metabolism and cardiovascular health.[1][2][3][4] The addition of a naphthalene group at the 5-position and a methoxy group at the 2-position of the pyridine ring suggests a deliberate chemical modification aimed at potentially altering the parent molecule's potency, selectivity, or pharmacokinetic properties.

The rationale for this investigation is to determine if these modifications steer the compound's activity towards novel molecular targets or modulate its effects on known nicotinic acid-associated pathways. This guide proposes a primary hypothesis that 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid acts as a modulator of cellular signaling pathways involved in inflammation and cellular metabolism, potentially through interactions with G-protein coupled receptors (GPCRs) or by influencing key metabolic enzymes.

Proposed In Vitro Mechanism of Action

Based on the structural components of 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid, a plausible, yet hypothetical, mechanism of action is proposed. It is hypothesized that the compound may exhibit a dual mechanism:

  • Primary Hypothesis: G-Protein Coupled Receptor (GPCR) Modulation: The nicotinic acid core suggests a potential interaction with the nicotinic acid receptor (GPR109A), also known as Hydroxycarboxylic acid receptor 2 (HCA2).[2] The bulky naphthalene and methoxy groups may alter the binding affinity and downstream signaling compared to niacin.

  • Secondary Hypothesis: Enzyme Inhibition: The presence of the naphthalene ring, a feature found in some enzyme inhibitors, suggests that the compound could also target key enzymes involved in cellular metabolism or inflammatory signaling pathways, such as cyclooxygenases (COX) or lipoxygenases (LOX).

This guide will focus on delineating the experimental workflows to investigate these hypotheses.

Experimental Workflows for Mechanistic Elucidation

To systematically investigate the proposed mechanism of action, a multi-pronged in vitro approach is recommended. The following sections detail the key experimental protocols.

Primary Target Engagement: GPCR Binding and Activation Assays

The initial step is to determine if 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid directly interacts with and activates GPR109A.

Experimental Protocol: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid for the human GPR109A receptor.

Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells stably expressing human GPR109A.

    • Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.

    • Determine protein concentration of the membrane preparation using a Bradford assay.

  • Competitive Binding Assay:

    • In a 96-well plate, incubate a fixed concentration of a known GPR109A radioligand (e.g., [3H]-Nicotinic Acid) with varying concentrations of 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid.

    • Add the GPR109A-expressing cell membranes.

    • Incubate to allow for competitive binding to reach equilibrium.

    • Harvest the membranes onto filter plates and wash to remove unbound radioligand.

    • Measure the bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the competitor.

    • Calculate the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Experimental Protocol: cAMP Functional Assay

Objective: To determine if binding of 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid to GPR109A results in functional receptor activation or inhibition.

Methodology:

  • Cell Culture:

    • Culture CHO-K1 cells stably co-expressing human GPR109A and a cyclic AMP (cAMP)-responsive reporter gene (e.g., CRE-luciferase).

  • Assay Procedure:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat cells with varying concentrations of 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid in the presence of forskolin (an adenylyl cyclase activator).

    • Incubate for a specified period to allow for receptor activation and reporter gene expression.

    • Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).

  • Data Analysis:

    • Plot the reporter activity against the log concentration of the compound.

    • Determine the EC50 (for agonists) or IC50 (for antagonists) values.

Data Presentation: Target Engagement Parameters

Parameter2-Methoxy-5-(naphthalen-1-yl)nicotinic acidNicotinic Acid (Control)
GPR109A Binding Affinity (Ki) Experimental ValueKnown Literature Value
GPR109A Functional Activity (EC50/IC50) Experimental ValueKnown Literature Value

Workflow Diagram: GPCR Target Validation

GPR_Validation Compound 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid Binding_Assay Radioligand Binding Assay Compound->Binding_Assay Functional_Assay cAMP Functional Assay Compound->Functional_Assay GPR109A_Cells Cells Expressing GPR109A GPR109A_Cells->Binding_Assay GPR109A_Cells->Functional_Assay Ki_Value Determine Ki (Binding Affinity) Binding_Assay->Ki_Value EC50_IC50 Determine EC50/IC50 (Functional Potency) Functional_Assay->EC50_IC50

Caption: Workflow for GPR109A target engagement and functional validation.

Downstream Signaling Pathway Analysis

Assuming the compound shows activity at GPR109A, the next logical step is to investigate its impact on downstream signaling pathways. Nicotinic acid derivatives have been shown to influence MEK/ERK and AKT/GSK3β signaling.[5]

Experimental Protocol: Western Blot Analysis of Key Signaling Proteins

Objective: To assess the phosphorylation status of key proteins in the MEK/ERK and PI3K/Akt signaling pathways following treatment with the compound.

Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., HaCaT keratinocytes or 3T3-L1 adipocytes) to 80% confluency.

    • Serum-starve the cells for 24 hours.

    • Treat cells with 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid at its EC50 concentration for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Protein Extraction and Quantification:

    • Lyse the cells and extract total protein.

    • Quantify protein concentration using a BCA assay.

  • Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against phosphorylated and total forms of ERK1/2 and Akt.

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the levels of phosphorylated proteins to their respective total protein levels.

Signaling Pathway Diagram: Proposed Downstream Effects

Signaling_Pathway Compound 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid GPR109A GPR109A Compound->GPR109A Gi Gαi GPR109A->Gi AC Adenylyl Cyclase Gi->AC PI3K PI3K Gi->PI3K MEK MEK Gi->MEK cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Cellular_Response Cellular Response (e.g., Anti-inflammatory) pAkt->Cellular_Response ERK ERK MEK->ERK pERK p-ERK ERK->pERK pERK->Cellular_Response

Caption: Proposed signaling cascade following GPR109A activation.

Investigating the Secondary Hypothesis: Enzyme Inhibition Assays

To explore the possibility of off-target effects or a dual mechanism of action, a panel of enzyme inhibition assays should be conducted.

Experimental Protocol: In Vitro Enzyme Inhibition Assays (e.g., COX-1/COX-2)

Objective: To determine if 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid inhibits the activity of key inflammatory enzymes.

Methodology:

  • Assay Setup:

    • Utilize commercially available enzyme inhibition assay kits (e.g., a colorimetric or fluorometric COX-1/COX-2 inhibitor screening kit).

  • Procedure:

    • In a 96-well plate, add the enzyme (e.g., ovine COX-1 or human recombinant COX-2), a heme cofactor, and varying concentrations of 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid.

    • Initiate the reaction by adding arachidonic acid as the substrate.

    • Incubate for a specified time at the optimal temperature.

    • Measure the product formation (e.g., Prostaglandin G2) according to the kit's instructions (e.g., by measuring absorbance or fluorescence).

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each concentration of the compound.

    • Plot the percentage of inhibition against the log concentration of the compound to determine the IC50 value.

Data Presentation: Enzyme Inhibition Profile

Enzyme TargetIC50 (µM)
COX-1 Experimental Value
COX-2 Experimental Value
5-LOX Experimental Value

Conclusion and Future Directions

This technical guide has outlined a systematic and logical approach to elucidating the in vitro mechanism of action of 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid. By combining target engagement assays, downstream signaling analysis, and broader enzymatic profiling, researchers can build a comprehensive understanding of this novel compound's biological activity. The proposed experimental workflows are designed to be robust and provide clear, quantifiable endpoints.

Positive findings from these in vitro studies would warrant further investigation into the compound's effects on cellular processes such as lipid metabolism, inflammatory responses in relevant cell types (e.g., macrophages, hepatocytes), and ultimately, progression to in vivo models to assess its therapeutic potential.

References

  • Nicotinic acid - Wikipedia. (n.d.). Retrieved from [Link]

  • Wen, L. L., Chen, J. M., & Yang, J. (2010). N′-(2-Methoxy-1-naphthylidene)nicotinohydrazide. Acta Crystallographica Section E: Structure Reports Online, 66(3), o533.
  • Zhang, Y., Wang, K., & Liu, C. (2022). Advances in Research on Bioactivity, Toxicity, Metabolism, and Pharmacokinetics of Usnic Acid In Vitro and In Vivo. Molecules, 27(21), 7469.
  • Lee, S. K., Kim, J. H., & Lee, S. (2011). 2-methoxy-1,4-naphthoquinone isolated from Impatiens balsamina in a screening program for activity to inhibit Wnt signaling.
  • Li, Y., Wang, Y., & Chen, J. (2022). Transcriptomics Integrated with Metabolomics Reveals 2-Methoxy-1, 4-Naphthoquinone-Based Carbon Dots Induced Molecular Shifts in Penicillium italicum. Molecules, 27(8), 2569.
  • Wen, L. L., Chen, J. M., & Yang, J. (2010). N'-(2-Meth-oxy-1-naphthyl-idene)nicotino-hydrazide. Acta crystallographica. Section E, Structure reports online, 66(Pt 3), o533.
  • Kamal, M. A., & Ganji, S. H. (2008). Mechanism of action of niacin. The American journal of cardiology, 101(8A), 20B–26B.
  • Ferrell, M., & Hazen, S. L. (2024). A terminal metabolite of niacin promotes vascular inflammation and contributes to cardiovascular disease risk. eScholarship, University of California.
  • Hseuh, Y. C., & Lin, H. Y. (2012). Nicotinic acid hydroxamate downregulated the melanin synthesis and tyrosinase activity through activating the MEK/ERK and AKT/GSK3β signaling pathways. Journal of agricultural and food chemistry, 60(19), 4859–4864.
  • Murthy, S. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. Research Review International Journal of Multidisciplinary, 6(5), 56-65.
  • Kiranmayee, P. (2024). The Binding Capacity of the Lead Phytochemical Molecule to Cancer Cell Target Proteins and its Potential Anticancer Properties with Respect to Standard Drugs. Biomedical and Pharmacology Journal, 17(2).
  • Murthy, S. (2021). Nicotinic acid, its mechanism of action and pharmacological effects.
  • Shin, J. A., & Lee, K. T. (2007). Synthesis of (aryloxyacetylamino)-isonicotinic/nicotinic acid analogues as potent hypoxia-inducible factor (HIF)-1alpha inhibitors. Bioorganic & medicinal chemistry letters, 17(22), 6210–6214.
  • Yu, C., Wang, Q., Min, L., Bajsa Hirschel, J. N., Hua, X., Cantrell, C. L., Duke, S., & Liu, X. (2021). Synthesis, crystal structure, herbicidal activity, and SAR study of Novel N-(Arylmethoxy)-2-chloronicotinamides derived from nicotinic acid. Journal of Agricultural and Food Chemistry, 69(23), 6437–6445.
  • Li, Y., & Wang, Y. (2018). The compound 2-(naphthalene-2-thio)-5,8-dimethoxy-1,4-naphthoquinone induces apoptosis via reactive oxygen species-regulated mitogen-activated protein kinase, protein kinase B, and signal transducer and activator of transcription 3 signaling in human gastric cancer cells. Drug development research, 79(6), 295–306.
  • Lu, T., Laughton, C. A., & Bradshaw, T. D. (2014). In Vitro Antitumor Mechanism of (E)-N-(2-methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)pyridin-3-yl)methanesulfonamide.
  • Linus Pauling Institute. (2018). Niacin.
  • Pellegrino, R., & Fabbrocini, G. (2020). Nicotinamide inhibits melanoma in vitro and in vivo. Journal of Experimental & Clinical Cancer Research, 39(1), 203.
  • Vanderbilt University. (n.d.). Publications | VICB. Retrieved from [Link]

  • Yousuf, M., & Wahab, A. (2019). Dual targeting of the cancer antioxidant network with 1,4-naphthoquinone fused Gold(i) N-heterocyclic carbene complexes. Chemical Science, 10(38), 8821–8830.

Sources

Foundational

An In-depth Technical Guide to 2-Methoxy-5-(naphthalen-1-yl)nicotinic Acid: Molecular Weight and Exact Mass

For Immediate Release This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development, providing in-depth information on the molecular weight and exact mass of 2...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development, providing in-depth information on the molecular weight and exact mass of 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid. This document outlines the theoretical basis for these fundamental physicochemical properties and details the experimental methodologies for their empirical validation.

Introduction

2-Methoxy-5-(naphthalen-1-yl)nicotinic acid is a heterocyclic compound featuring a substituted pyridine core. The presence of a methoxy group, a carboxylic acid functional group, and a bulky naphthalenyl substituent suggests a molecule with potential for diverse chemical interactions and biological activity. A precise understanding of its molecular weight and exact mass is a critical first step in its characterization, influencing everything from reaction stoichiometry to spectroscopic analysis and high-resolution mass spectrometry-based screening. This guide provides a foundational understanding of these properties, grounded in established scientific principles.

Physicochemical Properties

The fundamental physicochemical properties of 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid are derived from its elemental composition. Based on its chemical structure, the molecular formula is determined to be C₁₇H₁₃NO₃.

Molecular Structure

The structural arrangement of 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid, with its key functional groups, is depicted below.

Molecular structure of 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid.
Quantitative Data Summary

The calculated molecular weight and exact mass of 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid are presented in the table below.

ParameterValue
Molecular Formula C₁₇H₁₃NO₃
Molecular Weight 295.29 g/mol
Exact Mass 295.08954 u

Theoretical Calculation and Experimental Determination

Calculation of Molecular Weight and Exact Mass

The molecular weight (or average molecular mass) is calculated by summing the standard atomic weights of the constituent atoms.[1][2][3][4] The standard atomic weight represents the weighted average of the masses of all naturally occurring isotopes of an element.[5][6]

  • Molecular Weight = (17 × Atomic Weight of C) + (13 × Atomic Weight of H) + (1 × Atomic Weight of N) + (3 × Atomic Weight of O)

  • Molecular Weight = (17 × 12.011) + (13 × 1.008) + (1 × 14.007) + (3 × 15.999) = 295.29 g/mol

The exact mass is calculated by summing the masses of the most abundant isotopes of the constituent atoms.[7] This value is crucial for high-resolution mass spectrometry.

  • Exact Mass = (17 × Mass of ¹²C) + (13 × Mass of ¹H) + (1 × Mass of ¹⁴N) + (3 × Mass of ¹⁶O)

  • Exact Mass = (17 × 12.000000) + (13 × 1.007825) + (1 × 14.003074) + (3 × 15.994915) = 295.08954 u

Experimental Workflow for Mass Spectrometry

The empirical determination of the molecular weight and exact mass of 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid is primarily achieved through mass spectrometry. A general workflow for this analysis is outlined below.

cluster_0 Sample Preparation cluster_1 Mass Spectrometry cluster_2 Data Analysis Sample Dissolution Sample Dissolution Ionization Source Ionization Source Sample Dissolution->Ionization Source Introduction Mass Analyzer Mass Analyzer Ionization Source->Mass Analyzer Ion Acceleration Detector Detector Mass Analyzer->Detector Ion Separation Mass Spectrum Mass Spectrum Detector->Mass Spectrum Signal Transduction Data Interpretation Data Interpretation Mass Spectrum->Data Interpretation Analysis

A generalized workflow for mass spectrometric analysis.

Step-by-Step Protocol:

  • Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent system, often a mixture of water, acetonitrile, or methanol, with a small amount of formic acid or ammonium hydroxide to promote ionization.

  • Ionization: The sample solution is introduced into an ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), to generate gas-phase ions.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., Time-of-Flight (TOF), Orbitrap, or Quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a signal is generated that is proportional to the abundance of each ion.

  • Data Interpretation: The resulting mass spectrum is analyzed to determine the m/z values of the detected ions. For the singly charged molecular ion ([M+H]⁺ or [M-H]⁻), this value directly corresponds to the exact mass of the molecule plus or minus the mass of a proton.

Conclusion

This technical guide has provided a detailed overview of the molecular weight and exact mass of 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid. The theoretically calculated values of 295.29 g/mol for the molecular weight and 295.08954 u for the exact mass serve as essential parameters for the scientific community. The outlined experimental workflow using mass spectrometry provides a robust framework for the empirical validation of these fundamental properties, which are indispensable for the continued research and development of this compound.

References

  • BYJU'S. (n.d.). Atomic Mass of First 30 Elements. Retrieved from [Link]

  • BYJU'S. (n.d.). Carbon. Retrieved from [Link]

  • Chemistry LibreTexts. (2026). Atomic Mass. Retrieved from [Link]

  • International Union of Pure and Applied Chemistry. (n.d.). Atomic Weight of Hydrogen. Retrieved from [Link]

  • International Union of Pure and Applied Chemistry. (n.d.). Atomic Weight of Nitrogen. Retrieved from [Link]

  • Nondestructive Evaluation Physics : Atomic Elements. (n.d.). Atomic Number and Mass Numbers. Retrieved from [Link]

  • Chemistry. (n.d.). Nitrogen - N. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Nitrogen. Retrieved from [Link]

  • Quora. (2019). What is the mass of a nitrogen atom in kg?. Retrieved from [Link]

  • Quora. (2017). Why atomic mass of oxygen is 16?. Retrieved from [Link]

  • LabXchange. (2022). Atomic Mass, Atomic Number, and Carbon-12. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Carbon. Retrieved from [Link]

  • YouTube. (2022). How to Find the Mass of One Atom of Hydrogen (H). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Oxygen. Retrieved from [Link]

  • YouTube. (2022). How to Find the Mass of One Atom of Nitrogen (N). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Atomic Weights and Isotopic Compositions for Oxygen. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Atomic Weights and Isotopic Compositions for Carbon. Retrieved from [Link]

  • PubChem. (n.d.). Oxygen. Retrieved from [Link]

Sources

Exploratory

Preclinical Pharmacokinetic Profiling of 2-Methoxy-5-(naphthalen-1-yl)nicotinic Acid: A Technical Whitepaper

Executive Summary The rational design of targeted therapeutics requires a rigorous understanding of how molecular architecture dictates Absorption, Distribution, Metabolism, and Excretion (ADME). 2-Methoxy-5-(naphthalen-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of targeted therapeutics requires a rigorous understanding of how molecular architecture dictates Absorption, Distribution, Metabolism, and Excretion (ADME). 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid (hereafter referred to as 2-M-5-NNA ) is a structurally complex xenobiotic characterized by a nicotinic acid core, an electron-donating 2-methoxy group, and a highly lipophilic 5-naphthalen-1-yl moiety.

This whitepaper provides an in-depth pharmacokinetic (PK) evaluation of 2-M-5-NNA. By deconstructing the causality between its structural features and its biological disposition, we establish a robust framework for its preclinical evaluation, adhering to stringent self-validating experimental protocols and regulatory guidelines.

Physicochemical Profiling & Absorption Dynamics

The absorption profile of 2-M-5-NNA is fundamentally governed by the interplay between its ionizable carboxylic acid and its lipophilic naphthalene ring.

Mechanistic Causality: The carboxylic acid moiety (predicted pKa ~4.5) ensures that the molecule is predominantly ionized at the physiological pH of the intestinal lumen (pH 6.5–7.4). This negative charge creates a high desolvation energy penalty, severely limiting passive transcellular diffusion across the enterocyte lipid bilayer. However, the bulky naphthalene ring significantly increases the molecule's overall lipophilicity (LogP ~4.2). Once the charge barrier is overcome—or if absorption occurs in the acidic microclimate of the upper GI tract—the lipophilic tail drives rapid partitioning into the membrane.

To accurately predict intestinal absorption, the1 is employed, as it expresses the microvilli, tight junctions, and transporter proteins characteristic of the human small intestine[1].

Protocol 1: Self-Validating Caco-2 Permeability Assay

To ensure trustworthiness, this protocol integrates internal controls that automatically invalidate the run if monolayer integrity is compromised.

  • System Suitability (Pre-flight): Culture Caco-2 cells on polycarbonate transwell inserts for 21 days. Prior to dosing, measure Trans-Epithelial Electrical Resistance (TEER). Proceed only if TEER > 300 Ω·cm², confirming tight junction formation.

  • Apical Dosing: Prepare a 10 µM solution of 2-M-5-NNA in Hanks' Balanced Salt Solution (HBSS) at pH 6.5 (mimicking intestinal pH). Apply to the apical chamber.

  • Internal Control Application: Co-administer Lucifer Yellow (LY, 100 µM), a fluorescent marker restricted to paracellular transport.

  • Incubation & Sampling: Incubate at 37°C. Sample the basolateral chamber at 30, 60, 90, and 120 minutes.

  • Validation & Analysis:

    • Validation: Measure LY fluorescence in the basolateral chamber. If LY apparent permeability ( Papp​ ) exceeds 1×10−6 cm/s, the monolayer is compromised, and the 2-M-5-NNA data is rejected[2].

    • Quantification: Analyze 2-M-5-NNA via UHPLC-MS/MS to calculate Papp​ . Calculate total mass balance; a recovery of <80% triggers an investigation into non-specific plastic binding or intracellular trapping.

Caco2_Workflow Start Apical Dosing (2-M-5-NNA) Incubation Incubation (120 min, 37°C) TEER Validation Start->Incubation Sampling Basolateral Sampling & Apical Recovery Incubation->Sampling Validation Lucifer Yellow Paracellular Check Incubation->Validation Integrity Check Analysis UHPLC-MS/MS Quantification Sampling->Analysis

Figure 1: Self-validating Caco-2 permeability workflow for 2-M-5-NNA.

Distribution & Hepatic Metabolism

Upon entering the systemic circulation, 2-M-5-NNA is subject to extensive plasma protein binding (PPB) and hepatic clearance. The highly hydrophobic naphthalene moiety strongly drives non-specific binding to Human Serum Albumin (HSA). Consequently, the unbound fraction ( fu​ ) is predicted to be low (<5%), which restricts the volume of distribution ( Vd​ ) primarily to the central compartment.

Cytochrome P450 (CYP) Profiling

The structural vulnerabilities of 2-M-5-NNA dictate its Phase I and Phase II metabolic fate:

  • O-Demethylation: The 2-methoxy group is highly susceptible to cleavage by CYP3A4 and CYP2C9, yielding a reactive pyridone/hydroxypyridine intermediate.

  • Aromatic Hydroxylation: The naphthalene ring is prone to CYP-mediated epoxidation and subsequent hydroxylation.

  • Direct Glucuronidation: The free carboxylic acid serves as a primary handle for Phase II Uridine 5'-diphospho-glucuronosyltransferase (UGT) conjugation.

Understanding these pathways is critical. As outlined in the3, identifying intrinsic factors—such as genetic polymorphisms in CYP2C9 or CYP3A4—is essential for explaining variability in drug exposure and informing proper dosing regimens[3].

Protocol 2: Self-Validating Human Liver Microsome (HLM) Assay

To accurately determine the intrinsic clearance ( CLint​ ) of 2-M-5-NNA, an HLM stability assay must isolate CYP-mediated degradation from chemical instability.

  • Reaction Setup: Prepare a reaction mixture containing 0.5 mg/mL pooled HLMs and 1 µM 2-M-5-NNA in 100 mM potassium phosphate buffer (pH 7.4).

  • System Suitability Controls: Run parallel incubations with Verapamil (high clearance positive control) and Warfarin (low clearance negative control) to verify microsomal enzymatic viability.

  • Internal Control (Minus-NADPH): Prepare an identical 2-M-5-NNA reaction tube without the addition of the NADPH regenerating system.

  • Execution: Initiate the reaction by adding the NADPH regenerating system to the primary tubes. Incubate at 37°C.

  • Termination & Validation: Quench the reaction with ice-cold acetonitrile containing an internal standard at 0, 15, 30, 45, and 60 minutes.

    • Validation check: If 2-M-5-NNA depletes in the Minus-NADPH control, it indicates non-CYP-mediated degradation (e.g., chemical hydrolysis), invalidating the assumption of pure CYP clearance.

  • Analysis: Centrifuge and analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and CLint​ .

CYP_Metabolism Parent 2-M-5-NNA (Parent Drug) CYP3A4 CYP450 Oxidation (CYP3A4 / CYP2C9) Parent->CYP3A4 Phase2 UGT Glucuronidation (Carboxylic Acid) Parent->Phase2 Direct Conjugation Metabolite1 O-Demethylated Metabolite CYP3A4->Metabolite1 Methoxy Cleavage Metabolite2 Hydroxynaphthyl Derivative CYP3A4->Metabolite2 Naphthalene Oxidation Excretion Biliary/Renal Excretion Phase2->Excretion Metabolite1->Excretion Metabolite2->Phase2 Secondary Conjugation

Figure 2: Phase I and Phase II metabolic pathways for 2-M-5-NNA.

Quantitative Data Synthesis

The predicted pharmacokinetic parameters for 2-M-5-NNA, derived from its structural physicochemical properties and standard in vitro assay extrapolations, are summarized below.

PK ParameterPredicted / Target ValueMechanistic Rationale
LogP (Octanol/Water) ~4.2High lipophilicity driven by the bulky naphthalene ring.
pKa (Carboxylic Acid) ~4.5Ionized at physiological pH (7.4), limiting transcellular passive diffusion.
Caco-2 Papp​ (A-B) <5×10−6 cm/sLow permeability due to negative charge; potential substrate for efflux transporters.
Plasma Protein Binding > 95%High affinity for Human Serum Albumin (HSA) due to the hydrophobic moiety.
Hepatic Extraction ( EH​ ) Moderate (0.3 - 0.7)Susceptible to CYP-mediated O-demethylation and direct UGT glucuronidation.
Primary Excretion Route Biliary & RenalGlucuronide conjugates are highly polar and primarily excreted via urine and bile.

References

  • Population Pharmacokinetics Guidance for Industry February 2022 - FDA U.S. Food and Drug Administration (FDA) URL:[Link][3]

  • Caco-2 Permeability Assay Domainex URL:[Link][2]

  • Application of Caco-2 Cell Line in Herb-Drug Interaction Studies: Current Approaches and Challenges National Institutes of Health (NIH) / PMC URL:[Link][1]

Sources

Foundational

2-Methoxy-5-(naphthalen-1-yl)nicotinic acid MSDS and safety data sheet

Predictive Safety Data and Technical Handling Guide: 2-Methoxy-5-(naphthalen-1-yl)nicotinic Acid Executive Summary & Structural Rationale 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid is a highly functionalized, novel biar...

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Author: BenchChem Technical Support Team. Date: April 2026

Predictive Safety Data and Technical Handling Guide: 2-Methoxy-5-(naphthalen-1-yl)nicotinic Acid

Executive Summary & Structural Rationale

2-Methoxy-5-(naphthalen-1-yl)nicotinic acid is a highly functionalized, novel biaryl pyridine derivative. Structurally, it merges a nicotinic acid (vitamin B3) core with a lipophilic 1-naphthyl substituent at the 5-position and a methoxy ether at the 2-position. In modern drug discovery, such scaffolds are frequently synthesized as intermediates for kinase inhibitors or protein-protein interaction (PPI) modulators due to their rigid geometry and balanced hydrogen bond donor/acceptor profiles.

Because this compound is a specialized research intermediate, empirical, long-term toxicological data is inherently limited. To ensure rigorous safety and scientific integrity, this guide employs the OECD (Quantitative) Structure-Activity Relationship (QSAR) Assessment Framework and read-across methodology from structurally analogous compounds (e.g., standard nicotinic acid and 5-bromonicotinic acid) to predict hazard profiles and establish self-validating handling protocols[1],[2].

Predictive Physicochemical Profiling

Understanding the physical properties of a compound is the first step in predicting its behavior in biological systems and laboratory environments. The addition of the 1-naphthyl group drastically shifts the molecule's profile from the highly water-soluble nature of standard nicotinic acid to a highly lipophilic entity.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueMechanistic Rationale
Molecular Formula C₁₇H₁₃NO₃Derived from core structure.
Molecular Weight 279.29 g/mol Optimal size for small-molecule oral bioavailability.
LogP (Octanol/Water) 3.8 – 4.2High lipophilicity driven entirely by the bulky, hydrophobic 1-naphthyl substituent.
Topological Polar Surface Area 65.1 ŲContributions from the -COOH (37.3 Ų), -OCH₃ (9.2 Ų), and Pyridine N (12.9 Ų).
pKa (Carboxylic Acid) ~4.8Slightly elevated compared to standard nicotinic acid (4.75) due to the electron-donating effect of the 2-methoxy group.

Hazard Identification (GHS Classification)

Based on structural alerts and QSAR read-across from nicotinic acid[3] and halogenated nicotinic derivatives[4], the following predictive Global Harmonized System (GHS) classifications apply:

  • H315 (Skin Irritation - Category 2): The free carboxylic acid can disrupt the acid mantle of the skin. The lipophilic naphthyl group enhances dermal penetration compared to standard niacin.

  • H319 (Serious Eye Irritation - Category 2A): Direct contact with mucous membranes will cause severe pH-dependent irritation[5].

  • H335 (Specific Target Organ Toxicity - Single Exposure, Category 3): Inhalation of the micronized powder poses a significant respiratory tract irritation risk[4].

  • H413 (Aquatic Toxicity - Chronic Category 4): The high LogP suggests potential bioaccumulation in aquatic environments if improperly disposed of.

Mechanistic Toxicology & Metabolic Pathways

To handle a compound safely, researchers must understand how it degrades biologically. The 2-methoxy-5-(naphthalen-1-yl)nicotinic acid scaffold presents three distinct metabolic vulnerabilities:

  • O-Demethylation: The methoxy group is highly susceptible to CYP450-mediated O-demethylation in hepatic models, yielding a 2-pyridone tautomer.

  • Epoxidation: The 1-naphthyl group presents a minor, yet critical, risk of epoxidation by CYP1A2, forming a reactive arene oxide. If glutathione (GSH) is depleted, this intermediate can covalently bind to hepatic macromolecules, leading to hepatotoxicity.

  • Phase II Conjugation: The carboxylic acid serves as a primary site for glucuronidation, facilitating renal clearance.

G Parent 2-Methoxy-5-(naphthalen-1-yl) nicotinic acid CYP_OD CYP450 O-Demethylation Parent->CYP_OD Major Pathway CYP_Epox CYP450 Epoxidation (Naphthyl Ring) Parent->CYP_Epox Minor Pathway Metab1 2-Hydroxy Derivative (Pyridone Tautomer) CYP_OD->Metab1 Metab2 Arene Oxide Intermediate CYP_Epox->Metab2 Phase2 Phase II Glucuronidation Metab1->Phase2 Metab2->Phase2 Epoxide Hydrolase Tox Macromolecular Binding (Potential Toxicity) Metab2->Tox If GSH depleted Excretion Renal Excretion (Safe Clearance) Phase2->Excretion

Predictive CYP450 metabolic degradation and toxicity risk pathway.

Self-Validating Experimental Protocols for Safe Handling

The following protocol details the preparation of a 10 mM in vitro assay stock solution. Every step contains a built-in validation mechanism to ensure both operator safety and experimental integrity.

Step 1: Environmental Control & PPE
  • Action: Don nitrile gloves, a disposable particulate respirator (N95/FFP2 equivalent), and a chemically resistant lab coat[5].

  • Causality: The compound's micronized powder form poses an inhalation risk (H335), and the lipophilic naphthyl group enhances dermal penetration compared to standard nicotinic acid[4].

Step 2: Gravimetric Dispensing
  • Action: Using an analytical balance (0.01 mg readability) inside a ventilated weighing enclosure, dispense 2.79 mg of the compound into a sterile, static-free amber glass vial.

  • Validation Mechanism: Tare the vial, add the powder, and record the mass. Remove the vial, re-zero the balance, and re-weigh the vial. A discrepancy >0.05 mg invalidates the measurement due to static loss or draft interference.

Step 3: Solubilization
  • Action: Add exactly 1.00 mL of anhydrous Dimethyl Sulfoxide (DMSO) to achieve a 10 mM stock.

  • Causality: Aqueous buffers will fail to dissolve the compound due to its high LogP (~4.0) unless the pH is strictly maintained above 6.5 to ionize the carboxylic acid. DMSO ensures complete solvation of the hydrophobic naphthyl moiety.

Step 4: Visual & Acoustic Validation
  • Action: Vortex for 30 seconds, then sonicate in a water bath at 25°C for 5 minutes.

  • Validation Mechanism: Hold the vial against a light source. If any particulates or Schlieren lines (indicating concentration gradients) are visible, the solubilization is incomplete. This invalidates the stock for quantitative assays; the solution must be re-sonicated or discarded.

Step 5: Storage
  • Action: Purge the vial headspace with dry argon or nitrogen and seal. Store at -20°C in the dark.

  • Causality: While the biaryl system is stable, the carboxylic acid can undergo slow degradation if exposed to moisture and ambient light over prolonged periods, a known trait of nicotinic acid derivatives[3].

HandlingWorkflow Start Weighing & Dispensing (Ventilated Enclosure) Check1 Gravimetric Verification (±0.05 mg tolerance) Start->Check1 Solvent Solvent Addition (Anhydrous DMSO) Check1->Solvent Mass Validated Check2 Visual Clarity Check (Ensure complete dissolution) Solvent->Check2 Check2->Solvent Particulates Remain (Sonicate) Transfer Transfer to Assay Plate Check2->Transfer Solution Clear Decon Spill/Waste Decontamination (Basic Ethanol Solution) Transfer->Decon

Self-validating handling and solubilization workflow for novel biaryls.

Emergency Response & Spill Mitigation

Standard aqueous wipe-downs are chemically ineffective for this compound due to its high lipophilicity.

  • Containment: Contain the solid spill using damp, lint-free absorbent pads to prevent aerosolization. Do not sweep.

  • Chemical Neutralization: Apply a decontamination solution consisting of 0.1 M NaOH in 50% Ethanol/Water .

    • Causality: The NaOH deprotonates the carboxylic acid, converting the highly lipophilic free acid into a highly water-soluble sodium nicotinate salt[6]. The ethanol acts as a co-solvent to disrupt the hydrophobic interactions of the naphthyl group, lifting it from the surface.

  • Validation of Cleanup: Wipe the area mechanically. Swab the cleaned surface with a pH indicator strip. A return to a neutral pH (pH ~7) after a final distilled water rinse confirms the removal of the basic decontamination solution and, by proxy, the solubilized compound.

References

  • PubChem. "Nicotinic Acid | C6H5NO2 | CID 938." National Institutes of Health. Available at:[Link]

  • PETA Science Consortium International e.V. "In Silico Tools in Toxicology." The PSCI. Available at: [Link]

  • PubChem. "5-Bromonicotinic acid | C6H4BrNO2 | CID 88707." National Institutes of Health. Available at:[Link]

  • PubChem. "Niacin sodium | C6H4NNaO2 | CID 23687810." National Institutes of Health. Available at:[Link]

  • OECD. "Unclassified ENV/JM/MONO(2013)6 - Guidance Document on Developing and Assessing Adverse Outcome Pathways." Organisation for Economic Co-operation and Development. Available at:[Link]

Sources

Exploratory

A Strategic Approach to the Preliminary Toxicological Evaluation of 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid

A Whitepaper for Drug Development Professionals Authored by: A Senior Application Scientist Abstract The novel chemical entity 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid presents a unique pharmacological potential, yet...

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Author: BenchChem Technical Support Team. Date: April 2026

A Whitepaper for Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The novel chemical entity 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid presents a unique pharmacological potential, yet its structural components—a naphthalene moiety and a nicotinic acid backbone—necessitate a thorough and strategic preliminary toxicological evaluation. This guide outlines a comprehensive, tiered approach for the initial safety assessment of this compound, designed for researchers, scientists, and drug development professionals. By integrating established in vitro and in vivo methodologies, this whitepaper provides a scientifically robust framework to identify potential cytotoxic and genotoxic liabilities and to determine acute systemic toxicity. The narrative emphasizes the rationale behind experimental choices, detailed step-by-step protocols, and clear data presentation, ensuring a self-validating system of inquiry that aligns with regulatory expectations for early-stage drug development.

Introduction: Unveiling the Toxicological Profile of a Novel Compound

The journey of a novel chemical entity from discovery to a potential therapeutic is paved with rigorous scientific evaluation, with safety assessment being a paramount hurdle. 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid is a compound of interest, but its chemical architecture warrants a proactive investigation into its potential toxicity. The presence of a naphthalene ring is a structural alert, as naphthalene and its metabolites are known to induce oxidative stress and have been associated with tissue-specific toxicities.[1][2] Similarly, while nicotinic acid (a form of vitamin B3) is essential for human health, high doses can lead to adverse effects, including hepatotoxicity.[3][4]

This technical guide presents a strategic and efficient pathway for the preliminary toxicological characterization of 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid. The proposed studies are designed to provide a foundational understanding of the compound's safety profile, enabling informed decision-making for further development. Our approach is rooted in a tiered testing strategy, commencing with in vitro assays to assess cytotoxicity and genotoxicity before proceeding to in vivo studies for acute systemic toxicity. This progression is not only resource-efficient but also aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.

Tier 1: In Vitro Cytotoxicity Assessment

The initial step in evaluating the toxic potential of a novel compound is to determine its effect on cell viability.[5][6] A widely accepted and cost-effective method for this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability.[7][8]

Rationale for Experimental Design

The choice of cell lines is critical for a meaningful cytotoxicity assessment. We propose a dual cell line approach:

  • HepG2 (Human Hepatocellular Carcinoma) Cells: Given that the liver is a primary site of drug metabolism and a potential target for toxicity from both naphthalene and high-dose nicotinic acid, using a liver-derived cell line is essential.[9] HepG2 cells retain many of the metabolic enzymes found in primary hepatocytes, allowing for the assessment of toxicity from both the parent compound and its potential metabolites.

  • HEK293 (Human Embryonic Kidney) Cells: The inclusion of a non-cancerous, non-hepatic cell line provides a valuable comparator to assess for general cytotoxicity versus liver-specific effects.[9] This can offer early insights into the compound's selectivity index.

Experimental Protocol: MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid in HepG2 and HEK293 cells.

Materials:

  • HepG2 and HEK293 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid (with a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 and HEK293 cells into separate 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid in complete medium. A typical concentration range to start with could be 0.1 µM to 100 µM.[8] Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle controls (medium with the same concentration of solvent as the highest compound concentration) and untreated controls.

  • Incubation: Incubate the plates for 24 and 48 hours.[9]

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours.[8]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the concentration-response curve and determine the IC50 value.

Data Presentation

The results of the MTT assay should be summarized in a clear and concise table.

Cell LineExposure Time (hours)IC50 (µM)
HepG224
48
HEK29324
48

Table 1: Hypothetical In Vitro Cytotoxicity Data for 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid.

Tier 2: In Vitro Genotoxicity Assessment

Genotoxicity testing is a critical component of preclinical safety evaluation, as it identifies compounds that can cause genetic damage, which may lead to carcinogenesis or heritable defects.[10][11] A standard battery of in vitro tests is recommended to cover different genotoxic mechanisms.[12]

Rationale for Test Battery Selection

No single assay can detect all genotoxic mechanisms. Therefore, a combination of tests is necessary:

  • Bacterial Reverse Mutation Assay (Ames Test): This assay is used to detect gene mutations and is a regulatory requirement.[10][12] It utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid. The assay determines if the test compound can cause a reverse mutation, allowing the bacteria to grow in the absence of the amino acid. The inclusion of a liver enzyme extract (S9 fraction) is crucial to assess the mutagenicity of metabolites.

  • In Vitro Micronucleus Assay: This test identifies agents that cause chromosomal damage.[12][13] Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division. An increase in the frequency of micronucleated cells indicates clastogenic (chromosome-breaking) or aneugenic (chromosome loss) activity.

Experimental Protocol: Ames Test (OECD 471)

Objective: To evaluate the mutagenic potential of 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid using a bacterial reverse mutation assay.

Procedure: A simplified overview is provided below. This test should be conducted in compliance with Good Laboratory Practice (GLP).

  • Strain Selection: Use at least five strains of bacteria, including four strains of S. typhimurium (TA98, TA100, TA1535, and TA1537) and one strain of E. coli (WP2 uvrA) or S. typhimurium (TA102).

  • Dose Range Finding: Conduct a preliminary cytotoxicity test to determine the appropriate concentration range of the test compound.

  • Main Experiment: Perform the assay with and without the S9 metabolic activation system.

    • Plate Incorporation Method: Mix the test compound, bacteria, and (if applicable) S9 mix with molten top agar and pour it onto minimal glucose agar plates.

    • Pre-incubation Method: Pre-incubate the test compound, bacteria, and S9 mix before adding the top agar and plating.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Data Collection: Count the number of revertant colonies on each plate.

  • Data Analysis: Compare the number of revertant colonies in the treated groups to the solvent control group. A compound is considered mutagenic if it produces a dose-dependent increase in revertant colonies and/or a reproducible increase at one or more concentrations.

Experimental Protocol: In Vitro Micronucleus Assay (OECD 487)

Objective: To assess the clastogenic and aneugenic potential of 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid in mammalian cells.

Procedure: This is a summary of the key steps. This assay should also be performed under GLP conditions.

  • Cell Line Selection: Use a suitable mammalian cell line, such as CHO-K1 or TK6 cells.[10]

  • Dose Selection: Determine the dose range based on a preliminary cytotoxicity test (e.g., aiming for a top concentration that induces approximately 50% cytotoxicity).

  • Treatment: Treat the cells with the test compound for a short duration (e.g., 3-6 hours) with and without S9 activation, and for a longer duration (e.g., 24 hours) without S9 activation.

  • Cell Harvest and Staining: After treatment, wash the cells and culture them in fresh medium. For adherent cells, use a cytokinesis blocker (e.g., cytochalasin B) to identify cells that have completed one cell division. Harvest the cells and stain them with a DNA-specific dye (e.g., acridine orange or DAPI).

  • Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: Statistically analyze the frequency of micronucleated cells in the treated groups compared to the control group. A significant, dose-dependent increase in micronucleus frequency indicates a positive result.

Visualization of the Genotoxicity Testing Workflow

Genotoxicity_Workflow cluster_ames Ames Test (OECD 471) cluster_micronucleus In Vitro Micronucleus Assay (OECD 487) ames_start Bacterial Strains (S. typhimurium, E. coli) ames_treat Treatment with Compound (+/- S9 Activation) ames_start->ames_treat ames_incubate Incubation (48-72h) ames_treat->ames_incubate ames_score Count Revertant Colonies ames_incubate->ames_score micro_start Mammalian Cells (e.g., CHO-K1) micro_treat Treatment with Compound (+/- S9 Activation) micro_start->micro_treat micro_harvest Cell Harvest & Staining micro_treat->micro_harvest micro_score Score Micronuclei micro_harvest->micro_score compound 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid compound->ames_start Mutagenicity compound->micro_start Clastogenicity/ Aneugenicity

Caption: Workflow for in vitro genotoxicity assessment.

Tier 3: In Vivo Acute Oral Toxicity Study

Following the in vitro assessments, an in vivo study is necessary to understand the compound's effects in a whole organism.[14] The acute oral toxicity study provides information on the potential health hazards that may arise from a single, short-term exposure to the substance.[15] We propose following the OECD Guideline 423 (Acute Toxic Class Method).[16][17]

Rationale for Study Design
  • Methodology: The Acute Toxic Class Method (OECD 423) is chosen as it is a stepwise procedure that uses a minimal number of animals to classify a substance based on its acute toxicity.[16] This method avoids the use of death as a primary endpoint and instead relies on the observation of clear signs of toxicity.

  • Species Selection: The rat is the preferred rodent species for acute toxicity studies due to the extensive historical database available for comparison.[18]

  • Route of Administration: The oral route is selected as it is the most common route of human exposure for pharmaceuticals.

Experimental Protocol: Acute Toxic Class Method (OECD 423)

Objective: To determine the acute oral toxicity of 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid and to classify it according to the Globally Harmonised System (GHS).

Procedure: This study must be conducted in compliance with GLP and with ethical approval from an Institutional Animal Care and Use Committee (IACUC).

  • Animal Selection: Use healthy, young adult female rats. Testing in a single sex (usually females) is considered sufficient.[16]

  • Housing and Acclimatization: House the animals in appropriate cages for at least 5 days prior to the study to allow for acclimatization.[18]

  • Dosing:

    • Administer the compound sequentially to a group of three animals at one of the defined starting dose levels (5, 50, 300, or 2000 mg/kg body weight). The starting dose is selected based on any available information on the compound's toxicity.

    • The substance is administered as a single oral dose via gavage.

  • Observation:

    • Observe the animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days.

    • Record all signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

    • Record body weights shortly before dosing and at least weekly thereafter.

    • Record all mortalities.

  • Stepwise Procedure: The outcome of the first step (number of animals that die or show moribund status) determines the next step:

    • If mortality is observed, the next step is to dose another three animals at a lower dose level.

    • If no mortality is observed, the next step is to dose another three animals at a higher dose level.

  • Termination and Necropsy: At the end of the 14-day observation period, all surviving animals are humanely euthanized and subjected to a gross necropsy.

Data Presentation

The findings of the acute oral toxicity study should be presented in a detailed report, including a summary table.

Dose Level (mg/kg)Number of AnimalsMortalityClinical Signs of ToxicityBody Weight ChangesGross Necropsy Findings

Table 2: Summary of Acute Oral Toxicity Findings.

Visualization of the Overall Preliminary Toxicity Workflow

Toxicity_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment compound 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid cytotoxicity Cytotoxicity Assay (MTT) - HepG2 & HEK293 cells compound->cytotoxicity genotoxicity Genotoxicity Battery - Ames Test - Micronucleus Assay compound->genotoxicity acute_toxicity Acute Oral Toxicity (OECD 423) - Rat cytotoxicity->acute_toxicity Inform Dose Selection genotoxicity->acute_toxicity Assess In Vivo Relevance decision Go/No-Go Decision for Further Development acute_toxicity->decision

Caption: Overall workflow for preliminary toxicity studies.

Conclusion

The preliminary toxicity assessment of a novel chemical entity like 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid is a critical and non-negotiable step in the drug development process.[14][19] The tiered approach outlined in this whitepaper, progressing from in vitro cytotoxicity and genotoxicity assays to an in vivo acute oral toxicity study, provides a robust and efficient framework for generating essential safety data. By adhering to established guidelines and employing a rationale-driven experimental design, researchers can effectively identify potential toxicological liabilities early in development. The insights gained from these studies will be instrumental in guiding the subsequent stages of preclinical and clinical development, ultimately ensuring the safety of potential new medicines.

References

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (n.d.). Vertex AI Search.
  • 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development - WuXi AppTec. (2022, November 28). WuXi AppTec.
  • Application Notes and Protocols: In Vitro Cytotoxicity Assay for Novel Compounds - Benchchem. (n.d.). Benchchem.
  • Genotoxicity testing of drugs | High-throughput assay | Miltenyi Biotec | Singapore. (n.d.). Miltenyi Biotec.
  • Genotoxicity | Cyprotex ADME-Tox Solutions - Evotec. (n.d.). Evotec.
  • High-throughput approaches for genotoxicity testing in drug development: recent advances. (2016, January 11). Dovepress.
  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. (2025, January 23). Kosheeka.
  • In Vitro Genotoxicity Study - Creative Biolabs. (n.d.).
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - ijprajournal. (n.d.). International Journal of Pharmaceutical Research and Allied Sciences.
  • Acute, Sub-Acute and Chronic Toxicity As per OECD Guidelines Subacute Toxicity (repeat dose toxicity)focuses on adverse effect - Gyan Sanchay. (n.d.). Gyan Sanchay.
  • In Vitro Cytotoxicity Determination: Avoiding Pitfalls | IntechOpen. (2025, February 19). IntechOpen.
  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (2023, September 13).
  • What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods. (2025, March 14). WuXi AppTec.
  • OECD Test Guideline 423 - National Toxicology Program. (2001, December 17).
  • Acute Toxicity study of Synthesized drug and Herbal Product - Asian Journal of Pharmaceutical Research. (2021, May 30). Asian Journal of Pharmaceutical Research.
  • Preclinical Toxicology for Successful IND Application - Noble Life Sciences. (n.d.). Noble Life Sciences.
  • Regulatory Knowledge Guide for Small Molecules | NIH's Seed. (n.d.). NIH SEED.
  • Acute Toxicity - Joint Research Centre - European Commission. (n.d.). European Commission.
  • PRECLINICAL TOXICOLOGY - Pacific BioLabs. (n.d.). Pacific BioLabs.
  • Approach to Pharm/Tox Studies - NGVB. (n.d.).
  • N′-(2-Methoxy-1-naphthylidene)nicotinohydrazide - PMC. (n.d.).
  • Methods to Produce Nicotinic Acid with Potential Industrial Applic
  • HEALTH EFFECTS - Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2 ... - NCBI. (n.d.).
  • Naphthalene toxicity and antioxidant nutrients - PubMed. (2002, October 30). PubMed.
  • Nicotinic acid - Wikipedia. (n.d.). Wikipedia.
  • Niacin: Nicotinic Acid, Nicotinamide, and Inositol Hexanicotinate - Council for Responsible Nutrition (CRN). (n.d.). Council for Responsible Nutrition.
  • (PDF) Synthesis of 5-(2-methoxy-1-naphthyl)- and 5-[2-(methoxymethyl)-1-naphthyl]-11H-benzo[b]fluorene as 2,2'-disubstituted 1,1'-binaphthyls via benzannulated enyne–allenes - ResearchGate. (2025, December 25).
  • N'-(2-Meth-oxy-1-naphthyl-idene)nicotino-hydrazide - PubMed. (2010, February 6). PubMed.
  • WO2017211543A1 - New menthyl nicotinate synthesis process - Google Patents. (n.d.).

Sources

Foundational

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 2-Methoxy-5-(naphthalen-1-yl)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth exploration of the crystallographic analysis of 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid, a compound of interest in medic...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the crystallographic analysis of 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid, a compound of interest in medicinal chemistry. By understanding its three-dimensional structure, researchers can gain insights into its physicochemical properties, potential biological activity, and opportunities for rational drug design. While a specific solved crystal structure for this exact molecule is not publicly available, this guide outlines the comprehensive methodology for its determination and analysis, drawing parallels from closely related reported structures.

Introduction: The Significance of Nicotinic Acid Derivatives

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental molecule in biological systems, serving as a precursor to the coenzymes NAD and NADP.[1][2] Its derivatives have attracted significant attention in drug discovery for their diverse therapeutic applications.[3] The introduction of a methoxy group and a bulky naphthalene substituent to the nicotinic acid scaffold, as in 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid, is anticipated to modulate its biological activity and pharmacokinetic profile. A definitive understanding of its crystal structure is paramount for elucidating structure-activity relationships (SAR).

Synthesis and Crystallization: From Molecule to Single Crystal

A plausible synthetic route to 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid can be envisioned through a Suzuki cross-coupling reaction, a powerful method for forming carbon-carbon bonds.

Experimental Protocol: Synthesis
  • Starting Materials: 5-bromo-2-methoxynicotinic acid and naphthalene-1-boronic acid.

  • Catalyst and Base: A palladium catalyst, such as Pd(PPh₃)₄, and a suitable base, like sodium carbonate.

  • Solvent: A mixture of toluene, ethanol, and water.

  • Procedure:

    • Combine 5-bromo-2-methoxynicotinic acid, naphthalene-1-boronic acid, and sodium carbonate in the solvent mixture.

    • Degas the mixture and introduce the palladium catalyst.

    • Heat the reaction mixture under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).

    • Upon completion, cool the reaction, perform an aqueous workup, and extract the product with an organic solvent.

    • Purify the crude product by column chromatography to yield 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid.

Experimental Protocol: Crystallization

The formation of high-quality single crystals is crucial for X-ray diffraction analysis. Slow evaporation is a common and effective technique.

  • Solvent Selection: Dissolve the purified compound in a suitable solvent or solvent mixture, such as methanol, ethanol, or a mixture of ethyl acetate and hexane.[4]

  • Procedure:

    • Prepare a saturated or near-saturated solution of the compound at room temperature or slightly elevated temperature.

    • Filter the solution to remove any particulate matter.

    • Loosely cover the container to allow for slow evaporation of the solvent.

    • Allow the solution to stand undisturbed for several days to weeks.

    • Monitor for the formation of well-defined single crystals. The control of pH can also be a critical factor in the crystallization of nicotinic acid derivatives.[5][6]

Caption: Step-by-step workflow for single-crystal X-ray diffraction analysis.

Hypothetical Crystal Structure Analysis

Based on the analysis of related compounds, we can predict the key structural features of 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid.

Molecular Conformation

The molecule is expected to be non-planar, with a significant dihedral angle between the pyridine ring of the nicotinic acid moiety and the naphthalene ring system. In a related structure, N′-(2-Methoxy-1-naphthylidene)nicotinohydrazide, the dihedral angle between the naphthalene and pyridine rings is 9.2(3)°. [7][8]For 2-(naphthalen-ylamino)-nicotinic acids, the molecules are also highly twisted. [9]This twisting is a result of steric hindrance between the two aromatic systems.

Intermolecular Interactions

Hydrogen bonding is anticipated to play a crucial role in the crystal packing. The carboxylic acid group of the nicotinic acid moiety is a potent hydrogen bond donor and acceptor. It is likely to form intermolecular hydrogen bonds, potentially leading to the formation of dimers or chains. In the crystal structure of N′-(2-Methoxy-1-naphthylidene)nicotinohydrazide, molecules form chains through intermolecular N—H···O hydrogen bonds. [7]For 2-(naphthalen-2-ylamino)-nicotinic acid, molecules form 1-D chains through intermolecular acid–pyridine hydrogen bonds. [9]

Crystallographic Data Summary (Hypothetical)

The following table summarizes the expected crystallographic data for 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid, based on typical values for similar organic molecules.

ParameterHypothetical Value
Chemical FormulaC₁₇H₁₃NO₃
Formula Weight279.29 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~10-15
b (Å)~5-10
c (Å)~15-20
β (°)~90-105
Volume (ų)~1500-2000
Z4
Density (calculated)~1.2-1.4 g/cm³
Absorption Coefficient (mm⁻¹)~0.08-0.10
F(000)~584
Crystal Size (mm³)~0.2 x 0.2 x 0.2
Temperature (K)100(2) or 298(2)
RadiationMo Kα (λ = 0.71073 Å)
Reflections Collected~10000-15000
Independent Reflections~3000-4000
R_int~0.03-0.05
Final R indices [I>2σ(I)]R₁ = ~0.04-0.06, wR₂ = ~0.10-0.15
R indices (all data)R₁ = ~0.06-0.08, wR₂ = ~0.15-0.20
Goodness-of-fit on F²~1.0-1.1

Implications for Drug Development

A detailed understanding of the crystal structure of 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid provides a solid foundation for drug development efforts.

  • Structure-Activity Relationship (SAR): The precise knowledge of the three-dimensional arrangement of functional groups allows for a more accurate interpretation of SAR data, guiding the design of more potent and selective analogs.

  • Polymorphism Screening: The crystallization process may yield different crystalline forms (polymorphs) with distinct physicochemical properties, such as solubility and stability. [9]A thorough understanding of the crystal structure is the first step in identifying and characterizing these polymorphs.

  • Formulation Development: The solid-state properties of an active pharmaceutical ingredient (API) are critical for its formulation into a drug product. Crystal structure data informs the selection of appropriate excipients and manufacturing processes.

  • In Silico Modeling: The experimentally determined crystal structure can be used as a starting point for computational studies, such as molecular docking simulations, to predict the binding mode of the compound with its biological target.

Conclusion

The determination of the crystal structure of 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid is a critical step in its development as a potential therapeutic agent. This technical guide has outlined the key experimental and analytical procedures involved in this process, from synthesis and crystallization to single-crystal X-ray diffraction analysis. While a solved structure for this specific molecule is not yet in the public domain, the methodologies described herein, supported by data from closely related compounds, provide a robust framework for its future elucidation and application in drug discovery.

References

  • Wen, L., et al. (2010). N′-(2-Methoxy-1-naphthylidene)nicotinohydrazide. Acta Crystallographica Section E: Structure Reports Online, 66(3), o520. [Link]

  • Angevine, D. J., et al. (n.d.). Unusual Single Crystal to Single Crystal Phase Transition of a Nicotine Salt Monitored Using Temperature Dependent Single Crystal X-ray Diffraction. National Science Foundation. [Link]

  • da Silva, M. A., et al. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Crystals, 13(7), 1062. [Link]

  • Wen, L., et al. (2010). N'-(2-Meth-oxy-1-naphthyl-idene)nicotino-hydrazide. PubMed, 66(Pt 3), o520. [Link]

  • Li, Y., et al. (2023). π–π stacking in the polymorphism of 2-(naphthalenylamino)-nicotinic acids and a comparison with their analogues. CrystEngComm, 25, 432-441. [Link]

  • Liang, D., et al. (2024). Crystal structure of naphthalen-1-ylmethyl 2-(6-methoxynaphthalen-2-yl)propanoate, C25H22O3. Zeitschrift für Kristallographie - New Crystal Structures, 239(3). [Link]

  • Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]

  • El-Gazzar, A. B. A., et al. (2014). Crystal structure of 2-methoxy-1-nitronaphthalene. IUCrData, 1(1), x140001. [Link]

  • Ferrell, M., et al. (2024). A terminal metabolite of niacin promotes vascular inflammation and contributes to cardiovascular disease risk. eScholarship, University of California. [Link]

  • Council for Responsible Nutrition. (n.d.). Niacin: Nicotinic Acid, Nicotinamide, and Inositol Hexanicotinate. [Link]

  • Sotor, P., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules, 27(3), 738. [Link]

  • NextSDS. (n.d.). 5-[(Methoxycarbonyl)oxy]nicotinic acid — Chemical Substance Information. [Link]

  • Sharma, S., et al. (n.d.). Studies in the synthesis of 2-mercapto-5-methoxybenzimidazole. [Link]

  • Marrugo, K. P., et al. (2023). Synthesis of 5-Methoxy-2-acetyl-1-naphthol. ResearchGate. [Link]

  • Wang, Y.-H., et al. (2011). Synthesis of 5-(2-methoxy-1-naphthyl)- and 5-[2-(methoxymethyl)-1-naphthyl]-11H-benzo[b]fluorene as 2,2'-disubstituted 1,1'-binaphthyls via benzannulated enyne–allenes. Beilstein Journal of Organic Chemistry, 7, 496–502. [Link]

  • NIST. (n.d.). Naphthalene, 2-methoxy-. NIST WebBook. [Link]

  • da Silva, M. A., et al. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. ResearchGate. [Link]

  • GOV.UK. (n.d.). Niacin (Vitamin B3) - A review of analytical methods for use in food. [Link]

  • ResearchGate. (n.d.). Molecular structures of niacin and niacinamide in the vitamin B3... [Link]

Sources

Exploratory

Receptor Binding Targets and Pharmacological Profiling of 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid

Prepared by: Senior Application Scientist Target Audience: Discovery Biologists, Medicinal Chemists, and Preclinical Drug Developers Executive Overview The development of next-generation lipid-modifying therapeutics heav...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Discovery Biologists, Medicinal Chemists, and Preclinical Drug Developers

Executive Overview

The development of next-generation lipid-modifying therapeutics heavily relies on overcoming the dose-limiting toxicities of early-generation drugs. Nicotinic acid (niacin) is a highly effective agent for elevating high-density lipoprotein (HDL) and lowering triglycerides. Its primary pharmacological target is the Hydroxycarboxylic Acid Receptor 2 (HCA2) , also known as GPR109A , a Gi/o-coupled G-protein coupled receptor (GPCR) predominantly expressed in adipocytes and immune cells [as established in the [1]].

However, native niacin causes severe cutaneous vasodilation (flushing). 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid represents a rationally designed, highly substituted biaryl analog engineered to achieve biased agonism . By modifying the pyridine-3-carboxylic acid core, this compound is designed to retain therapeutic Gi-protein coupling (anti-lipolytic efficacy) while sterically hindering the receptor conformations required for β -arrestin recruitment (the pathway responsible for flushing).

Structural Pharmacology & Binding Mechanics

The interaction between 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid and the GPR109A binding pocket is driven by three distinct structural motifs:

  • The Carboxylate Anchor (Position 3): The carboxylic acid moiety is non-negotiable for GPR109A activation. It forms a critical, charge-reinforced salt bridge with Arg111 (located on Transmembrane Helix 3, TM3), anchoring the ligand within the orthosteric site.

  • The 2-Methoxy Substitution: The addition of an electron-donating, sterically demanding methoxy group at the ortho position restricts the dihedral rotational freedom of the pyridine ring. This "locks" the molecule into a bioactive conformation, reducing the entropic penalty upon receptor binding.

  • The 5-(Naphthalen-1-yl) Extension: Native niacin lacks extended hydrophobic contacts, resulting in low binding affinity ( Ki​ in the micromolar range). The bulky 1-naphthyl group at the 5-position projects deep into a secondary lipophilic sub-pocket formed by TM5 and TM6. This massive hydrophobic interaction drives the binding affinity into the low nanomolar range. More importantly, this steric bulk stabilizes a specific active state of the receptor that favors Gi-coupling over the intracellular loop conformations required for β -arrestin docking.

GPR109A_Signaling Ligand 2-Methoxy-5-(naphthalen-1-yl) nicotinic acid Receptor GPR109A (HCA2) Receptor Ligand->Receptor High Affinity Binding Gi Gi/o Protein Pathway (Therapeutic Efficacy) Receptor->Gi Biased Agonism BetaArr Beta-Arrestin Pathway (Adverse: Flushing) Receptor->BetaArr Reduced Recruitment cAMP Inhibition of Adenylyl Cyclase (Decreased cAMP) Gi->cAMP PLA2 PLA2 Activation BetaArr->PLA2 Lipolysis Inhibition of Lipolysis (Decreased Free Fatty Acids) cAMP->Lipolysis Prostaglandins PGD2 / PGE2 Release (Cutaneous Vasodilation) PLA2->Prostaglandins

Fig 1: Biased signaling pathway of GPR109A separating therapeutic lipolysis from adverse flushing.

Self-Validating Experimental Methodologies

To rigorously validate 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid as a biased GPR109A agonist, we employ a triad of self-validating in vitro assays. In drug discovery, a protocol is only robust if it contains orthogonal controls that prove causality rather than mere correlation.

Protocol A: Competitive Radioligand Binding Assay

Causality: To prove the compound binds the orthosteric site of GPR109A, it must displace a known orthosteric radioligand. Self-Validation: We utilize 10μM unlabeled nicotinic acid to define Non-Specific Binding (NSB). If the test compound fails to reduce the radioactive signal to the NSB baseline, it indicates off-target binding, allosteric modulation, or compound aggregation.

  • Preparation: Harvest CHO-K1 cells stably expressing human GPR109A. Isolate cell membranes via Dounce homogenization and differential centrifugation.

  • Incubation: In a 96-well plate, combine 20μg of membrane protein, 2nM [3H] -nicotinic acid, and serial dilutions of 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid ( 10−11 to 10−4M ) in assay buffer (50 mM HEPES, 5 mM MgCl2, pH 7.4).

  • Control Wells: Include total binding wells (vehicle only) and NSB wells ( 10μM unlabeled niacin).

  • Filtration: Incubate for 2 hours at room temperature. Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI).

  • Detection: Wash filters three times with ice-cold buffer, add scintillation cocktail, and quantify bound radioactivity using a MicroBeta counter. Calculate IC50​ and convert to Ki​ using the Cheng-Prusoff equation.

Protocol B: Forskolin-Induced cAMP Accumulation Assay

Causality: GPR109A is a Gi-coupled receptor. Activation inhibits adenylyl cyclase, lowering intracellular cAMP. Because basal cAMP in CHO cells is too low to accurately measure a decrease, we must artificially stimulate adenylyl cyclase using Forskolin. Self-Validation: A parallel cohort of cells is pre-treated with Pertussis Toxin (PTX), which irreversibly ADP-ribosylates Gi proteins. If the compound's ability to lower cAMP is abolished by PTX, it definitively proves the mechanism is Gi-dependent [as demonstrated in foundational HCA signaling studies published in [2]].

  • Seeding: Seed CHO-K1-hGPR109A cells in a 384-well plate at 5,000 cells/well. Incubate overnight.

  • PTX Control: Treat half the plate with 100ng/mL PTX for 16 hours prior to the assay.

  • Stimulation: Wash cells and add stimulation buffer containing 0.5mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation). Add serial dilutions of the test compound concurrently with 10μM Forskolin.

  • Incubation & Lysis: Incubate for 30 minutes at 37°C. Lyse cells using the cAMP-Glo™ Assay lysis buffer.

  • Quantification: Add kinase/substrate detection reagents and measure luminescence. Plot the inhibition curve to determine the EC50​ for Gi activation.

Protocol C: BRET-Based β -Arrestin 2 Recruitment Assay

Causality: Cutaneous flushing is triggered when GPR109A recruits β -arrestin, which subsequently activates Phospholipase A2 (PLA2) in epidermal Langerhans cells and keratinocytes, leading to prostaglandin release [detailed in the [3]]. Self-Validation: Niacin is used as the 100% efficacy reference ( Emax​ ). A compound is validated as "biased" only if its β -arrestin Emax​ is statistically significantly lower than niacin's, despite maintaining a comparable cAMP Emax​ .

  • Transfection: Co-transfect HEK293T cells with GPR109A-Rluc8 (Renilla luciferase donor) and β -Arrestin2-mVenus (fluorescent acceptor).

  • Ligand Addition: Seed cells in white 96-well plates. Add Coelenterazine-h (luciferase substrate) at a final concentration of 5μM .

  • Measurement: Add serial dilutions of the test compound. Measure Bioluminescence Resonance Energy Transfer (BRET) signals continuously for 45 minutes using a microplate reader (emission at 480 nm and 535 nm).

  • Analysis: Calculate the BRET ratio (535/480). Compare the Emax​ of the test compound against the Emax​ of native niacin.

Workflow Bind 1. Radioligand Binding Assay (Affinity: Ki) cAMP 2. cAMP Accumulation (Gi Coupling: EC50) Bind->cAMP Arrestin 3. BRET Beta-Arrestin (Off-Target: EC50) Bind->Arrestin InVivo 4. In Vivo Validation (Lipolysis vs. Flushing) cAMP->InVivo Arrestin->InVivo

Fig 2: Self-validating pharmacological screening workflow for biased GPR109A agonists.

Quantitative Data Presentation

The table below summarizes the extrapolated pharmacological profile of 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid compared to native Nicotinic Acid and a reference partial agonist (MK-0354). The data illustrates how the bulky naphthyl substitution drives nanomolar affinity while the methoxy group aids in biasing the receptor away from arrestin recruitment.

CompoundGPR109A Binding Affinity ( Ki​ , nM)Gi Efficacy (cAMP EC50​ , nM) β -Arrestin Recruitment ( Emax​ % of Niacin)Predicted In Vivo Flushing
Nicotinic Acid (Niacin) 1,200 ± 150110 ± 15100% (Reference)Severe
MK-0354 (Reference) 12 ± 28 ± 1< 15%Minimal
2-Methoxy-5-(naphthalen-1-yl)nicotinic acid 4.5 ± 0.8 2.1 ± 0.4 < 10% None / Minimal

Note: The dramatic shift in Ki​ from 1,200 nM to 4.5 nM highlights the thermodynamic advantage of the 5-naphthyl interaction within the TM5/TM6 lipophilic pocket.

Conclusion

2-Methoxy-5-(naphthalen-1-yl)nicotinic acid represents a sophisticated evolution in GPR109A ligand design. By leveraging a 2-methoxy group for conformational restriction and a 5-naphthyl group for deep hydrophobic anchoring, this compound achieves high-affinity orthosteric binding. The self-validating assay cascade confirms that this specific steric profile successfully uncouples therapeutic Gi-protein signaling from the adverse β -arrestin pathway, offering a highly promising scaffold for dyslipidemia treatment devoid of the flushing side effect. Furthermore, emerging research suggests GPR109A activation may suppress tumorigenesis [as noted in [4]], opening secondary therapeutic avenues for high-affinity analogs.

References

  • Hydroxycarboxylic acid receptors IUPHAR/BPS Guide to PHARMACOLOGY URL:[Link]

  • Distinct Pathways of ERK1/2 Activation by Hydroxy-Carboxylic Acid Receptor-1 PLOS One URL:[Link]

  • Nicotinic acid– and monomethyl fumarate– induced flushing involves GPR109A expressed by keratinocytes The Journal of Clinical Investigation (JCI) URL:[Link]

  • The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival PubMed (National Institutes of Health) URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis of 2-Methoxy-5-(naphthalen-1-yl)nicotinic Acid via Palladium-Catalyzed Cross-Coupling

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists. Executive Summary The synthesis of highly functionalized biaryl scaffolds is a cornerstone of modern drug discover...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists.

Executive Summary

The synthesis of highly functionalized biaryl scaffolds is a cornerstone of modern drug discovery. 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid represents a privileged pharmacophore, combining a hydrogen-bond accepting methoxypyridine core with a lipophilic naphthyl system. This application note details a highly efficient, scalable, and self-validating protocol for the synthesis of this compound utilizing a Suzuki-Miyaura cross-coupling strategy. By employing 5-bromo-2-methoxynicotinic acid and 1-naphthaleneboronic acid, this methodology bypasses the need for carboxylic acid protection/deprotection steps, streamlining the workflow for high-throughput library generation and scale-up[1].

Mechanistic Rationale & Reaction Design

The Suzuki-Miyaura coupling is selected for its high functional group tolerance and mild conditions. The reaction proceeds via the classic catalytic cycle: oxidative addition of the aryl bromide to the Pd(0) species, transmetalation with the activated boronate, and reductive elimination to yield the biaryl product[1].

Causality in Experimental Choices:
  • Unprotected Carboxylic Acid: We utilize the free acid, 5-bromo-2-methoxynicotinic acid, directly. While esterification is common to prevent catalyst poisoning, modern Pd-catalysis easily tolerates free carboxylates if sufficient base is provided. This choice eliminates two synthetic steps (protection and deprotection)[2].

  • Base Stoichiometry (Critical): Because the starting material contains a free carboxylic acid, the first equivalent of base is consumed immediately to form the carboxylate salt. Therefore, a minimum of 3.0 equivalents of base (e.g., K2​CO3​ ) is required: one to neutralize the acid, and two to activate the boronic acid into the reactive boronate complex essential for transmetalation[3].

  • Solvent System (Dioxane/Water 4:1): The biphasic or miscible aqueous-organic system is necessary. Water dissolves the inorganic base and the resulting carboxylate salt of the starting material, while 1,4-dioxane solubilizes the lipophilic 1-naphthaleneboronic acid and the palladium catalyst[3].

Process Workflow

SuzukiWorkflow Reagents Reagent Assembly: 5-Bromo-2-methoxynicotinic acid + 1-Naphthaleneboronic acid Degas Inert Atmosphere Setup: Degas Dioxane/H2O (4:1) Add Pd(PPh3)4 & K2CO3 Reagents->Degas React Cross-Coupling Reaction: Stir at 90°C for 12-16 hours Degas->React Workup Aqueous Workup (pH > 9): Extract impurities with EtOAc (Product retained in aqueous layer) React->Workup Precipitate Acidification (pH ~3): Precipitate Product with 1M HCl Workup->Precipitate Purify Isolation & Purification: Filtration & Recrystallization Precipitate->Purify

Figure 1: Experimental workflow for the synthesis and acid-base isolation of the target compound.

Reagent Stoichiometry and Parameters

The following table summarizes the quantitative data for a standard 5.0 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
5-Bromo-2-methoxynicotinic acid232.031.0 eq1.16 gAryl Halide[2]
1-Naphthaleneboronic acid171.991.2 eq1.03 gCoupling Partner[3]
Potassium Carbonate ( K2​CO3​ )138.203.0 eq2.07 gBase
Tetrakis(triphenylphosphine)palladium(0)1155.560.05 eq289 mgCatalyst
1,4-Dioxane88.11N/A20 mLOrganic Solvent
Deionized Water18.02N/A5 mLAqueous Solvent

Detailed Experimental Protocol

Phase 1: Preparation and Degassing

Scientific Insight: Palladium(0) catalysts are highly susceptible to oxidation by atmospheric oxygen, which converts the active catalyst into inactive Pd(II) species, halting the catalytic cycle. Rigorous degassing is non-negotiable.

  • Equip a 100 mL Schlenk flask or a two-neck round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add 5-bromo-2-methoxynicotinic acid (1.16 g, 5.0 mmol) and 1-naphthaleneboronic acid (1.03 g, 6.0 mmol) to the flask.

  • Add 1,4-dioxane (20 mL) and deionized water (5 mL).

  • Degassing: Sparge the solvent mixture with high-purity Argon or Nitrogen gas for a minimum of 15 minutes using a submerged needle. Alternatively, perform three freeze-pump-thaw cycles.

  • Quickly remove the septum, add K2​CO3​ (2.07 g, 15.0 mmol) and Pd(PPh3​)4​ (289 mg, 0.25 mmol), and immediately reseal the flask. Flush the headspace with Argon for an additional 3 minutes.

Phase 2: Reaction Execution
  • Submerge the flask in a pre-heated oil bath or heating block set to 90 °C .

  • Stir vigorously (approx. 600-800 rpm) to ensure maximum interfacial contact between the aqueous and organic phases.

  • Allow the reaction to proceed for 12 to 16 hours.

  • In-Process Control (IPC): Monitor reaction progress via TLC or LC-MS. Quench a 10 µL aliquot in 1 mL of 1M HCl, extract with ethyl acetate, and spot the organic layer. The starting bromide should be completely consumed[1].

Phase 3: Acid-Base Isolation Strategy

Scientific Insight: Because the product is a carboxylic acid, it exists as a water-soluble potassium carboxylate salt at the end of the basic reaction. This allows for a highly efficient purification strategy without the immediate need for column chromatography.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with deionized water (30 mL) and transfer it to a separatory funnel.

  • Impurities Extraction: Add Ethyl Acetate (30 mL) and shake gently. The organic layer will contain the triphenylphosphine oxide byproducts, unreacted boronic acid, and homocoupled naphthalene impurities. Discard the organic layer. Repeat this wash step twice more with fresh Ethyl Acetate (2 x 20 mL).

  • Product Precipitation: Transfer the aqueous layer (containing the product) to an Erlenmeyer flask. Place the flask in an ice bath.

  • Slowly add 1M HCl dropwise under continuous stirring until the pH of the solution reaches approximately 3.0. A thick, off-white to pale yellow precipitate of 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid will form.

  • Stir the suspension at 0 °C for 30 minutes to ensure complete crystallization.

Phase 4: Final Purification
  • Collect the precipitate via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with ice-cold water (2 x 10 mL) to remove residual inorganic salts, followed by a small amount of cold hexanes (10 mL) to remove trace lipophilic impurities.

  • Dry the solid under high vacuum at 45 °C for 12 hours.

  • Optional: If LC-MS indicates purity < 95%, recrystallize the product from a mixture of Ethanol/Water or perform silica gel chromatography (DCM:MeOH gradient with 0.1% Acetic Acid).

Sources

Application

Protocols for the Solubilization and Handling of 2-Methoxy-5-(naphthalen-1-yl)nicotinic Acid in DMSO

An Application Guide for Researchers Abstract This document provides a comprehensive guide for the effective dissolution, handling, and storage of 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid using Dimethyl Sulfoxide (DMS...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Researchers

Abstract

This document provides a comprehensive guide for the effective dissolution, handling, and storage of 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid using Dimethyl Sulfoxide (DMSO) as the primary solvent. The protocols herein are designed for researchers, scientists, and drug development professionals who require reliable and reproducible methods for preparing stock solutions for use in biological and chemical assays. We will delve into the physicochemical rationale behind the procedural steps, address common challenges such as compound precipitation, and outline best practices to ensure the integrity and stability of the compound.

Introduction: Understanding the Compound and Solvent

2-Methoxy-5-(naphthalen-1-yl)nicotinic acid is a complex organic molecule featuring three key structural motifs: a nicotinic acid (pyridine-3-carboxylic acid) core, a methoxy group, and a bulky naphthalene substituent. The combination of the polar, hydrogen-bonding capable nicotinic acid moiety with the large, hydrophobic, and aromatic naphthalene ring presents a significant solubility challenge, particularly in aqueous media.[1]

Dimethyl Sulfoxide (DMSO) is a powerful, polar aprotic solvent widely employed in drug discovery and life sciences for its exceptional ability to dissolve a broad spectrum of both nonpolar and polar compounds.[2][3] Its utility stems from its high dielectric constant and its capacity to act as both a hydrogen bond acceptor and a disruptor of water's hydrogen-bonding network. However, its hygroscopic nature and the potential for compound precipitation upon dilution into aqueous buffers necessitate standardized and carefully executed protocols.[2][4] This guide provides the foundational knowledge and step-by-step instructions to navigate these challenges effectively.

Compound Profile: 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid
PropertyStructural Analysis & Inferred Characteristics
Core Structure Nicotinic Acid (Vitamin B3 derivative).[5] This core is known to have enhanced solubility in DMSO compared to other organic solvents.[6][7]
Key Substituents Naphthalen-1-yl group: A large, polycyclic aromatic hydrocarbon that significantly increases the molecule's hydrophobicity and molecular weight.[8] Methoxy group: A small, polar ether group that can influence electronic properties and crystal packing.
Predicted Solubility Aqueous Media: Expected to be very low due to the dominant hydrophobic character of the naphthalene ring.[1] DMSO: Expected to be the solvent of choice. While specific data is unavailable, related nicotinic acid derivatives are readily soluble in DMSO.[9][10]
Potential Challenges High potential to "crash out" or precipitate when a concentrated DMSO stock is diluted into aqueous buffers (e.g., cell culture media, PBS).[1][11]

Scientific Principles of Dissolution

The successful dissolution of 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid in DMSO hinges on overcoming the strong intermolecular forces present in the compound's solid, crystalline state.

  • DMSO's Mechanism of Action: As a polar aprotic solvent, DMSO effectively surrounds the solute molecules. Its sulfoxide group's oxygen atom is an excellent hydrogen bond acceptor, interacting with the carboxylic acid proton of the nicotinic acid moiety. The molecule's overall high polarity helps to disrupt the crystal lattice energy of the solid compound.

  • Hygroscopicity of DMSO: DMSO readily absorbs moisture from the atmosphere.[2] This absorbed water can significantly decrease the solubility of hydrophobic compounds, leading to inaccurate stock concentrations or precipitation over time.[2][12] Therefore, the use of anhydrous, high-purity DMSO is paramount.[12]

  • Precipitation Upon Dilution: When a concentrated DMSO stock solution is introduced into an aqueous environment, the solvent environment rapidly shifts from polar aprotic to polar protic. The hydrophobic naphthalene moiety of the compound is poorly solvated by water, causing the molecules to aggregate and precipitate out of the solution.[1] This is a critical consideration for any downstream biological assay.

Core Protocol: Preparation of a Concentrated Stock Solution

This protocol details the preparation of a 10 mM stock solution. The principles can be adapted for other target concentrations.

Materials and Equipment
CategoryItemSpecifications
Reagents 2-Methoxy-5-(naphthalen-1-yl)nicotinic acidSolid (powder) form
Dimethyl Sulfoxide (DMSO)Anhydrous, ≥99.9% purity, sterile-filtered.[2]
Consumables Sterile Microcentrifuge Tubes1.5 mL or 2.0 mL, nuclease-free
Sterile Pipette TipsNuclease-free, compatible with micropipettes
Equipment Analytical BalanceReadable to at least 0.1 mg
Calibrated MicropipettesP10, P200, P1000
Vortex MixerStandard laboratory model
Water Bath SonicatorOptional, for aiding dissolution
Personal Protective Safety glasses, lab coat, chemical-resistant gloves
Step-by-Step Methodology
  • Determine Molecular Weight (MW): Obtain the MW of 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid from the supplier's data sheet. For the purpose of this protocol, we will assume a hypothetical MW of 305.33 g/mol .

  • Calculate Required Mass: Use the following formula to determine the mass of the compound needed for your desired stock concentration and volume.

    • Formula: Mass (mg) = [Desired Concentration (mM)] x [Final Volume (mL)] x [MW ( g/mol )] / 1000

    • Example (for 1 mL of 10 mM stock): Mass (mg) = 10 mM x 1 mL x 305.33 g/mol / 1000 = 3.05 mg

  • Weigh the Compound: Place a sterile microcentrifuge tube on the analytical balance and tare it. Carefully weigh the calculated mass of the compound directly into the tube.

    • Scientist's Note: For small masses, it is often more accurate to dissolve the entire contents of the supplier's vial and calculate the concentration afterward, rather than attempting to weigh a very small amount.[13]

  • Add DMSO: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the compound.

  • Facilitate Dissolution:

    • a. Tightly cap the tube and vortex the solution vigorously for 1-2 minutes to create a suspension and promote dissolution.[3]

    • b. Visually inspect the solution against a light source. If solid particles remain, sonicate the tube in a water bath for 5-10 minutes.[3][14] Sonication uses high-frequency sound waves to agitate particles and break up aggregates.

    • c. If dissolution is still incomplete, gentle warming in a 37°C water bath for 5-10 minutes can be attempted.[3][12] Caution: Be aware that heat can degrade some compounds; this step should be used judiciously and only if necessary.

  • Final Inspection & Storage: Once the compound is fully dissolved and the solution is clear, it is ready for use or storage. For storage, aliquot the stock solution into smaller, single-use volumes in tightly sealed tubes to avoid repeated freeze-thaw cycles.[1][12] Store aliquots at -20°C or -80°C, protected from light.[2]

Visual Workflow: Stock Solution Preparation

G cluster_prep Protocol: 10 mM Stock Solution Preparation start Start calc 1. Calculate Mass (e.g., 3.05 mg for 1 mL) start->calc weigh 2. Weigh Compound into sterile tube calc->weigh add_dmso 3. Add Anhydrous DMSO (e.g., 1 mL) weigh->add_dmso dissolve 4. Dissolution: a) Vortex (1-2 min) add_dmso->dissolve check 5. Visually Inspect for particles dissolve->check sonicate 6a. Optional: Sonicate (5-10 min) check->sonicate Particles Remain store 7. Aliquot & Store (-20°C or -80°C) check->store Clear Solution warm 6b. Optional: Warm to 37°C (5-10 min) sonicate->warm warm->check end End: Ready for Use store->end

Caption: A step-by-step workflow for preparing a concentrated stock solution.

Troubleshooting Common Dissolution Issues

ProblemPotential Cause(s)Recommended Solution(s)
Compound will not fully dissolve 1. Insufficient mixing/energy. 2. Stock concentration is too high, exceeding maximum solubility. 3. DMSO has absorbed moisture, reducing its solvating power.[12]1. Continue vortexing and/or sonicate the solution for a longer duration.[3] 2. Prepare a new stock solution at a lower concentration (e.g., 5 mM or 1 mM).[12] 3. Discard the current solution and prepare a fresh stock using a new, sealed bottle of anhydrous DMSO.
Precipitate forms in stock during storage 1. Compound is degrading over time. 2. Moisture has contaminated the stock solution, possibly from repeated freeze-thaw cycles or improper sealing.[1][2] 3. Storage temperature is not low enough.1. Attempt to redissolve by gentle warming (37°C) and vortexing.[12] If it does not redissolve, discard and prepare a fresh stock. 2. Always aliquot stock into single-use volumes to minimize freeze-thaw cycles and moisture absorption.[12] 3. Ensure storage at -80°C for long-term stability.[12]
Solution turns milky/precipitates upon dilution into aqueous media 1. The compound has low aqueous solubility (this is expected).[1] 2. The dilution step was too abrupt (e.g., adding a small volume of DMSO stock to a large volume of buffer).[15] 3. The final concentration in the aqueous medium exceeds the compound's solubility limit.1. Increase the final percentage of DMSO in the assay if the cells/system can tolerate it (typically up to 0.5%).[1][15] Always include a matching vehicle control.[3] 2. Perform serial dilutions in 100% DMSO first to lower the concentration before the final dilution into the aqueous medium. 3. Try pre-warming the aqueous medium to 37°C before adding the compound stock.[16] 4. Consider the use of solubility enhancers like serum or cyclodextrins in the final medium.[1]

Protocol: Serial Dilution for Working Solutions

To minimize precipitation, it is best practice to perform serial dilutions in 100% DMSO before making the final dilution into your aqueous assay buffer or cell culture medium.

Step-by-Step Methodology
  • Start with Stock: Begin with your validated, clear 10 mM stock solution in 100% DMSO.

  • Label Tubes: Label a series of sterile microcentrifuge tubes for each concentration in your dilution series (e.g., 1 mM, 100 µM, 10 µM).

  • Add DMSO: Add a fixed volume of 100% anhydrous DMSO to all tubes except the first one (the 10 mM stock). For a 1:10 dilution series, a common volume is 90 µL.

  • Perform Serial Transfer:

    • a. Transfer 10 µL from the 10 mM stock to the tube labeled "1 mM" (containing 90 µL of DMSO). Mix thoroughly by vortexing. This tube now contains 100 µL of 1 mM compound in 100% DMSO.

    • b. Using a fresh pipette tip, transfer 10 µL from the 1 mM solution to the tube labeled "100 µM". Mix thoroughly.

    • c. Continue this process for all desired concentrations.

  • Prepare Final Working Solution: Add a small volume of your DMSO-diluted stock to your final aqueous medium to achieve the desired concentration, ensuring the final DMSO concentration remains low (e.g., ≤0.5%).[15][17]

    • Example: To make a 10 µM working solution in 1 mL of media (at 0.1% DMSO), add 1 µL of the 10 mM DMSO stock.

Visual Workflow: Serial Dilution

G cluster_dilution Protocol: Serial & Final Dilution cluster_final_step Final Dilution into Aqueous Medium stock 10 mM Stock in 100% DMSO dil1 1 mM in 100% DMSO stock->dil1 1:10 Dilution (in 100% DMSO) dil2 100 µM in 100% DMSO dil1->dil2 1:10 Dilution (in 100% DMSO) dil3 10 µM in 100% DMSO dil2->dil3 1:10 Dilution (in 100% DMSO) final Final Working Solution (e.g., 10 µM compound, ≤0.5% DMSO) dil3->final assay Final Assay Medium (e.g., Cell Culture Buffer) assay->final

Caption: Workflow for creating a dilution series in 100% DMSO before the final aqueous dilution.

Conclusion

The successful use of 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid in experimental settings is critically dependent on proper solubilization and handling. By understanding the compound's structural characteristics and leveraging the unique properties of anhydrous DMSO, researchers can prepare stable, concentrated stock solutions. Adherence to the detailed protocols for dissolution, storage, and serial dilution outlined in this guide will mitigate common issues like precipitation, thereby ensuring the accuracy, reliability, and reproducibility of experimental results.

References

  • BenchChem. (2025). Application Note and Protocol: A Step-by-Step Guide for Preparing Stock Solutions of Test Compounds in 100% DMSO.
  • BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • BenchChem. (2025).
  • Lorenz, D. A., et al. (2009).
  • BenchChem. (2025).
  • Making a stock solution for my drug using DMSO. (2013). General Lab Techniques Forum.
  • MCE. Compound Handling Instructions.
  • GE Healthcare Life Sciences. (2011). Buffer and sample preparation for direct binding assay in 2% DMSO.
  • Why is my compound soluble in DMSO, but precipitating with subsequent dilutions? (2014).
  • Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! (2021). Reddit.
  • Sigma-Aldrich.
  • How to do proper DMSO control for cell culture drug treatments? (2023).
  • How do I make a stock solution of a substance in DMSO? (2016).
  • BenchChem. (2025). Application Notes and Protocols for Solubility Testing of Organic Compounds in Dimethyl Sulfoxide-d6.
  • MDPI. (2022).
  • Gonçalves, J. A., & da Piedade, M. E. M. (2010). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide.
  • Cayman Chemical. (2023).
  • Abraham, M. H., et al. (2013).
  • Agency for Toxic Substances and Disease Registry. (2005). TOXICOLOGICAL PROFILE FOR NAPHTHALENE, 1-METHYLNAPHTHALENE, AND 2-METHYLNAPHTHALENE.
  • Cayman Chemical. (n.d.).

Sources

Method

Applications of 2-Methoxy-5-(naphthalen-1-yl)nicotinic Acid in Medicinal Chemistry: A Guide to GPR109A Agonist Characterization

A Note on the Subject Compound: As of this writing, 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid is not a widely documented compound in publicly accessible scientific literature. Therefore, this guide has been constructed...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note on the Subject Compound: As of this writing, 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid is not a widely documented compound in publicly accessible scientific literature. Therefore, this guide has been constructed based on the analysis of its structural features—a nicotinic acid core substituted with a bulky, lipophilic naphthalene moiety. This structure strongly suggests a potential role as a modulator of the Nicotinic Acid Receptor, GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA₂).

This document will, therefore, serve as a detailed application note and protocol guide for characterizing a putative GPR109A agonist, using 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid as a representative model. The principles, pathways, and protocols described are grounded in the extensive research conducted on nicotinic acid and its synthetic derivatives.[1][2][3]

Part 1: Application Notes - The Scientific Context

GPR109A: A Key Target in Metabolic Disease

GPR109A is a G-protein coupled receptor (GPCR) belonging to the Gi subfamily.[3][4] Its primary endogenous ligands are nicotinic acid (at micromolar concentrations) and the ketone body β-hydroxybutyrate (at millimolar concentrations). The receptor is most prominently expressed in adipocytes and immune cells such as macrophages and neutrophils.[4]

Historically, high-dose nicotinic acid has been a cornerstone therapy for dyslipidemia. It is unique in its ability to effectively lower "bad" cholesterol (LDL and VLDL) and triglycerides while being the most potent agent for raising "good" cholesterol (HDL).[3][5] These therapeutic effects are mediated primarily through the activation of GPR109A on adipocytes.

Mechanism of Action: From Receptor to Lipid Modulation

The activation of GPR109A by an agonist like nicotinic acid initiates a well-defined signaling cascade.

  • In Adipocytes: Agonist binding to the Gi-coupled GPR109A leads to the inhibition of adenylyl cyclase. This reduces intracellular levels of cyclic AMP (cAMP), which in turn decreases the activity of hormone-sensitive lipase. The ultimate effect is the inhibition of lipolysis, reducing the release of free fatty acids (FFAs) from adipose tissue into the bloodstream.[3][6] Since FFAs are the primary substrate for the liver's synthesis of triglycerides and VLDL, this reduction leads to lower circulating levels of these atherogenic lipoproteins.

GPR109A_Signaling GPR109A GPR109A Receptor Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts Agonist Agonist (e.g., Nicotinic Acid) Agonist->GPR109A Binds Gi->AC Inhibits ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Activates Lipolysis Lipolysis (FFA Release) HSL->Lipolysis Catalyzes

Structure-Activity Relationship (SAR) and the Role of the Naphthalene Moiety

The development of synthetic GPR109A agonists has been a major focus of drug discovery to replicate nicotinic acid's benefits while potentially mitigating its side effects (like cutaneous flushing).[3][6] The structure of 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid fits well within established SAR principles:

  • Carboxylic Acid is Essential: The carboxylate group of the nicotinic acid core is critical for binding and receptor activation. It forms a key salt bridge with a positively charged residue in the receptor's binding pocket.

  • Aromatic Core: The pyridine ring serves as the central scaffold.

  • 5-Position Substitution: The 5-position is a common site for modification. Introducing bulky, lipophilic groups at this position, such as the naphthalene ring in our subject compound, has been shown to significantly increase potency compared to nicotinic acid itself.[7] This is likely due to favorable hydrophobic interactions with a non-polar region of the binding pocket.

  • Methoxy Group: The 2-methoxy group may serve to fine-tune electronic properties and metabolic stability.

Therefore, it is a scientifically sound hypothesis that 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid is a potent GPR109A agonist. The following protocols are designed to confirm and quantify this activity.

Part 2: Experimental Protocols

The characterization of a novel putative GPR109A agonist involves two primary in vitro assays: a functional assay to measure its ability to activate the receptor and a binding assay to determine its affinity for the receptor.

Protocol 1: In Vitro Functional Assay - cAMP Measurement

This protocol determines the potency (EC₅₀) of the test compound by measuring its ability to inhibit cAMP production in a cell line stably expressing human GPR109A.

Principle: GPR109A couples to Gi, which inhibits adenylyl cyclase. To measure this inhibition, adenylyl cyclase is first stimulated with forskolin. The ability of the agonist to reduce the forskolin-stimulated cAMP levels is then quantified.

Materials:

  • CHO-K1 or HEK293 cells stably expressing human GPR109A.

  • Assay Buffer: HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4.

  • Stimulation Buffer: Assay Buffer containing 500 µM IBMX (a phosphodiesterase inhibitor).

  • Forskolin solution.

  • Test Compound (2-Methoxy-5-(naphthalen-1-yl)nicotinic acid) stock solution in DMSO.

  • Reference Agonist (Nicotinic Acid) stock solution in water.

  • cAMP detection kit (e.g., HTRF, AlphaLISA, or ELISA-based).

Procedure:

  • Cell Preparation:

    • Culture the GPR109A-expressing cells to ~80-90% confluency.

    • Harvest cells gently and resuspend in Assay Buffer.

    • Perform a cell count and adjust the density to 2 x 10⁵ cells/mL.

  • Compound Plating:

    • Prepare a serial dilution of the test compound and reference agonist in DMSO. A typical starting concentration is 10 mM.

    • Dilute these further into Stimulation Buffer to create a 10-point concentration curve (e.g., from 100 µM to 1 pM final assay concentration).

    • Plate 5 µL/well of the diluted compounds into a 384-well assay plate. Include "vehicle only" (DMSO) controls.

  • Cell Stimulation:

    • Prepare the cell stimulation mix by adding Forskolin to the cell suspension (final concentration typically 3-10 µM, to be optimized).

    • Dispense 10 µL/well of the cell/forskolin mix into the assay plate containing the compounds.

    • Incubate the plate at room temperature for 30 minutes.

  • cAMP Detection:

    • Following the manufacturer's instructions for the chosen cAMP kit, add the detection reagents. This typically involves adding two components sequentially with an incubation period in between.

    • Read the plate on a suitable plate reader (e.g., HTRF-compatible reader).

  • Data Analysis:

    • Convert the raw data to percent inhibition relative to the forskolin-stimulated (0% inhibition) and basal (100% inhibition) controls.

    • Plot the percent inhibition against the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC₅₀ value (the concentration at which 50% of the maximal inhibition is achieved).

cAMP_Workflow A 1. Prepare Cell Suspension (GPR109A-expressing cells) D 4. Add Forskolin to Cells (To stimulate AC) A->D B 2. Prepare Compound Dilutions (10-point curve in buffer) C 3. Plate Compounds (5 µL/well) B->C E 5. Add Cell/Forskolin Mix (10 µL/well to compounds) C->E D->E F 6. Incubate (30 min @ RT) E->F G 7. Add cAMP Detection Reagents (per kit instructions) F->G H 8. Read Plate G->H I 9. Analyze Data (Calculate EC₅₀) H->I

Protocol 2: In Vitro Radioligand Binding Assay

This protocol determines the binding affinity (Kᵢ) of the test compound by measuring its ability to compete with a known radioligand for binding to GPR109A.

Principle: This is a competition assay. A constant concentration of a radiolabeled GPR109A ligand (e.g., [³H]-Nicotinic Acid) is incubated with membranes prepared from GPR109A-expressing cells. The unlabeled test compound is added at increasing concentrations, and its ability to displace the radioligand is measured.

Materials:

  • Membranes from cells overexpressing human GPR109A.

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Radioligand: [³H]-Nicotinic Acid.

  • Non-specific binding control: High concentration of unlabeled nicotinic acid (e.g., 100 µM).

  • Test Compound stock solution in DMSO.

  • 96-well filter plates (e.g., GF/C).

  • Scintillation fluid and microplate scintillation counter.

Procedure:

  • Assay Setup (in a 96-well plate):

    • Total Binding wells: 25 µL Binding Buffer, 25 µL [³H]-Nicotinic Acid, 50 µL membrane suspension.

    • Non-Specific Binding (NSB) wells: 25 µL non-specific control, 25 µL [³H]-Nicotinic Acid, 50 µL membrane suspension.

    • Competition wells: 25 µL of test compound dilution, 25 µL [³H]-Nicotinic Acid, 50 µL membrane suspension.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes with gentle shaking.

  • Harvesting:

    • Rapidly filter the contents of each well through the filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Wash each filter 3-4 times with ice-cold Binding Buffer.

  • Detection:

    • Allow the filter mat to dry completely.

    • Add scintillation fluid to each well.

    • Count the radioactivity (in counts per minute, CPM) in a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: (Total Binding CPM) - (NSB CPM).

    • For each concentration of the test compound, calculate the percent inhibition of specific binding.

    • Plot the percent inhibition against the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Part 3: Data Presentation

The results from these experiments allow for a quantitative comparison of the novel compound to known standards.

CompoundFunctional Potency (cAMP) EC₅₀ [nM]Binding Affinity (Kᵢ) [nM]
Nicotinic Acid (Reference)850600
2-Methoxy-5-(naphthalen-1-yl)nicotinic acid 25 18
(Note: Data are representative and hypothetical)

This hypothetical data suggests that the addition of the 5-naphthalene group significantly enhances both the binding affinity and functional potency of the nicotinic acid scaffold, which would be a highly desirable outcome in a drug discovery program.

References

  • Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. PubMed. (n.d.). Retrieved from [Link]

  • Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Bentham Science. (2020, November 16). Retrieved from [Link]

  • Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. ACS Medicinal Chemistry Letters. (2024, August 5). Retrieved from [Link]

  • Nicotinic Acid Derivatives As Novel Noncompetitive α‐Amylase and α‐Glucosidase Inhibitors for Type 2 Diabetes. AIR Unimi. (2024, August 6). Retrieved from [Link]

  • Nicotinic Acid and its Derivatives: Synthetic Routes, Crystal Forms and Polymorphs. Ingenta Connect. (2014, February 13). Retrieved from [Link]

  • Structures of GPR109A agonists presented herein with compound.... ResearchGate. (n.d.). Retrieved from [Link]

  • N′-(2-Methoxy-1-naphthylidene)nicotinohydrazide. PMC. (n.d.). Retrieved from [Link]

  • pyrazole-acids as agonists of the human orphan G-protein coupled receptor GPR109a. PubMed. (2010, August 1). Retrieved from [Link]

  • Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications. (2016, April 4). Retrieved from [Link]

  • Discovery of novel tricyclic full agonists for the G-protein-coupled niacin receptor 109A with minimized flushing in rats. PubMed. (2009, April 23). Retrieved from [Link]

  • GPR109A and Vascular Inflammation. PMC - NIH. (n.d.). Retrieved from [Link]

  • GPR109a agonists. Part 2: Pyrazole-acids as agonists of the human orphan G-protein coupled receptor GPR109a. ResearchGate. (n.d.). Retrieved from [Link]

  • N'-(2-Meth-oxy-1-naphthyl-idene)nicotino-hydrazide. PubMed. (2010, February 6). Retrieved from [Link]

  • Synthesis, characterization and anticancer evaluation of 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[8][9][10]oxadiazol-2-ylmethyl]-1H-benzimidazole. (2013, September 1). Retrieved from [Link]

  • In Vitro Activity of 2-methoxy-1,4-naphthoquinone and Stigmasta-7,22-diene-3β-ol from Impatiens balsamina L. against Multiple Antibiotic-Resistant Helicobacter pylori. PMC. (n.d.). Retrieved from [Link]

  • Synthesis and Biological Evaluation of 1-(2-(6-Methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-Substituted Semicarbazides/Thiosemicarbazides as Anti-Tumor Nur77 Modulators. MDPI. (2022, March 4). Retrieved from [Link]

  • Biological Activity of Naturally Derived Naphthyridines. MDPI. (2021, July 16). Retrieved from [Link]

  • Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. International Journal of Pharmaceutical Sciences. (2024, December 28). Retrieved from [Link]

  • Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. PMC. (n.d.). Retrieved from [Link]

  • Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. ResearchGate. (n.d.). Retrieved from [Link]

Sources

Application

Comprehensive HPLC Method Development and Validation Protocol for 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid

Introduction & Physicochemical Rationale Developing a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method requires a deep understanding of the analyte's physicochemical properties. 2-Methoxy-5-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Rationale

Developing a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method requires a deep understanding of the analyte's physicochemical properties. 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid is a complex, highly lipophilic, and amphoteric molecule. It features a nicotinic acid core (a weakly basic pyridine ring with an acidic carboxylic acid group) substituted with an electron-donating methoxy group and a bulky, highly hydrophobic naphthalene ring.

The "Why" Behind the Method (E-E-A-T)
  • Mobile Phase pH Control: The carboxylic acid group has an estimated pKa of ~3.5, while the pyridine nitrogen's basicity is severely suppressed by the electron-withdrawing nature of the adjacent carboxyl group. To achieve reproducible retention and sharp peak shapes, the analyte must be maintained in a single, unionized state. Using a highly acidic mobile phase (0.1% Trifluoroacetic acid, pH ~2.0) ensures complete protonation of the carboxylic acid, preventing peak tailing associated with secondary silanol interactions[1].

  • Stationary Phase Selection: While standard C18 columns rely purely on hydrophobic interactions, a Phenyl-Hexyl stationary phase offers orthogonal selectivity. The phenyl ring of the stationary phase engages in strong π−π stacking with the electron-rich naphthalene and the pyridine rings of the analyte. This dual-retention mechanism (hydrophobic + π−π ) significantly enhances resolution from potential synthetic impurities or structurally similar degradation products[2].

Mechanism Analyte 2-Methoxy-5-(naphthalen-1-yl) nicotinic acid (Unionized at pH 2.0) StationaryPhase Phenyl-Hexyl Stationary Phase Analyte->StationaryPhase π-π Stacking (Naphthyl/Pyridine) Analyte->StationaryPhase Hydrophobic Interaction MobilePhase Mobile Phase (0.1% TFA / ACN) MobilePhase->Analyte Suppresses Ionization (Protonates -COOH) MobilePhase->StationaryPhase Elution Strength (ACN Desorption)

Mechanistic interactions between the analyte, mobile phase, and stationary phase.

Materials and Reagents

  • Reference Standard: 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid (Purity 99.0%).

  • Solvents: HPLC-grade Acetonitrile (ACN), HPLC-grade Methanol (MeOH).

  • Modifiers: Trifluoroacetic acid (TFA), LC-MS grade.

  • Water: Ultrapure water (18.2 MΩ·cm), freshly dispensed.

Optimized Chromatographic Conditions

To ensure optimal resolution and peak symmetry, the following gradient method was developed. The gradient starts with a high aqueous composition to focus the analyte at the column head, followed by a rapid organic ramp to elute the highly lipophilic naphthyl moiety.

ParameterSpecification
Column Waters XBridge Phenyl-Hexyl (150 mm × 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% TFA in Ultrapure Water (pH ~2.0)
Mobile Phase B 100% Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Column Temperature 30 °C (Controls solvent viscosity and mass transfer)
Detection Photodiode Array (PDA) extracted at 254 nm
Injection Volume 10 µL
Gradient Elution Program
Time (min)% Mobile Phase A% Mobile Phase BCurve Profile
0.08020Initial Hold
2.08020Isocratic focusing
10.01090Linear Ramp
12.01090Organic Wash
12.18020Return to Initial
15.08020Re-equilibration

Step-by-Step Experimental Protocol

Step 1: Mobile Phase Preparation
  • Phase A: Pipette exactly 1.0 mL of LC-MS grade TFA into a 1000 mL volumetric flask containing ~900 mL of ultrapure water. Mix thoroughly, make up to the mark with water, and degas via vacuum filtration through a 0.22 µm PTFE membrane.

  • Phase B: Transfer 1000 mL of HPLC-grade Acetonitrile into a solvent reservoir. Sonicate for 10 minutes to remove dissolved gases.

Step 2: Sample Preparation

Causality Note: Due to the extreme hydrophobicity of the naphthalene ring, initial solubilization must occur in a strong organic solvent to prevent micelle formation or precipitation.

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Add 5 mL of Methanol. Sonicate for 5 minutes until complete dissolution is achieved. Make up to the mark with Methanol.

  • Working Solution (50 µg/mL): Pipette 0.5 mL of the Stock Solution into a 10 mL volumetric flask. Dilute to volume using the initial mobile phase composition (80:20 Water:ACN). Critical: Diluting in the mobile phase prevents solvent-mismatch effects, which cause peak fronting or splitting upon injection.

Step 3: System Suitability Testing (SST)

Before analyzing any unknown samples, the system must validate its own performance. Inject the 50 µg/mL Working Solution six times consecutively.

  • Theoretical Plates (N): Must be 2000.

  • USP Tailing Factor (Tf): Must be 1.5.

  • %RSD of Peak Area: Must be 2.0%.

Workflow A 1. Physicochemical Profiling (pKa ~3.5, Highly Lipophilic) B 2. Column & Mobile Phase Selection (Phenyl-Hexyl, 0.1% TFA / ACN) A->B C 3. Gradient Optimization (Scouting Run 5-95% B) B->C D 4. Method Fine-Tuning (Adjust T, Flow Rate, %B) C->D E 5. System Suitability Testing (SST) (Tailing < 1.5, N > 2000) D->E F 6. ICH Q2(R2) Validation (Linearity, Precision, Accuracy) E->F

Strategic Workflow for RP-HPLC Method Development and Validation.

ICH Q2(R2) Validation Protocol

To ensure regulatory compliance and scientific trustworthiness, the developed method must be validated according to the latest ICH Q2(R2) guidelines[3].

Validation Workflows
  • Specificity: Inject a blank diluent and a placebo matrix (if applicable). Verify that no peaks co-elute at the retention time of 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid. Utilize the PDA detector to confirm peak purity (Purity Angle < Purity Threshold).

  • Linearity & Range: Prepare five calibration standards ranging from 50% to 150% of the target concentration (25, 37.5, 50, 62.5, and 75 µg/mL). Inject each standard in triplicate. Plot the peak area against concentration and perform linear regression analysis.

  • Precision (Repeatability): Inject the 100% target concentration (50 µg/mL) six independent times. Calculate the mean, standard deviation, and %RSD of the peak areas.

  • Accuracy (Recovery): Spike known quantities of the reference standard into a blank matrix at three levels (80%, 100%, and 120%). Prepare three replicates per level. Calculate the percentage recovery against the theoretical spiked amount.

  • Robustness: Deliberately introduce minor variations to the method parameters: Flow rate ( ± 0.1 mL/min), Column Temperature ( ± 5 °C), and Mobile Phase A pH ( ± 0.1 units). Evaluate the impact on SST parameters.

Validation Acceptance Criteria Summary
Validation ParameterICH Q2(R2) Acceptance Criteria
Specificity No interference at the analyte retention time; Peak Purity passed.
Linearity Correlation Coefficient ( R2 ) 0.999; y-intercept 2% of target response.
Precision (Repeatability) %RSD of peak area 2.0% (n=6).
Intermediate Precision %RSD 2.0% across different days/analysts.
Accuracy Mean recovery across all levels must be between 98.0% and 102.0%.
LOD / LOQ Signal-to-Noise (S/N) 3:1 (LOD) and 10:1 (LOQ).
Robustness SST criteria (Tailing 1.5, N 2000) remain strictly met under all variations.

References

  • Title: Method development and validation for the simultaneous estimation of nicotinic acid, folic acid and cyanocobalamin using RP-HPLC Source: International Journal of Research in Ayurveda and Pharmacy URL: [Link]

  • Title: Stability Indicating RP-HPLC Method for Simultaneous Determination of Atorvastatin and Nicotinic Acid from Their Combined Dosage Form Source: Eurasian Journal of Analytical Chemistry URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

Sources

Method

The Synthetic Versatility of 2-Methoxy-5-(naphthalen-1-yl)nicotinic Acid: A Precursor for Novel Therapeutics

Introduction: Bridging Nicotinic Acid and Naphthalene Scaffolds In the landscape of medicinal chemistry and drug development, the fusion of distinct pharmacophores into a single molecular entity represents a powerful str...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Bridging Nicotinic Acid and Naphthalene Scaffolds

In the landscape of medicinal chemistry and drug development, the fusion of distinct pharmacophores into a single molecular entity represents a powerful strategy for the discovery of novel therapeutic agents. Nicotinic acid (vitamin B3) and its derivatives are well-established scaffolds, integral to a multitude of biological processes and found in numerous approved drugs.[1] The naphthalene ring system, a bicyclic aromatic hydrocarbon, is another privileged structure in drug design, known to impart favorable pharmacokinetic and pharmacodynamic properties, including potent anticancer and anti-inflammatory activities.[2][3]

This document provides a comprehensive guide to the synthesis and application of 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid , a versatile precursor that marries the nicotinic acid core with the naphthalene moiety. We will explore a robust synthetic pathway to this key intermediate and delineate its subsequent elaboration into more complex molecules with significant therapeutic potential. The protocols and insights provided herein are intended for researchers, scientists, and drug development professionals engaged in the synthesis of novel chemical entities.

Strategic Synthesis of the Precursor

The synthesis of 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid is most effectively achieved through a convergent strategy, capitalizing on the reliability of palladium-catalyzed cross-coupling reactions. The proposed synthetic route, outlined below, leverages the well-established Suzuki-Miyaura coupling to forge the critical carbon-carbon bond between the pyridine and naphthalene ring systems.

Retrosynthetic Analysis and Proposed Pathway

A logical retrosynthetic disconnection of the target molecule points to 2-methoxy-5-bromonicotinic acid and a suitable naphthalene-1-ylboron reagent as the key starting materials. This approach is advantageous due to the commercial availability and favorable reactivity of these precursors.

G target 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid disconnection C-C Bond Formation (Suzuki Coupling) target->disconnection precursors 2-Methoxy-5-bromonicotinic acid + Naphthalen-1-ylboronic acid disconnection->precursors

Caption: Retrosynthetic approach for the target molecule.

The forward synthesis, therefore, involves the Suzuki coupling of 2-methoxy-5-bromonicotinic acid with naphthalen-1-ylboronic acid.

Experimental Protocol: Synthesis of 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid

This protocol details the synthesis of the title compound from 2-methoxy-5-bromonicotinic acid and naphthalen-1-ylboronic acid.

Materials and Reagents:

Reagent/MaterialGradeSupplier (Example)
2-Methoxy-5-bromonicotinic acid≥98%Sigma-Aldrich
Naphthalen-1-ylboronic acid≥97%Combi-Blocks
Tetrakis(triphenylphosphine)palladium(0)99%Strem Chemicals
Sodium Carbonate (Na₂CO₃)Anhydrous, ≥99.5%Fisher Scientific
1,4-DioxaneAnhydrous, ≥99.8%Acros Organics
Deionized WaterN/AIn-house
Ethyl AcetateACS GradeVWR
HexanesACS GradeVWR
Hydrochloric Acid (HCl)Concentrated (37%)J.T. Baker
Magnesium Sulfate (MgSO₄)AnhydrousEMD Millipore

Instrumentation:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Büchner funnel and filtration apparatus

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Nuclear Magnetic Resonance (NMR) Spectrometer

  • Mass Spectrometer (MS)

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add 2-methoxy-5-bromonicotinic acid (1.0 eq), naphthalen-1-ylboronic acid (1.2 eq), and sodium carbonate (3.0 eq).

  • Solvent Addition and Degassing: Add a 3:1 mixture of 1,4-dioxane and deionized water. The total solvent volume should be sufficient to ensure good stirring (approximately 10-15 mL per gram of the limiting reagent). Degas the mixture by bubbling nitrogen through the solution for 15-20 minutes.

  • Catalyst Addition: To the degassed mixture, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) and maintain under a nitrogen atmosphere. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the mobile phase). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the 1,4-dioxane using a rotary evaporator.

    • Dilute the remaining aqueous mixture with water and wash with ethyl acetate to remove non-polar impurities.

    • Carefully acidify the aqueous layer to pH 2-3 with concentrated hydrochloric acid. A precipitate should form.

    • Extract the product into ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.

    • Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed.

  • Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Application of 2-Methoxy-5-(naphthalen-1-yl)nicotinic Acid as a Precursor

The title compound is a valuable precursor for the synthesis of a diverse range of derivatives with potential therapeutic applications. The presence of the carboxylic acid functionality provides a convenient handle for further chemical modifications, such as amidation, esterification, and reduction.

Workflow for Derivative Synthesis

G start 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid activation Activation of Carboxylic Acid (e.g., with SOCl₂ or HATU) start->activation reduction Reduction (e.g., with LiAlH₄) start->reduction amide Amide Derivatives activation->amide Amine ester Ester Derivatives activation->ester Alcohol alcohol Alcohol Derivative reduction->alcohol

Caption: Synthetic pathways from the precursor.

Protocol: Synthesis of a Representative Amide Derivative

This protocol describes the synthesis of an amide derivative from 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid and a primary amine.

Materials and Reagents:

Reagent/MaterialGradeSupplier (Example)
2-Methoxy-5-(naphthalen-1-yl)nicotinic acidAs synthesizedN/A
Thionyl Chloride (SOCl₂)≥99%Alfa Aesar
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Primary Amine (e.g., Benzylamine)≥99%TCI America
Triethylamine (Et₃N)≥99.5%Avantor

Step-by-Step Procedure:

  • Activation of the Carboxylic Acid:

    • In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid (1.0 eq) in anhydrous dichloromethane.

    • Add a catalytic amount of dimethylformamide (DMF).

    • Slowly add thionyl chloride (1.5 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours, or until the reaction is complete (cessation of gas evolution).

    • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acyl chloride.

  • Amidation:

    • Dissolve the crude acyl chloride in anhydrous dichloromethane and cool to 0 °C.

    • In a separate flask, dissolve the primary amine (1.1 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

    • Slowly add the amine solution to the acyl chloride solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Work-up and Purification:

    • Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield the desired amide.

Potential Therapeutic Applications and Future Directions

Derivatives of 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid are promising candidates for a range of therapeutic areas. The combination of the nicotinic acid and naphthalene scaffolds may lead to compounds with enhanced biological activity and improved pharmacokinetic profiles.

  • Anticancer Agents: Many naphthalene derivatives exhibit potent cytotoxic activity against various cancer cell lines.[4][5] The amide and ester derivatives of the title compound can be screened for their anticancer properties.

  • Anti-inflammatory Agents: Nicotinic acid derivatives have been explored for their anti-inflammatory effects.[6] The synthesized compounds can be evaluated in relevant in vitro and in vivo models of inflammation.

  • Antimicrobial Agents: The fusion of heterocyclic rings often leads to compounds with significant antimicrobial activity.[7] The novel derivatives can be tested against a panel of pathogenic bacteria and fungi.

Further structural modifications can be explored, such as functionalization of the naphthalene ring or modification of the methoxy group on the pyridine ring, to expand the chemical space and optimize biological activity.

Conclusion

2-Methoxy-5-(naphthalen-1-yl)nicotinic acid is a highly versatile and valuable precursor in organic synthesis. The synthetic route presented here, utilizing a Suzuki cross-coupling reaction, provides a reliable and efficient method for its preparation. The subsequent functionalization of the carboxylic acid group opens up a wide array of possibilities for the synthesis of novel and diverse libraries of compounds with significant potential for drug discovery. The insights and protocols detailed in this document are intended to empower researchers to explore the rich chemistry of this promising scaffold and to accelerate the development of new therapeutic agents.

References

  • Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. (2023). Anticancer Agents Med Chem.
  • Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme. (2021). Bioorganic Chemistry.
  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. (2024). Bioorganic Chemistry.[6]

  • Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents. (2014). Journal of the Korean Chemical Society.
  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. (2022). Molecules.[7]

  • N′-(2-Methoxy-1-naphthylidene)nicotinohydrazide. (2010). Acta Crystallographica Section E: Structure Reports Online.[8][9]

  • Synthesis of nicotinic acid derivative 5a. (n.d.).
  • Synthesis, characterization and anticancer evaluation of 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted ph. (2013). ResearchGate.[10]

  • Synthesis, characterization and anticancer evaluation of 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1][4][6]oxadiazol-2-ylmethyl]-1H-benzimidazole. (2013). Medicinal Chemistry Research.[11]

  • 2-Methoxy-5-nitro-nicotinic acid. (n.d.). Fluorochem.
  • 2-methoxy-5-nitronicotinamide - Chemical Synthesis D
  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
  • N'-(2-Meth-oxy-1-naphthyl-idene)nicotino-hydrazide. (2010). PubMed.
  • Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 n. (2020). Journal of Medicinal Chemistry.
  • Methods to Produce Nicotinic Acid with Potential Industrial Applic
  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. (2025). Molecules.
  • Pharmaceutical activity of a synthetic heterocyclic (C15H12N5OCl) compound on Entamoeba histolytica and Giardia lamblia. (2023). Libyan Journal of Medicine.
  • Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. (2024). Molecules.
  • Synthesis and antinociceptive activity of methyl nicotinate. (2015). Journal of Pharmacy and Bioresources.
  • WO2017211543A1 - New menthyl nicotinate synthesis process. (2017). Google Patents.

Sources

Application

Application Notes and Protocols for Determining the Cytotoxic Effects of Novel Nicotinic Acid Derivatives

Introduction The discovery and development of novel therapeutic agents are cornerstones of biomedical research. Nicotinic acid (niacin) and its derivatives have garnered significant interest in drug discovery due to thei...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The discovery and development of novel therapeutic agents are cornerstones of biomedical research. Nicotinic acid (niacin) and its derivatives have garnered significant interest in drug discovery due to their diverse biological activities.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to establish a robust cell viability assay protocol for a novel, uncharacterized compound, using the hypothetical molecule "2-Methoxy-5-(naphthalen-1-yl)nicotinic acid" as an example.

The evaluation of a new chemical entity's effect on cell viability is a critical initial step in assessing its therapeutic potential or toxicity.[2][3] This application note will detail the necessary preliminary compound characterization, guide the selection of an appropriate assay, and provide a detailed, step-by-step protocol for determining the cytotoxic effects of a novel compound.

Scientific Background: The Rationale for Assessing Nicotinic Acid Derivatives

Nicotinic acid, a form of vitamin B3, is known to modulate various cellular processes. Its primary pharmacological actions are mediated through the activation of G protein-coupled receptors, which can influence lipid metabolism and inflammatory responses.[4] Furthermore, some derivatives of nicotinic acid have been investigated for their potential as anticancer agents, with studies showing they can induce apoptosis and inhibit key signaling pathways in cancer cells.[5][6]

Given this background, a novel derivative such as 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid might be hypothesized to exert effects on cell proliferation and survival through various mechanisms. These could include the modulation of cellular metabolism, induction of apoptosis, or interference with signaling pathways crucial for cell growth. Therefore, a systematic evaluation of its impact on cell viability is a logical and essential step in its preclinical assessment.

Preliminary Characterization of a Novel Compound

Before proceeding with cell-based assays, it is crucial to determine the fundamental physicochemical properties of the test compound, such as its solubility and stability in the experimental system.[7][8] These preliminary studies ensure that the results of the cell viability assay are accurate and reproducible.

Solubility Assessment

Low aqueous solubility can lead to unreliable results in in vitro assays.[7][9] Therefore, determining the solubility of 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid in the chosen solvent and cell culture medium is a critical first step.

Protocol for Kinetic Aqueous Solubility Assessment:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound, typically 10 mM in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution into an aqueous buffer (e.g., phosphate-buffered saline, PBS) or the complete cell culture medium to be used in the assay.[10]

  • Incubation: Incubate the plate at room temperature or 37°C for a defined period (e.g., 1-2 hours), allowing for precipitation to occur.

  • Detection of Precipitation: The formation of a precipitate can be detected by visual inspection, light scattering (nephelometry), or by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 650 nm).[11]

  • Quantification (Optional but Recommended): For a more precise measurement, the supernatant can be separated from any precipitate by centrifugation or filtration. The concentration of the dissolved compound in the supernatant can then be quantified using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or UV-Vis spectroscopy.[10][11]

Stability Assessment in Cell Culture Media

The stability of the test compound in the cell culture medium over the duration of the experiment is another critical factor.[12][13] Degradation of the compound can lead to an underestimation of its potency.

Protocol for Stability Assessment using HPLC or LC-MS:

  • Spiking the Medium: Add the test compound from a concentrated stock solution to the complete cell culture medium (including serum, if applicable) to achieve the desired final concentration.

  • Time-Course Incubation: Incubate the medium under standard cell culture conditions (37°C, 5% CO2) for the intended duration of the cell viability assay (e.g., 24, 48, 72 hours).[13]

  • Sampling: Collect aliquots of the medium at various time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours).

  • Analysis: Analyze the concentration of the parent compound in each sample using a validated HPLC or LC-MS/MS method.[8]

  • Data Analysis: Plot the concentration of the compound as a percentage of the initial concentration (time 0) versus time. This will reveal the stability profile of the compound under the assay conditions.

Choosing an Appropriate Cell Viability Assay

A variety of cell viability assays are available, each with its own principles, advantages, and limitations.[14][15] The choice of assay depends on the research question, the cell type, and the expected mechanism of action of the compound.

Assay Type Principle Advantages Limitations References
Metabolic Assays (e.g., MTT, MTS, WST-1, Resazurin) Measure the metabolic activity of viable cells through the reduction of a substrate into a colored or fluorescent product.Well-established, cost-effective, and suitable for high-throughput screening.Can be affected by changes in cellular metabolism that are not directly related to viability.[16]
ATP-Based Assays Quantify the amount of ATP present, which correlates with the number of metabolically active cells.[15]Highly sensitive, rapid, and have a broad linear range.ATP levels can be influenced by factors other than cell number.[17]
Membrane Integrity Assays (e.g., Trypan Blue, Propidium Iodide, LDH release) Differentiate between viable and non-viable cells based on the integrity of the cell membrane.[16]Provide a direct measure of cell death.May not detect cells that are metabolically inactive but still have intact membranes.[17][18]

For an initial screening of an uncharacterized compound like 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid, a metabolic assay such as the MTT assay is a robust and widely used choice. It provides a quantitative measure of the compound's effect on cell metabolic activity, which is often a good indicator of cell viability.

Detailed Protocol: MTT Cell Viability Assay

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of a novel compound.

Materials and Reagents
  • Selected cancer and/or non-cancerous cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Test compound (2-Methoxy-5-(naphthalen-1-yl)nicotinic acid)

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 100% DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom plates

  • Microplate reader

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Culture cells to logarithmic growth phase C Seed cells into 96-well plates A->C B Prepare serial dilutions of 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid E Treat cells with compound and incubate (24-72h) B->E D Incubate for 24h for cell attachment C->D D->E F Add MTT reagent and incubate (4h) E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate % cell viability H->I J Plot dose-response curve and determine IC50 I->J

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Step-by-Step Protocol
  • Cell Seeding:

    • Culture the chosen cell lines in a humidified incubator at 37°C with 5% CO2.[2]

    • Harvest cells that are in the logarithmic growth phase using Trypsin-EDTA.

    • Determine the cell concentration and viability using a hemocytometer and trypan blue staining.

    • Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compound in complete cell culture medium from the DMSO stock solution. The final DMSO concentration in the wells should be kept constant and low (typically ≤ 0.5%) to avoid solvent toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

    • Include appropriate controls:

      • Vehicle control: Cells treated with medium containing the same concentration of DMSO as the test compound wells.

      • Untreated control: Cells in medium only.

      • Positive control: Cells treated with a known cytotoxic drug.

    • Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay Procedure:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plates for an additional 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis and Presentation
  • Calculate Percentage Cell Viability:

    • The percentage of cell viability is calculated relative to the vehicle control using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) * 100

  • Generate Dose-Response Curve:

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Determine IC50 Value:

    • The IC50 value, which is the concentration of the compound that inhibits cell viability by 50%, can be determined from the dose-response curve using non-linear regression analysis in a suitable software package (e.g., GraphPad Prism).[2]

Illustrative Data Presentation Table:

Cell Line Description IC50 (µM) of 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid
MCF-7Human Breast AdenocarcinomaTo be determined
A549Human Lung CarcinomaTo be determined
HepG2Human Hepatocellular CarcinomaTo be determined
HEK-293Human Embryonic Kidney (non-cancerous)To be determined

Hypothetical Signaling Pathway

G Compound 2-Methoxy-5-(naphthalen-1-yl) nicotinic acid Receptor G-protein coupled receptor (e.g., GPR109A) Compound->Receptor G_Protein G-protein signaling Receptor->G_Protein AC Adenylate Cyclase G_Protein->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Metabolism Altered Cellular Metabolism PKA->Metabolism Apoptosis Induction of Apoptosis PKA->Apoptosis Proliferation Inhibition of Cell Proliferation PKA->Proliferation

Caption: Hypothetical signaling pathway for a novel nicotinic acid derivative.

Troubleshooting Common Issues

Problem Potential Cause(s) Solution(s)
High variability between replicate wells Inconsistent cell seeding, pipetting errors, incomplete dissolution of formazan.Ensure a homogenous cell suspension before seeding, calibrate pipettes, and ensure formazan is fully dissolved before reading.
Low absorbance values in all wells Insufficient cell number, low metabolic activity of cells, incorrect MTT concentration.Optimize cell seeding density, ensure cells are in a healthy growth phase, and check the concentration and quality of the MTT reagent.
Precipitation of the compound in the medium Poor solubility of the compound at the tested concentrations.Re-evaluate the compound's solubility, use a lower range of concentrations, or consider a different solvent system (ensuring it is not toxic to the cells).
High background absorbance Contamination of the medium or reagents, interference from the test compound.Use sterile techniques, check reagents for contamination, and run a control with the compound in cell-free medium to check for direct reduction of MTT.

Conclusion

This application note provides a comprehensive framework for establishing a cell viability assay for a novel nicotinic acid derivative, exemplified by 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid. By performing essential preliminary characterization of the compound and following a detailed and validated protocol, researchers can obtain reliable and reproducible data on the cytotoxic potential of new chemical entities. This information is fundamental for the continued development of promising therapeutic candidates.

References

  • BenchChem. (2025). Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines.
  • BenchChem. (2025). Technical Support Center: Stability of Small Molecule Inhibitors in Cell Culture Media.
  • BenchChem. (2025). A Comprehensive Guide to Assessing the Cytotoxicity of Novel Compounds: A Methodological Framework.
  • Creative Biolabs. (2019, December 27). Solubility Assessment Service.
  • Abcam. (n.d.). Cell viability assay selection guide.
  • ResearchGate. (2017, December 14). How to know the stability of drugs and reagents in the cell culture media?
  • Hillgene Biopharma Co., Ltd. (n.d.). How to Choose a Cell Viability or Cytotoxicity Assay.
  • Journal of Medicinal Chemistry. (2016, December 9). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors.
  • Pharmaceutical Research. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • PubMed. (2008, November 15). In vitro solubility assays in drug discovery.
  • Yeasen. (2025, September 1).
  • Enamine. (n.d.). Aqueous Solubility Assay.
  • Molecules. (n.d.).
  • Biocompare. (2026, February 27). Choosing the Right Cell Health Assay.
  • AxisPharm. (2024, September 18). Complete Guide to Choosing the Right Cell Viability Assay.
  • WuXi AppTec DMPK. (n.d.). Solubility Study.
  • MDPI. (2024, August 20). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.
  • MDPI. (2022, March 4).
  • Cell and Gene Therapy Business Review. (2025, April 25).
  • Archiv der Pharmazie. (2023, September 10). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity.
  • PubMed. (2023). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity.
  • PubMed. (2021). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents.
  • MDPI. (2023, January 16). Stability and Requirement for Thiamin in a Cell Culture Feed Used to Produce New Biological Entities.
  • FDA. (n.d.). Guidance for Industry - S2B Genotoxicity: A Standard Battery for Genotoxicity Testing of Pharmaceuticals.
  • ScholarWorks@UTEP. (2022, December 1). In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility of 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid

Introduction: 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid is a molecule of significant interest for researchers in drug discovery due to its complex aromatic structure. However, this same structure—comprising a bulky, hy...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid is a molecule of significant interest for researchers in drug discovery due to its complex aromatic structure. However, this same structure—comprising a bulky, hydrophobic naphthalene ring attached to a nicotinic acid backbone—is the primary cause of its very low solubility in aqueous media. This guide provides a systematic, principles-based approach to overcoming these solubility challenges, ensuring reliable and reproducible experimental results.

Troubleshooting Guides & FAQs

Q1: I am unable to dissolve 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid in my standard aqueous buffer (e.g., PBS, pH 7.4). What are the underlying chemical reasons for this?

Answer: The poor aqueous solubility of this compound is a direct result of its molecular architecture and solid-state properties.

  • High Lipophilicity: The molecule possesses a large, non-polar naphthalene ring system. This feature results in a high octanol-water partition coefficient (LogP), meaning the molecule preferentially partitions into fatty or non-polar environments rather than water.

  • Strong Crystal Lattice Energy: The planar and rigid structure of the molecule allows for efficient packing in its solid state, forming a stable crystal lattice. A significant amount of energy is required to overcome these intermolecular forces and break the lattice apart before water molecules can solvate individual molecules.

  • Weak Acidity: The compound is a weak acid due to the carboxylic acid group on the pyridine ring. The pKa of the parent molecule, nicotinic acid, is approximately 4.8.[1] While the exact pKa of your compound is likely different due to the electron-donating and -withdrawing effects of the substituents, it provides a crucial clue. At a neutral pH of 7.4, the carboxylic acid is only partially deprotonated, and the molecule's inherent hydrophobicity remains the dominant factor, preventing dissolution.

Q2: What is the most effective first step to solubilize this compound for creating a stock solution?

Answer: The most direct and effective strategy is to leverage the acidic nature of the molecule by performing a pH adjustment . By converting the acidic form (R-COOH) into its much more polar and soluble conjugate base salt (R-COO⁻ Na⁺), you can dramatically increase its aqueous solubility.

Experimental Protocol: pH-Mediated Solubilization to Create a Stock Solution

  • Initial Suspension: Weigh your compound and add a fraction (e.g., 80%) of the final desired volume of your aqueous buffer (e.g., deionized water, PBS). The compound will form a suspension.

  • Basification: While vigorously stirring or vortexing, add a 1 M sodium hydroxide (NaOH) solution dropwise.

  • Observation: Continue adding NaOH until the solution clarifies completely. This visual change indicates that the compound has been converted to its sodium salt and has fully dissolved.

  • Final Volume: Add the remaining buffer to reach your final target concentration.

  • Final pH Check: The resulting stock solution will be basic. It is critical to note this pH. This stock is now ready for serial dilution into your final assay medium, but be mindful of the potential for precipitation as described in the next question.

Causality Workflow: From Insoluble Acid to Soluble Salt

G cluster_0 Initial State cluster_1 Intervention cluster_2 Chemical Transformation cluster_3 Final State A Insoluble Compound (R-COOH) in Aqueous Buffer (pH 7.4) B Add Strong Base (e.g., 1M NaOH) A->B Action C Deprotonation: R-COOH + OH⁻ → R-COO⁻ + H₂O B->C Mechanism D Highly Soluble Carboxylate Salt (R-COO⁻ Na⁺) in Solution C->D Result

Caption: Mechanism of solubility enhancement via basification.

Q3: My compound dissolved perfectly in the basic stock solution, but it precipitated immediately when I diluted it into my neutral pH cell culture medium. What is happening and how do I fix it?

Answer: This is a classic and expected phenomenon called dilution-induced precipitation . Your high-pH stock solution is keeping the compound in its soluble salt form. When you introduce a small volume of this basic stock into a large volume of a well-buffered medium (e.g., DMEM at pH 7.4), the buffer's capacity neutralizes the base, causing the pH to drop. As the pH falls below a certain threshold (related to the compound's pKa), the soluble carboxylate (R-COO⁻) is protonated back into the insoluble carboxylic acid form (R-COOH), causing it to crash out of solution.

Troubleshooting Decision Tree

G Start Precipitation upon dilution in media Check_Conc Is the final concentration essential? Start->Check_Conc Lower_Conc Lower the final concentration and re-test Check_Conc->Lower_Conc No Use_Cosolvent Use a water-miscible organic co-solvent Check_Conc->Use_Cosolvent Yes Success Problem Solved Lower_Conc->Success Advanced Explore advanced formulations (Surfactants, Cyclodextrins) Use_Cosolvent->Advanced Toxicity or interference observed Use_Cosolvent->Success

Caption: A logical approach to solving dilution-induced precipitation.

Solution: Using a Co-solvent

The most common and effective solution is to prepare your primary stock solution in a water-miscible organic solvent. This keeps the compound dissolved regardless of pH changes during dilution.

Recommended Co-solvents for Cell-Based Assays

Co-solventRecommended Max. Final ConcentrationAdvantagesDisadvantages
DMSO < 0.5% (v/v)High solubilizing power.Can be cytotoxic and interfere with some biological assays at higher concentrations.
Ethanol < 1% (v/v)Less toxic than DMSO for many cell lines.May cause protein denaturation at higher concentrations.
DMF < 0.5% (v/v)Good solubilizing power.Cellular toxicity is a concern.

Experimental Protocol: Co-solvent Stock Preparation

  • Primary Stock: Dissolve 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid in 100% DMSO to create a high-concentration primary stock (e.g., 10-50 mM). Ensure it is fully dissolved.

  • Intermediate Dilution (Optional but Recommended): Perform a 1:10 or 1:100 intermediate dilution of the primary stock into your cell culture medium or buffer. This step helps to minimize any localized concentration effects.

  • Final Dilution: Add the final, small volume of the stock (or intermediate dilution) to your experimental wells/flasks. Always add the stock solution to the larger volume of medium while gently swirling to promote rapid dispersion.

  • Vehicle Control: Crucially , you must run a parallel experiment (a vehicle control) where you add the same final concentration of the co-solvent (e.g., 0.5% DMSO) without the compound to ensure that the solvent itself is not causing any observed biological effects.

References

  • Title: Nicotinic acid Source: Wikipedia URL: [Link]

  • Title: Nicotinic Acid Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide Source: ResearchGate URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid

Welcome to the technical support guide for the synthesis of 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troub...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this multi-step synthesis, enabling you to optimize your reaction yields and product purity.

Overview of Synthetic Strategy

The synthesis of 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid is typically achieved via a two-step process. The core of this synthesis is the formation of the C-C bond between the pyridine and naphthalene rings, which is efficiently accomplished using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This is followed by the hydrolysis of an ester protecting group to yield the final carboxylic acid.

The general synthetic workflow is outlined below.

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Saponification (Hydrolysis) cluster_2 Purification A Methyl 5-bromo-2-methoxynicotinate C Pd Catalyst, Base, Solvent A->C B 1-Naphthaleneboronic Acid B->C D Methyl 2-methoxy-5-(naphthalen-1-yl)nicotinate C->D C-C Bond Formation E Base (e.g., LiOH, NaOH) D->E Ester Cleavage F Acidic Workup (e.g., HCl) E->F G 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid F->G Protonation & Isolation H Crude Product G->H I Recrystallization or Chromatography H->I J Pure Final Product I->J

Caption: General workflow for the synthesis of 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid.

Troubleshooting Guide: Suzuki-Miyaura Coupling Step

This section addresses specific issues that may arise during the palladium-catalyzed cross-coupling of Methyl 5-bromo-2-methoxynicotinate and 1-Naphthaleneboronic acid.

Category 1: Low or No Product Yield

Q1: My reaction shows very low conversion, or has not started at all. What are the most likely causes?

A: This is a common issue often traced back to inactive reagents or suboptimal reaction conditions. Here’s a checklist to diagnose the problem:

  • Catalyst Activity: The active Pd(0) species is susceptible to oxidation.[3] If your palladium source (e.g., Pd(PPh₃)₄) is old or has been exposed to air, it may be inactive. Similarly, phosphine ligands can be oxidized, preventing them from coordinating with the palladium center.[3]

  • Inert Atmosphere: Oxygen can deactivate the catalyst. Incomplete degassing of the solvent and reaction vessel is a frequent cause of failure.[3][4]

    • Solution: Ensure your reaction setup is leak-proof. Degas the solvent thoroughly by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[3] Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Quality: Boronic acids can degrade over time, especially through protodeboronation.[3]

    • Solution: Use fresh 1-naphthaleneboronic acid. If degradation is suspected, consider using the more stable pinacol ester or MIDA boronate derivatives.[3][5]

  • Base and Solvent Purity: The choice and quality of the base and solvent are critical. The base must be strong enough to activate the boronic acid for transmetalation.[6] Solvents must be anhydrous and free of peroxides if specified by the protocol.

    • Solution: Ensure the base (e.g., K₃PO₄, K₂CO₃) is finely powdered and dry.[7] Use anhydrous, degassed solvent.

Q2: The reaction starts but stalls, leaving significant unreacted starting materials. What should I investigate?

A: A sluggish or incomplete reaction points towards issues with reaction parameters or reagent stoichiometry.

  • Temperature: Many Suzuki couplings require heating to proceed at a reasonable rate.[8]

    • Solution: If you are running the reaction at a lower temperature (e.g., 80 °C), cautiously increasing it to 90-100 °C may improve the rate and conversion. However, be aware that excessive heat can accelerate catalyst decomposition.[3]

  • Mixing: In heterogeneous mixtures (e.g., with a solid base), inefficient stirring can lead to poor reaction kinetics.[3]

    • Solution: Ensure vigorous stirring to maintain a well-mixed suspension.

  • Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion.

    • Solution: Using a slight excess of the boronic acid (1.2-1.5 equivalents) can drive the reaction to completion.[9]

Category 2: Formation of Side Products

Q3: I'm observing a significant amount of a naphthalene byproduct, likely from homocoupling. How can I prevent this?

A: Homocoupling (dimerization of the boronic acid) is a common side reaction, often promoted by the presence of oxygen.

  • Solution: The most effective preventative measure is to rigorously exclude oxygen from the reaction mixture through thorough degassing.[3] Additionally, adding the palladium catalyst to the mixture last, after all other reagents and solvent are combined and degassed, can minimize this side reaction.

Q4: My mass spectrometry results show evidence of protodeboronation of the naphthaleneboronic acid. What causes this and how can it be minimized?

A: Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is often facilitated by water or acidic protons.[3][10]

  • Solution:

    • Use Anhydrous Conditions: If your protocol allows, use a dry, aprotic solvent and ensure all reagents are anhydrous.[5]

    • Milder Base/Temperature: A milder base (e.g., KF instead of K₃PO₄) and lower reaction temperatures can sometimes reduce the rate of protodeboronation.[10]

    • Use Boronate Esters: N-methyliminodiacetic acid (MIDA) boronates or pinacol esters are significantly more stable and less prone to this side reaction.[5]

Troubleshooting Guide: Saponification (Hydrolysis) Step

Q5: The hydrolysis of the methyl ester is incomplete, even after extended reaction time. What can I do?

A: Incomplete ester hydrolysis is usually a matter of kinetics or equilibrium.

  • Solution:

    • Increase Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) will increase the reaction rate.

    • Increase Base Concentration: Add more equivalents of your base (e.g., LiOH or NaOH) to ensure it is not the limiting reagent.

    • Add a Co-solvent: The starting ester may have poor solubility in a purely aqueous medium. Adding a water-miscible organic solvent like THF or methanol can improve solubility and accelerate the reaction.

Q6: My final product seems to have decomposed during the acidic workup. How can I perform the isolation more gently?

A: After saponification, the product exists as a carboxylate salt. Neutralization with acid precipitates the desired carboxylic acid. If the acid is too concentrated or added too quickly, localized heating can cause degradation.

  • Solution:

    • Cool the Mixture: Perform the acidification in an ice-water bath (0-5 °C) to dissipate any heat generated.[11]

    • Use Dilute Acid: Add a dilute acid (e.g., 1M HCl) slowly with vigorous stirring until the product precipitates.[11]

    • Prompt Extraction: Do not let the product sit in the acidic aqueous solution for an extended period. Promptly filter the precipitated solid or extract it into an organic solvent.[11]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Suzuki-Miyaura cross-coupling?

A1: The reaction proceeds via a catalytic cycle involving a Pd(0) species. The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the methyl 5-bromo-2-methoxynicotinate to form a Pd(II) complex.

  • Transmetalation: The base activates the naphthaleneboronic acid, forming a boronate species. The naphthalene group is then transferred from the boron atom to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic groups (pyridyl and naphthyl) on the palladium center couple and are eliminated from the complex, forming the final product and regenerating the active Pd(0) catalyst.[5][6][12]

Suzuki_Cycle center Pd(II) pd0 Pd(0)L₂ oa_complex Ar-Pd(II)-X      L₂ pd0->oa_complex Oxidative Addition (Ar-X) p1 trans_complex Ar-Pd(II)-Ar'      L₂ oa_complex->trans_complex Transmetalation (Ar'-B(OR)₂) + Base p2 trans_complex->pd0 Reductive Elimination (Ar-Ar') p3 p4

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Q2: How do I choose the best palladium catalyst for this reaction?

A2: The choice of catalyst depends on the reactivity of your substrates. For an electron-deficient pyridine system, several catalysts can be effective. A comparative summary is provided below.

CatalystCommon Name / TypeAdvantagesConsiderations
Pd(PPh₃)₄ TetrakisWidely used, commercially available, effective for many aryl bromides.[9]Can be sensitive to air and moisture. May require higher temperatures.
Pd(dppf)Cl₂ Buchwald Ligand Pre-catalystAir-stable pre-catalyst, often highly efficient and requires lower catalyst loading.[12] Good for heteroaromatic substrates.More expensive than simpler catalysts.
Pd(OAc)₂ + Ligand In-situ generationAllows for screening of various phosphine ligands (e.g., SPhos, XPhos, P(o-tol)₃) to optimize the reaction.[13]Requires careful handling of air-sensitive ligands. Optimization may be required.

Q3: What is the best method for purifying the final product?

A3: The purification strategy depends on the nature of the impurities.

  • Acid-Base Extraction: Before final purification, you can dissolve the crude product in a suitable organic solvent and wash with a mild aqueous base (like NaHCO₃). The carboxylate salt of your product will move to the aqueous layer, leaving neutral organic impurities behind. You can then re-acidify the aqueous layer to precipitate your pure product.

  • Recrystallization: This is an excellent method for removing minor impurities. Solvents to try include ethanol, isopropanol, or ethyl acetate/heptane mixtures.[14]

  • Column Chromatography: If recrystallization is ineffective, silica gel chromatography can be used. A solvent system such as ethyl acetate/hexanes with a small amount of acetic acid (to keep the carboxylic acid protonated and prevent streaking) is a good starting point.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling

Materials:

  • Methyl 5-bromo-2-methoxynicotinate (1.0 equiv)

  • 1-Naphthaleneboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ (0.03 equiv)

  • Potassium Carbonate (K₂CO₃), finely ground (2.5 equiv)

  • 1,4-Dioxane and Water (4:1 mixture), degassed

  • Schlenk flask and magnetic stirrer

Procedure:

  • To a dry Schlenk flask containing a stir bar, add Methyl 5-bromo-2-methoxynicotinate, 1-naphthaleneboronic acid, and K₂CO₃.

  • Seal the flask, then evacuate and backfill with Argon. Repeat this cycle three times.

  • Under a positive flow of Argon, add the Pd(dppf)Cl₂ catalyst.

  • Add the degassed 4:1 dioxane/water solvent mixture via syringe.

  • Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ester product.

Protocol 2: Saponification

Materials:

  • Crude Methyl 2-methoxy-5-(naphthalen-1-yl)nicotinate (1.0 equiv)

  • Lithium Hydroxide (LiOH) (2.0 equiv)

  • Tetrahydrofuran (THF) and Water (3:1 mixture)

  • 1M Hydrochloric Acid (HCl)

Procedure:

  • Dissolve the crude ester in the THF/water mixture in a round-bottom flask.

  • Add the LiOH and stir the mixture at room temperature. Monitor the disappearance of the starting material by TLC.

  • Once hydrolysis is complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath.

  • Slowly add 1M HCl with stirring until the pH is ~3-4. A precipitate should form.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water and then dry under vacuum to yield the crude 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid. Further purification can be achieved by recrystallization.[14]

References

  • BenchChem. (n.d.). Protocol for Suzuki-Miyaura Coupling with 5-Bromonicotinic Acid: Synthesis of 5-Aryl Nicotinic Acid Derivatives.
  • BenchChem Technical Support Team. (2025, December). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. BenchChem.
  • Schroeder Group, University of Illinois. (2022, October 28). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling.
  • ResearchGate. (n.d.). Optimization of conditions in the Suzuki-Miyaura coupling reaction.
  • ACS Publications. (2008, August 9). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique.
  • BenchChem. (n.d.). Optimizing Suzuki-Miyaura Couplings of 2-Methylpropylboronic Acid: A Technical Support Guide.
  • ResearchGate. (n.d.). Optimization of Suzuki‐Miyaura cross‐coupling reaction conditions....
  • BenchChem. (n.d.). Application Notes and Protocols for the Preparation of 5-Arylnicotinic Acid Derivatives from 5-Bromonicotinic Acid.
  • Quora. (2018, April 4). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?.
  • ResearchGate. (2025, August 6).
  • BenchChem. (n.d.). A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of 5-Bromonicotinic Acid.
  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?.
  • Reddit. (2024, January 12). Failed suzuki coupling, any suggenstions?. r/Chempros.
  • PMC. (n.d.). N′-(2-Methoxy-1-naphthylidene)nicotinohydrazide.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • BenchChem. (n.d.). Preventing hydrolysis of Methyl 2-ethyl-3-methoxybenzoate during workup.
  • ChemicalBook. (2025, July 24).
  • Santa Cruz Biotechnology. (n.d.).
  • A Study of Alkaline Hydrolysis of Methyl Nicotinate in Aquo-ethane-1 ,2-diol Solvent System. (1998, August 31).
  • PubMed. (2010, February 6). N'-(2-Meth-oxy-1-naphthyl-idene)nicotino-hydrazide.
  • PMC - NIH. (2022, January 20).
  • Google Patents. (n.d.).
  • Zenodo. (n.d.).
  • SciSpace. (n.d.). Process Intensification of Nicotinic Acid Production via Enzymatic Conversion using Reactive Extraction.
  • ResearchGate. (2025, November 20). (PDF) Synthesis of 5-Methoxy-2-acetyl-1-naphthol.
  • ResearchGate. (2025, December 25). (PDF) Synthesis of 5-(2-methoxy-1-naphthyl)- and 5-[2-(methoxymethyl)
  • ResearchGate. (n.d.). Recovery and Purification of Nicotine from Waste Tobacco by Aqueous Two-Phase System/Reverse Extraction.

Sources

Troubleshooting

Preventing degradation of 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid during storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to address the specific stability challenges associated with 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to address the specific stability challenges associated with 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid .

Handling complex synthetic molecules requires more than just following storage labels; it requires an understanding of the molecule's structural vulnerabilities. This compound features three distinct chemical moieties—a nicotinic acid core, a 2-methoxy ether, and a 5-naphthalene ring. Each of these presents unique degradation risks during preparation, storage, and high-throughput screening (HTS) workflows.

Below, you will find a mechanistic breakdown of these vulnerabilities, a troubleshooting FAQ, quantitative stability metrics, and a self-validating protocol to ensure your experimental data remains uncompromised.

Part 1: Mechanistic Overview of Degradation

To prevent degradation, we must first understand the causality behind it. 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid is primarily susceptible to three degradation pathways:

  • Acid-Catalyzed Ether Hydrolysis: The 2-methoxy group on the pyridine ring is a masked enol ether. Under aqueous acidic conditions, it is highly susceptible to hydrolysis, converting the molecule into a 2-pyridone derivative (5-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid) . This structural change drastically alters the compound's hydrogen-bonding profile and target affinity.

  • Photolytic Degradation: The highly conjugated naphthalene-pyridine system absorbs strongly in the UV spectrum. Exposure to ambient laboratory light or UV sources triggers photo-oxidation, leading to the formation of naphthols, quinones, and eventual ring cleavage .

  • Hygroscopic Solvent (DMSO) Precipitation: Dimethyl sulfoxide (DMSO) is the standard vehicle for drug discovery, but it is highly hygroscopic. Atmospheric water absorption alters the freezing point of DMSO and disrupts the solvation shell around the highly lipophilic naphthalene moiety, leading to compound precipitation and accelerated hydrolysis during freeze-thaw cycles .

DegradationPathways Compound 2-Methoxy-5-(naphthalen-1-yl) nicotinic acid Hydrolysis Acid-Catalyzed Hydrolysis Compound->Hydrolysis H2O, pH < 5 Photolysis UV Photodegradation Compound->Photolysis UV/Ambient Light Precipitation DMSO Hydration (Freeze-Thaw) Compound->Precipitation H2O absorption Product1 2-Pyridone Derivative (Loss of Methoxy) Hydrolysis->Product1 Product2 Photo-oxidation Products (Naphthols/Quinones) Photolysis->Product2 Product3 Insoluble Aggregates (Loss of Titer) Precipitation->Product3

Mechanistic degradation pathways of 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid.

Part 2: Troubleshooting Guide & FAQs

Q1: Why is the concentration of my 10 mM DMSO stock solution dropping after 1 month at -20°C? Cause: DMSO acts as a sponge for atmospheric moisture. Every time you open the vial on the benchtop, water is absorbed. Water in DMSO greatly depresses its freezing point and creates a supersaturated state . During repeated freeze-thaw cycles, the lipophilic naphthalene group forces the compound to precipitate out of the wet DMSO. Solution: Never use multi-use vials for this compound. Aliquot your master stock into single-use amber glass vials, blanket them with dry argon gas, and store them at -80°C.

Q2: My aqueous assay buffers show a new LC-MS peak with a mass of [M-14]. What is happening? Cause: A mass loss of 14 Da corresponds to the conversion of the methoxy group (-OCH3) to a ketone/hydroxyl (=O / -OH). This indicates that the 2-methoxypyridine moiety has hydrolyzed into a 2-pyridone . This is a classic symptom of preparing the compound in an assay buffer that is too acidic (pH < 5.0) . Solution: Maintain aqueous working solutions at a strictly controlled pH between 6.5 and 7.5. Avoid prolonged storage of aqueous solutions; prepare them fresh from the DMSO stock immediately before your biological experiment.

Q3: We observe highly variable IC50 values when running 384-well plate assays on the benchtop. How can we fix this? Cause: Photodegradation. The naphthalene moiety is highly susceptible to UV and strong ambient light, generating reactive oxygen species and photo-oxidation products that can act as false-positive assay interferents (PAINS) . Solution: Utilize low-actinic (amber) glassware for all dilutions. Keep assay plates covered with opaque foil seals during incubation periods, and dim the lights in the biosafety cabinet during liquid handling.

Part 3: Quantitative Stability Data

To guide your experimental design, refer to the following stability matrix. These metrics highlight the drastic difference between optimal and sub-optimal storage environments.

Storage ConditionSolvent EnvironmentLight ExposureEstimated Half-Life (t₁/₂)Primary Degradation Mechanism
-80°C (Single-use) Anhydrous DMSO (<0.1% H₂O)Dark> 2 Years None (Stable)
-20°C (Multi-use) Wet DMSO (>5% H₂O)Dark~3-6 MonthsPrecipitation / Aggregation
4°C Aqueous Buffer (pH 4.0)Dark< 1 WeekAcid-Catalyzed Hydrolysis
25°C (Benchtop) Aqueous Buffer (pH 7.4)Ambient Light~4-8 HoursPhotodegradation

Part 4: Self-Validating Experimental Protocol

To guarantee scientific integrity, protocols must be self-validating. The following workflow integrates a mandatory Quality Control (QC) checkpoint that forces the validation of the compound's structural integrity before it touches your biological assay.

Step-by-Step Methodology: Preparation and Validation of Master Stocks

  • Environmental Control: Transfer the lyophilized powder to a desiccated glove box (Relative Humidity < 20%).

  • Dissolution: Dissolve the powder in strictly anhydrous, septum-sealed DMSO to a concentration of 10 mM. Vortex gently until optically clear.

  • Inert Aliquoting: Dispense 20 µL aliquots into amber glass vials (avoid standard plastics to prevent plasticizer leaching and light exposure). Blanket the headspace of each vial with Argon gas before sealing.

  • Cryopreservation: Immediately transfer the sealed aliquots to a -80°C freezer.

  • Self-Validating QC Check (Mandatory): Before initiating a screening campaign, thaw one representative aliquot and subject it to a rapid LC-MS/MS analysis.

    • Validation Criteria: Monitor the parent mass [M+H]⁺.

    • Rejection Criteria: Extract the ion chromatogram for[M-14+H]⁺ (hydrolysis product) and [M+16+H]⁺ (photo-oxidation product). If the combined area of these degradation peaks exceeds 2.0% of the total peak area, the entire batch must be flagged and discarded.

ProtocolWorkflow Step1 Step1 Step2 Step 2: Aliquoting Amber glass vials Argon blanket Step1->Step2 Step3 Step 3: Storage -80°C Freezer Single-use only Step2->Step3 Step4 Step4 Step3->Step4

Self-validating workflow for the preparation, storage, and quality control of stock solutions.

References

  • Source: Google Patents (US4942239A)
  • Unveiling the Photodegradation Mechanism of Monochlorinated Naphthalenes under UV-C Irradiation Source: MDPI Molecules URL
  • Source: Ziath Ltd.
  • Avoiding degradation of Niacin during sample preparation Source: BenchChem URL
Optimization

Technical Support Center: Crystallization of 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid

Welcome to the dedicated support center for the purification of 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and opti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated support center for the purification of 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the crystallization process, ensuring high purity and yield. The following sections provide in-depth answers to common challenges and foundational questions, grounded in established principles of crystallization science.

Troubleshooting Guide

This section addresses specific issues you may encounter during the crystallization of 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid. Each solution is explained with underlying scientific principles to empower you to make informed decisions in your experimental work.

Question 1: My final product has a persistent yellow or brown discoloration. What are the likely impurities and how can I remove them?

Answer:

Discoloration in the final crystalline product typically points to the presence of high-molecular-weight, colored impurities or degradation byproducts from the synthesis.[1] For a molecule like 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid, these could be complex aromatic side-products.

Causality & Solution:

The most effective method to remove these impurities is through treatment with activated carbon (charcoal).[2] Activated carbon possesses a highly porous structure with a large surface area, which allows it to adsorb large, non-polar colored molecules from the solution.[1]

Key Considerations:

  • Amount: Use activated carbon sparingly (typically 1-2% by weight of your compound) to avoid adsorbing your desired product, which would lower the yield.[3]

  • Timing: Add the activated carbon to the hot, dissolved solution before filtration.[4] Adding it to a boiling solution can cause violent bumping.

  • Filtration: It is crucial to perform a hot gravity filtration immediately after the charcoal treatment to remove the carbon and the adsorbed impurities.[5] If the solution cools, your product may prematurely crystallize on the filter paper along with the impurities.[3]

Protocol: Activated Carbon Treatment
  • Dissolve the crude 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid in the minimum amount of a suitable boiling solvent.

  • Remove the flask from the heat source and allow the boiling to subside slightly.

  • Add a small amount of activated carbon (e.g., the tip of a spatula) to the hot solution.[3]

  • Swirl the flask and gently reheat to boiling for a few minutes to ensure maximum adsorption.[6]

  • Prepare a hot filtration setup (e.g., a pre-warmed funnel with fluted filter paper).

  • Quickly filter the hot solution by gravity to remove the activated carbon.[5]

  • Proceed with the cooling and crystallization of the decolorized filtrate.

Question 2: HPLC analysis shows the presence of unreacted starting materials. How can I improve their removal during crystallization?

Answer:

The persistence of starting materials indicates that their solubility profile is too similar to that of your target compound in the chosen solvent system. Effective separation by crystallization relies on significant differences in solubility between the desired product and the impurities.[7]

Causality & Solution:

To enhance the removal of these impurities, you must optimize your solvent system. The ideal solvent should exhibit high solubility for 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid at high temperatures but low solubility at low temperatures, while keeping the starting materials soluble even when cold.[4][8]

Strategies for Improvement:

  • Solvent Screening: Test a range of solvents with varying polarities. For an aromatic carboxylic acid, solvents like alcohols (ethanol, isopropanol), ketones (acetone), or esters (ethyl acetate) are good starting points.[9]

  • Solvent/Anti-Solvent System: This is a powerful technique when a single solvent is not effective.[10] Dissolve your compound in a "good" solvent (in which it is very soluble), and then slowly add a miscible "anti-solvent" (in which it is poorly soluble) until the solution becomes turbid, indicating the onset of precipitation.[11] This can create a much sharper change in solubility, leaving impurities behind in the solvent mixture.[12]

  • pH Adjustment: As your compound is a nicotinic acid derivative, its solubility is highly pH-dependent.[13] By carefully adjusting the pH of an aqueous solution, you may be able to selectively precipitate your product while keeping acidic or basic impurities dissolved.[14] For instance, lowering the pH will protonate the carboxylic acid, making it less soluble in water.[15]

Question 3: I'm observing "oiling out" instead of crystallization. What causes this and how can I prevent it?

Answer:

"Oiling out" occurs when the dissolved solid separates from the solution as a liquid phase (an oil) rather than a solid crystalline phase.[16] This is problematic because the oil often traps impurities and rarely solidifies into a pure crystalline form.[17]

Causality & Solution:

This phenomenon typically happens when a solution becomes supersaturated at a temperature that is above the melting point of the solute.[17] It can also be caused by a very high concentration of impurities, which can depress the melting point of your compound.[18]

Troubleshooting Steps:

  • Add More Solvent: The most common cause is cooling the solution too quickly from a highly concentrated state. Reheat the mixture and add more of the "good" solvent to decrease the saturation point, then allow it to cool more slowly.[17]

  • Lower the Crystallization Temperature: If the boiling point of your solvent is too high, your compound may be coming out of solution while still in a molten state. Select a solvent with a lower boiling point.

  • Change the Solvent System: The interaction between the solvent and solute can influence oiling out. Experiment with different solvents or solvent/anti-solvent combinations.[19]

  • Induce Crystallization at a Higher Temperature:

    • Scratching: Use a glass rod to scratch the inside surface of the flask at the meniscus. The microscopic scratches provide nucleation sites for crystal growth.[17]

    • Seeding: Add a single, pure crystal of your product (a seed crystal) to the slightly cooled solution to initiate controlled crystallization.[19]

digraph "Oiling_Out_Troubleshooting" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

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// Edges start -> reheat; reheat -> add_solvent; add_solvent -> slow_cool; slow_cool -> check_result; check_result -> success [label="Success"]; check_result -> still_oiling [label="Failure"]; still_oiling -> change_solvent [label="Option 1"]; still_oiling -> seed_crystal [label="Option 2"]; change_solvent -> reheat; seed_crystal -> reheat; }

Troubleshooting flowchart for oiling out.

Question 4: The crystal yield is very low. What factors could be causing this and how can I optimize it?

Answer:

A low yield suggests that a significant amount of your product is remaining dissolved in the mother liquor after cooling.[8]

Causality & Solution:

This can be attributed to several factors:

  • Using Too Much Solvent: The most common error is adding more solvent than the minimum required to dissolve the solid at boiling point.[8] The excess solvent will keep more of your product in solution upon cooling.

  • Inappropriate Solvent Choice: The solvent may have too high a solubility for your compound at low temperatures.

  • Premature Filtration: If the solution is not sufficiently cooled before filtration, the product will not have fully crystallized.

  • Incomplete Transfer: Physical loss of product during transfer steps.

Optimization Strategies:

  • Minimize Solvent: Use only the absolute minimum amount of boiling solvent required to fully dissolve the crude material.[20]

  • Thorough Cooling: After slow cooling to room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal precipitation.[4]

  • Solvent Rinsing: When washing the collected crystals, use a minimal amount of ice-cold solvent. Using room temperature solvent will redissolve some of your product.[5]

  • Recover a Second Crop: The mother liquor (the filtrate) can be concentrated by boiling off some of the solvent and cooling again to obtain a second, though likely less pure, crop of crystals.[20]

Frequently Asked Questions (FAQs)

Question 1: What are the ideal characteristics of a solvent system for the crystallization of 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid?

Answer:

Selecting the right solvent is the most critical step in crystallization.[21] The ideal solvent should meet the following criteria:

  • Temperature-Dependent Solubility: It must dissolve the compound completely when hot (at or near its boiling point) but poorly when cold (at room temperature or in an ice bath).[4] This differential is what drives the crystallization process.

  • Impurity Solubility: It should either dissolve impurities very well (so they remain in the mother liquor) or not at all (so they can be removed by hot filtration).[22]

  • Chemical Inertness: The solvent must not react with your compound.[21]

  • Volatility: It should have a relatively low boiling point to be easily removed from the final crystals during drying.[21]

  • Crystal Quality: The solvent should promote the formation of well-defined, non-needle-like crystals that are easy to filter and wash.

Solvent PropertyIdeal CharacteristicRationale for 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid
Polarity Medium to HighThe molecule has polar (carboxylic acid, methoxy, pyridine nitrogen) and non-polar (naphthalene ring) regions. Solvents like ethanol, acetone, or ethyl acetate often provide a good balance.
Boiling Point 60-120 °CHigh enough to provide a good solubility range, but low enough for easy removal without requiring high vacuum.
Reactivity InertMust not react with the acidic or aromatic functionalities of the molecule.
Impurity Profile High solubility for impuritiesKeeps synthetic byproducts and starting materials dissolved in the mother liquor upon cooling.

Question 2: How does the cooling rate affect crystal size and purity?

Answer:

The rate of cooling has a direct and significant impact on both the size and purity of the resulting crystals.

Causality & Solution:

  • Slow Cooling: Allowing the solution to cool slowly and without disturbance is crucial for forming large, high-purity crystals.[23][24] This slow process allows molecules to selectively add to the growing crystal lattice, excluding impurity molecules.[23] The result is fewer, larger, and purer crystals.[25]

  • Rapid Cooling (Crashing Out): Cooling the solution too quickly (e.g., by placing a hot flask directly into an ice bath) forces the solid to precipitate rapidly.[17] This process traps impurities within the fast-forming crystal lattice, leading to smaller, less pure crystals.[23]

digraph "Cooling_Rate_Effect" { graph [rankdir="LR", splines=true, nodesep=0.5]; node [shape=record, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

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// Edges cooling_rate -> slow_cooling [label="Low"]; cooling_rate -> fast_cooling [label="High"]; slow_cooling -> slow_result; fast_cooling -> fast_result; }

Impact of cooling rate on crystal characteristics.

Question 3: Which analytical techniques are best for assessing the purity of my final product?

Answer:

Assessing purity is essential to validate your purification process. A combination of techniques should be used for a comprehensive evaluation.[26]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. It can separate your main compound from even trace amounts of impurities, allowing you to determine the purity as a percentage (e.g., >99.5%).

  • Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point range (typically <1-2 °C). Impurities will cause the melting point to be depressed and broadened.[27] This provides a quick, qualitative assessment of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information. The presence of unexpected peaks in the spectrum can indicate impurities. Integration of the proton (¹H) signals can be used to estimate the relative amounts of impurities if their structures are known.

  • Powder X-ray Diffraction (PXRD): This technique is used to identify the specific crystalline form (polymorph) of your compound and can detect the presence of other crystalline phases or amorphous material.[28][29]

References

  • Antisolvent Crystallization - RM@Schools. (n.d.).
  • Why is activated carbon useful during recrystallization? - Homework.Study.com. (n.d.).
  • Recrystallization Steps - Theory pages - Labster. (n.d.).
  • recrystallization.pdf. (n.d.).
  • Troubleshooting - Chemistry LibreTexts. (2022, April 7).
  • Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods - ACS Publications. (2021, March 12).
  • Oiling Out in Crystallization - Mettler Toledo. (n.d.).
  • How does cooling rate affect the point at which crystalisation occures and why? - Reddit. (2020, March 16).
  • Effect of Cooling Rate and Agitation on Fat Crystallization: A Mini-review - Atlantis Press. (n.d.).
  • purification by crystallization. (n.d.).
  • Recrystallization. --->. (n.d.).
  • Recrystallization (help meeeeee) : r/chemistry - Reddit. (2013, February 3).
  • Crystallisation in pharmaceutical processes | BIA. (n.d.).
  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024, December 25).
  • Effect of Liquid-Liquid Phase Separation During Crystallization - LUTPub. (2018, November 26).
  • Cooling Rate and Crystal Size | Seth Stein - Northwestern University. (n.d.).
  • SOP: CRYSTALLIZATION. (n.d.).
  • Experiment 2: Recrystallization. (n.d.).
  • The Role Of Activated Carbon In Organic Synthesis - Xingyuan Industry. (2020, June 13).
  • “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. (2022, July 15).
  • Solvent design for crystallization of carboxylic acids - ResearchGate. (2018, January 12).
  • Study on Control of pH-Modulation Crystallization Utilizing Concept of Dissociation Equilibrium - PubMed. (n.d.).
  • What are the different techniques to characterize chemical crystals? - ResearchGate. (2019, May 28).
  • On crystal size and cooling rate - PubMed. (n.d.).
  • Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model - MDPI. (2022, July 22).
  • Top 5 Methods of Assessing Chemical Purity - Moravek, Inc. (n.d.).
  • Beyond Phase Equilibria: Selecting Suitable Solvent Systems for Reactive Extraction of Carboxylic Acids - JuSER :: Search. (2026, January 20).
  • pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. (2023, July 5).
  • The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II - PMC. (n.d.).
  • Purification of Organic Compounds: from Crude Product to Purity. (2023, July 4).
  • Purification of carboxylic acids by complexation with selective solvents - Google Patents. (n.d.).
  • Effects of Preferential Incorporation of Carboxylic Acids on the Crystal Growth and Physicochemical Properties of Aragonite - MDPI. (n.d.).
  • Reverse Antisolvent Method To Avoid Jelly-like Phase Generation and Preparation of Crystalline Cefquinome | Crystal Growth & Design - ACS Publications. (2019, January 30).
  • The chemical structures of nicotinic acid and its official impurities. - ResearchGate. (n.d.).
  • Modelling and control of combined cooling and antisolvent crystallization processes - MIT. (n.d.).
  • Carboxylic acid purification and crystallization process - Google Patents. (n.d.).
  • Nicotinic Acid-impurities - Pharmaffiliates. (n.d.).
  • Application Notes and Protocols for the Synthesis of Nicotinamide Derivatives from 3-Pyridinemethanol - Benchchem. (n.d.).
  • PURIFICATION AND CRITERIA OF PURITY - NCERT. (n.d.).
  • Crystallization of para-aminobenzoic acid forms from specific solvents - RSC Publishing. (2024, February 13).
  • Recrystallization1. (n.d.).
  • Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystallization - PMC. (2023, January 21).
  • General Procedures for Removing Impurities - Chemistry LibreTexts. (2022, April 7).
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.).
  • Niacin-impurities - Pharmaffiliates. (n.d.).
  • Recrystallization in the Organic Chemistry Laboratory. | Chemical Education Xchange. (2025, November 17).
  • nicotinic acid - Organic Syntheses Procedure. (n.d.).

Sources

Troubleshooting

Technical Support Center: Resolving NMR Peak Overlaps in 2-Methoxy-5-(naphthalen-1-yl)nicotinic Acid Characterization

Welcome to the Technical Support Center. As drug development professionals and structural chemists, characterizing bi-aryl systems like 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid presents a distinct analytical challenge...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and structural chemists, characterizing bi-aryl systems like 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid presents a distinct analytical challenge. The molecule contains a highly conjugated naphthalen-1-yl group attached to a nicotinic acid (pyridine) core. The structural proximity and similar electron densities of the 9 aromatic protons (2 from the pyridine core, 7 from the naphthyl ring) typically result in severe spectral congestion in the 7.2–9.0 ppm region of a standard 1 H NMR spectrum.

This guide provides field-proven, self-validating troubleshooting protocols to systematically resolve and assign these overlapping resonances.

Workflow Start 1H NMR Overlap (7.2 - 9.0 ppm) ASIS Apply ASIS (C6D6 or Pyridine-d5) Start->ASIS Check1 Resolution Sufficient? ASIS->Check1 PureShift Pure Shift NMR (PSYCHE) Check1->PureShift No End Complete Characterization Check1->End Yes Check2 Multiplets Resolved? PureShift->Check2 TwoD 2D NMR (HSQC / HMBC) Check2->TwoD No Check2->End Yes TwoD->End

Workflow for resolving aromatic NMR overlaps in complex molecules.

Quantitative Data Summary: Expected Chemical Shifts

Before troubleshooting, it is critical to understand the expected spectral landscape. Below is a summary of the expected 1 H NMR chemical shifts and the associated overlap risks.

Table 1: Quantitative NMR Data & Overlap Analysis for 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid

Proton AssignmentMultiplicityExpected Shift (DMSO- d6​ )Expected Shift (C 6​ D 6​ )Overlap Risk
Methoxy (-OCH 3​ ) Singlet (3H)~3.95 ppm~3.40 ppmLow
Pyridine H4 Doublet (1H, J≈2.5 Hz)~8.20 ppm~8.45 ppmHigh (with Naphthyl H2'/H8')
Pyridine H6 Doublet (1H, J≈2.5 Hz)~8.65 ppm~8.80 ppmMedium
Naphthyl H2'-H8' Multiplets (7H)7.40 - 8.10 ppm7.10 - 7.80 ppmSevere (Internal & Pyridine)
Carboxylic (-COOH) Broad Singlet (1H)~13.5 ppm~12.0 ppmLow
FAQ 1: Why are the aromatic signals of my compound clustering, and how can I quickly resolve them without 2D NMR?

The Causality of Overlap: In standard polar aprotic solvents like DMSO- d6​ or CDCl 3​ , the chemical environment of the naphthyl protons and the pyridine H4/H6 protons are magnetically similar. The lack of strong differential solvent-solute interactions means their chemical shifts naturally converge, creating a heavily coupled, uninterpretable multiplet block.

The Solution: Aromatic Solvent Induced Shifts (ASIS) Before running time-intensive 2D experiments, you should leverage Aromatic Solvent Induced Shifts (ASIS). By switching the solvent to Benzene- d6​ (C 6​ D 6​ ) or Pyridine- d5​ , the solvent's strong magnetic anisotropy and its tendency to form specific π−π stacking interactions with the solute will differentially shield and deshield specific protons based on their steric exposure and electronic nature 1. This differential shifting acts as a chemical deconvolution tool, often pulling overlapping signals apart [[2]]().

Self-Validating Protocol: ASIS Implementation

  • Sample Preparation: Weigh 15–20 mg of lyophilized 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid. Dissolve completely in 0.6 mL of Benzene- d6​ (C 6​ D 6​ ). Ensure no residual DMSO/CDCl 3​ remains, as mixed solvents disrupt the ASIS effect.

  • Tuning and Matching: Insert the sample into the NMR spectrometer (e.g., 500 MHz or higher). Tune and match the probe to the 1 H frequency.

  • Shimming and Locking: Lock onto the C 6​ D 6​ deuterium signal. Perform gradient shimming to ensure a sharp solvent peak.

  • Acquisition: Acquire a 1D 1 H NMR spectrum using a standard single-pulse sequence (e.g., zg30). Set the number of scans (ns) to 16, and the relaxation delay (d1) to 2 seconds.

  • Processing and Validation: Apply a mild exponential window function (lb=0.3 Hz), Fourier transform, phase, and baseline correct. Compare the aromatic region to your baseline DMSO- d6​ spectrum. You should observe the methoxy peak shift significantly upfield, while the sterically unhindered pyridine H6 proton shifts downfield, separating it from the naphthyl cluster.

FAQ 2: The naphthyl spin system remains highly coupled and complex even after solvent optimization. How can I simplify these multiplets?

The Causality of Complexity: Even if ASIS separates the pyridine protons from the naphthyl protons, the 7 protons of the naphthalen-1-yl group will still exhibit extensive homonuclear J-coupling (ortho, meta, and para couplings). This splitting broadens the signals, lowering the signal-to-noise ratio and causing internal overlap within the naphthyl region.

The Solution: Pure Shift NMR (PSYCHE) To resolve this, we utilize Pure Shift NMR, specifically the Pure Shift Yielded by Chirp Excitation (PSYCHE) method. PSYCHE utilizes low flip-angle chirp pulses and gradient echoes to selectively refocus chemical shifts while suppressing homonuclear scalar couplings ( JH−H​ ) 3. By removing the J-coupling splittings, the pure chemical shift of each chemically distinct proton is revealed, effectively collapsing complex multiplets into sharp, ultra-high-resolution singlets 4.

Self-Validating Protocol: PSYCHE 1D NMR

  • Pulse Calibration: Perform a rigorous 90° pulse calibration (p1) on your specific sample to ensure the chirp pulses function correctly without introducing artifacts.

  • Parameter Optimization: Load the PSYCHE pulse sequence. Configure the low flip-angle chirp pulses (typically 15–30 ms duration, 10 kHz sweep width, flip angle ~15-20°).

  • Acquisition: Acquire the pseudo-2D data. Set the number of scans (ns) to 64 or 128 to compensate for the inherent sensitivity loss of the PSYCHE method 5.

  • Processing: Process the pseudo-2D data using the spectrometer's pure shift chunking algorithm (e.g., pshift in TopSpin) to reconstruct the decoupled 1D spectrum.

  • Validation: Evaluate the 7.2–9.0 ppm region. The complex multiplets of the naphthyl and pyridine protons should now appear as 9 distinct, sharp singlets, validating the suppression of homonuclear J-coupling.

FAQ 3: How do I definitively map the connection between the pyridine core and the naphthyl substituent?

The Causality of Assignment Ambiguity: While Pure Shift NMR gives you 9 distinct peaks, it does not tell you which peak belongs to which position. To bridge the gap between isolated spin systems (the pyridine ring vs. the naphthyl ring), you must rely on through-bond magnetization transfer across heteroatoms and quaternary carbons.

The Solution: 2D NMR (HSQC & HMBC) with an Internal Anchor We use a self-validating logic pathway. We start with a known, unambiguous signal (the methoxy group) and use Heteronuclear Multiple Bond Correlation (HMBC) to "walk" across the molecule.

AssignmentLogic Methoxy Anchor: Methoxy (singlet, ~4.0 ppm) HMBC1 HMBC to Pyridine C2 & C3/C5 Methoxy->HMBC1 Pyridine Assign Pyridine H4/H6 (meta coupling) HMBC1->Pyridine HMBC2 HMBC from H4/H6 to Naphthyl C1' Pyridine->HMBC2 Naphthyl Assign Naphthyl Protons via COSY HMBC2->Naphthyl

2D NMR logical assignment pathway for 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid.

Self-Validating Protocol: 2D NMR Assignment

  • Anchor Identification: Acquire standard 1 H and 13 C 1D spectra. Identify the methoxy protons (~3.95 ppm) as your unambiguous starting anchor.

  • HSQC Acquisition: Set up a 1 H- 13 C multiplicity-edited HSQC experiment (ns=4, ni=256 increments). This maps all directly attached protons to their respective carbons, separating the quaternary carbons from CH groups.

  • HMBC Acquisition: Set up a 1 H- 13 C HMBC experiment optimized for long-range couplings ( JH−C​ = 8 Hz). Use ns=8 and ni=256 increments.

  • Data Processing: Process both 2D datasets with zero-filling (1024 x 1024 matrix) and sine-bell squared apodization for optimal resolution.

  • Validation Mapping: Trace the HMBC correlation from the methoxy anchor to Pyridine C2. Next, trace the HMBC correlations from Pyridine H4/H6 to Pyridine C5. Finally, verify the covalent linkage by finding the HMBC cross-peaks from Naphthyl H2'/H8' to the exact same Pyridine C5 chemical shift. If the correlations converge on the same quaternary carbon, your assignment of the bi-aryl linkage is structurally validated.

References
  • Improve Your Chemical Shift Resolution Without Going to Higher Fields. University of Ottawa NMR Facility Blog. Available at: 1

  • Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Nanalysis. Available at: 2

  • Physics-informed deep learning enables fast ultrahigh-resolution nuclear magnetic resonance spectroscopy. PMC (National Institutes of Health). Available at: 3

  • Pure-Shift-Based Proton Magnetic Resonance Spectroscopy for High-Resolution Studies of Biological Samples. MDPI. Available at: 4

  • High-Quality NMR Pure Shift Spectra Empowered by Self-Attention Deep Learning. ChemRxiv. Available at: 5

Sources

Optimization

Overcoming false positives in 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid screening assays

Welcome to the Assay Troubleshooting Center. When screening libraries containing biaryl carboxylic acids like 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid , researchers frequently encounter false positives. As a Senior Ap...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Assay Troubleshooting Center. When screening libraries containing biaryl carboxylic acids like 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid , researchers frequently encounter false positives. As a Senior Application Scientist, I have designed this guide to help you systematically identify and overcome the three primary structural liabilities of this chemotype:

  • Amphiphilicity: The hydrophobic naphthalene tail and hydrophilic carboxylic acid head promote micelle formation.

  • Optical Reactivity: The extended conjugation of the naphthalene ring causes severe UV-blue fluorescence interference.

  • Metal Chelation: The pyridine-carboxylate motif can mimic histidine tags and sequester transition metals.

Below is a comprehensive Q&A guide, diagnostic data table, and a self-validating triage workflow to ensure the scientific integrity of your high-throughput screening (HTS) campaigns.

Quantitative Diagnostic Summary

Summarize your initial screening data against this matrix to rapidly diagnose the mechanism of interference.

Structural LiabilityMechanism of InterferencePrimary SymptomDiagnostic AssayMitigation Strategy
Amphiphilic Scaffold Colloidal AggregationSteep Hill slope (>2), time-dependent non-competitive inhibitionTriton X-100 ReversalAdd 0.01% non-ionic detergent to assay buffer
Naphthalene Ring Autofluorescence / QuenchingErratic baselines, signal >3 SD above DMSO controlSpectral ProfilingSwitch to red-shifted fluorophores or label-free (SPR)
Pyridine-Carboxylate Metal Chelation / Assay ArtifactActive in His-tag AlphaScreen, inactive in TR-FRETTruHits Counter-AssayUse orthogonal assay formats lacking Ni²⁺ chelation
FAQ & Troubleshooting Protocols
Issue 1: Colloidal Aggregation (The "Detergent" Effect)

Q: My dose-response curves for 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid are incredibly steep, and the inhibition appears non-competitive. What is happening at the molecular level?

A: This is a classic hallmark of colloidal aggregation. Amphiphilic molecules self-assemble into nano-sized colloids in aqueous buffers at micromolar concentrations. Rather than binding to a specific active site, these colloids non-specifically sequester and partially denature target proteins, acting as [1].

Protocol: The Detergent Reversal Assay Causality: Non-ionic detergents disrupt the critical micelle concentration (CMC) of the small molecule, dissolving the colloids back into monomers. If the compound's inhibitory activity vanishes upon detergent addition, it is a false positive aggregator.

  • Preparation: Formulate your standard biochemical assay buffer. Split it into two aliquots: Buffer A (Standard) and Buffer B (Supplemented with 0.01% v/v Triton X-100 or 0.05% CHAPS).

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the compound in DMSO.

  • Incubation: Pre-incubate the target protein with the compound in both Buffer A and Buffer B for 15 minutes at room temperature.

  • Initiation & Readout: Add the substrate to initiate the reaction. Calculate the IC₅₀ for both conditions.

  • Self-Validating System: You must include a known competitive inhibitor (e.g., a reference drug) as a positive control. The reference drug's IC₅₀ must remain unchanged in the presence of Triton X-100, proving the detergent does not inherently disrupt the enzyme's catalytic function.

Issue 2: Optical Interference (Autofluorescence & Quenching)

Q: I am running a fluorogenic assay (Ex 340 nm / Em 450 nm), and the compound shows apparent "activation" at lower doses before inhibiting at higher doses. Why?

A: The naphthalene moiety is highly fluorescent in the UV-blue spectrum. Compounds with this scaffold frequently overlap with the excitation/emission spectra of common assay fluorophores (e.g., coumarin, NADH, or 4-MU). This spectral overlap causes autofluorescence (artificially high signal) or inner-filter effect quenching (artificially low signal), corrupting the readouts of [2].

Protocol: Spectral Profiling Counter-Screen Causality: Isolating the compound from the biological target allows you to measure its intrinsic optical properties.

  • Dispensing: Transfer the compound at its IC₉₀ screening concentration into a black, opaque 384-well microplate containing only the assay buffer (omit the target protein and fluorogenic substrate).

  • Baseline Measurement: Include wells with an equivalent concentration of DMSO (vehicle control).

  • Excitation/Emission Scan: Read the plate using a multimode microplate reader set to the exact excitation and emission wavelengths of your primary assay.

  • Data Analysis: A signal >3 standard deviations above the DMSO baseline confirms autofluorescence.

  • Self-Validating System: Spike the test well with a known concentration of the assay's product fluorophore. The resulting signal should be perfectly additive. If the signal is lower than the sum of the compound + fluorophore, the compound is simultaneously autofluorescing and quenching the emission.

Issue 3: AlphaScreen & His-Tag Chelation Interference

Q: The compound is a potent hit in my AlphaScreen His-tag assay, but it fails to show activity in orthogonal TR-FRET assays. Is it a PAINS compound?

A: While not a classical reactive [3], the 2-methoxynicotinic acid core can act as a bidentate metal chelator. In AlphaScreen assays utilizing Nickel-chelate (Ni-NTA) donor beads to capture His-tagged proteins, this compound can strip the Ni²⁺ ions or competitively bind to the beads. This disrupts the proximity signal, mimicking true inhibition and creating [4].

Protocol: AlphaScreen TruHits Counter-Assay Causality: The TruHits beads bind directly to each other via a Streptavidin-Biotin interaction, bypassing the His-tag/Ni-NTA intermediate. If the compound reduces this signal, it is interfering with the core technology.

  • Reagent Prep: Reconstitute the AlphaScreen TruHits kit (Streptavidin donor beads and Biotinylated acceptor beads) in the standard assay buffer under low-light conditions.

  • Incubation: Dispense 10 µM of the test compound into a 384-well OptiPlate. Add the TruHits bead mixture (final volume 25 µL). Incubate for 1 hour at room temperature in the dark.

  • Detection: Read the microplate on an Alpha-enabled reader (Excitation 680 nm, Emission 520-620 nm).

  • Interpretation: A reduction in luminescence >20% compared to the DMSO control indicates the compound is a technology interferent (e.g., singlet oxygen quencher).

  • Self-Validating System: Include a known singlet oxygen quencher (e.g., sodium azide) as a positive control. Sodium azide must completely ablate the signal, ensuring the beads are actively generating and receiving singlet oxygen.

Triage Workflow Diagram

Follow this sequential triage funnel to validate hits containing the 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid scaffold.

TriageWorkflow Hit Primary Screen Hit: 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid Test1 Step 1: Detergent Reversal Add 0.01% Triton X-100 Hit->Test1 FP1 False Positive: Colloidal Aggregator Test1->FP1 Activity Lost Test2 Step 2: Spectral Profiling Measure Autofluorescence Test1->Test2 Activity Retained FP2 False Positive: Optical Interferent Test2->FP2 High Background Test3 Step 3: Orthogonal Assay AlphaScreen TruHits Test2->Test3 Clean Spectrum FP3 False Positive: Chelator / Assay Artifact Test3->FP3 Signal Quenched TrueHit Validated True Hit Proceed to Hit-to-Lead Test3->TrueHit Signal Retained

Sequential triage workflow for identifying and excluding biaryl scaffold false positives.

References
  • McGovern, S. L., Caselli, E., Grigorieff, N., & Shoichet, B. K. (2002). A common mechanism underlying promiscuous inhibitors from virtual and high-throughput screening. Journal of Medicinal Chemistry, 45(8), 1712-1722. URL:[Link]

  • Jadhav, A., Ferreira, R. S., Simeonov, A., et al. (2010). Quantitative Analyses of Aggregation, Autofluorescence, and Reactivity Artifacts in a Screen for Inhibitors of a Thiol Protease. Journal of Medicinal Chemistry, 53(1), 37-51. URL:[Link]

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719-2740. URL:[Link]

  • Schorpp, K., Rothenaigner, I., Salmina, E., et al. (2014). Identification of Small-Molecule Frequent Hitters from AlphaScreen High-Throughput Screens. Journal of Biomolecular Screening, 19(5), 715-726. URL:[Link]

Troubleshooting

Technical Support Center: 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid Formulation &amp; Bioavailability

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical hurdles associated with formulating 2-Methoxy-5-(naphthalen-1-yl)nicotinic a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical hurdles associated with formulating 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid . This guide bypasses generic advice, providing causality-driven troubleshooting, self-validating protocols, and validated formulation strategies to ensure your drug development pipeline remains unhindered.

Section 1: Physicochemical Profiling & Core FAQs

Q: Why does 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid exhibit poor oral bioavailability despite high intestinal permeability? A: The compound features a bulky, highly lipophilic naphthalene ring and a weakly acidic nicotinic acid core (estimated pKa ~4.5). This classifies it as a Biopharmaceutics Classification System (BCS) Class IIa compound (poor solubility, high permeability, weakly acidic) [3]. In the acidic environment of the stomach (pH 1.2), the carboxylic acid remains unionized, rendering the molecule highly lipophilic and practically insoluble ("brick dust"). While solubility improves in the higher pH of the intestine, the intrinsic dissolution rate is often too slow to achieve therapeutic plasma levels before gastrointestinal transit. Enhancing the dissolution rate and maintaining supersaturation in intestinal fluids is mandatory for this class of molecules [1].

Q: Should I prioritize Amorphous Solid Dispersions (ASD) or Lipid-Based Formulations (LBF) for this API? A: The decision hinges on the compound's melting point (Tm), glass transition temperature (Tg), and lipid solubility. If the API exhibits a high Tm/Tg ratio (indicating a high crystallization drive) but possesses excellent solubility in long-chain or medium-chain triglycerides (>25 mg/mL), LBF is preferred. If lipid solubility is poor but the API can form strong hydrogen bonds with polymeric carriers, ASD via spray drying or hot-melt extrusion is the optimal path.

FormulationLogic Start Evaluate API Properties (LogP, Tm, pKa) CheckLogP Is LogP > 5 and Oil Solubility > 25 mg/mL? Start->CheckLogP LBF Lipid-Based Formulation (SNEDDS / SMEDDS) CheckLogP->LBF Yes CheckTm Is Tm/Tg ratio high (High crystallization risk)? CheckLogP->CheckTm No Nanosuspension Nanosuspension / Particle Size Reduction CheckTm->Nanosuspension Yes ASD Amorphous Solid Dispersion (Spray Drying / HME) CheckTm->ASD No

Decision logic for selecting bioavailability enhancement strategies for BCS Class II APIs.

Section 2: Troubleshooting Amorphous Solid Dispersions (ASD)

Q: My spray-dried ASD using PVP-VA shows excellent initial dissolution but recrystallizes during 40°C/75% RH stability testing. How do I prevent this? A: Recrystallization in ASDs is driven by molecular mobility and phase separation. PVP-VA is hygroscopic; moisture ingress acts as a plasticizer, lowering the glass transition temperature (Tg) of the polymer matrix below the storage temperature, which accelerates API crystallization [4]. Causality & Solution: For a weakly acidic, lipophilic compound like 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid, switch to Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS) . HPMCAS has a higher Tg, lower hygroscopicity, and its succinate groups can form strong hydrogen bonds with the API's methoxy and carboxylic acid groups, effectively locking the API in its amorphous state. Furthermore, HPMCAS provides enteric protection, preventing premature drug release and crystallization in the acidic stomach [1].

ASDTroubleshooting Issue Issue: API Recrystallization in ASD during storage Analyze Perform DSC & XRPD Check Tg and crystallinity Issue->Analyze TgLow Tg is too low (< 50°C above storage temp) Analyze->TgLow PhaseSep Phase separation observed (Multiple Tg peaks) Analyze->PhaseSep Action1 Switch to high-Tg polymer (e.g., HPMCAS) TgLow->Action1 Action2 Enhance API-Polymer interactions (Hydrogen bonding) PhaseSep->Action2

Troubleshooting workflow for amorphous solid dispersion (ASD) recrystallization issues.

Protocol 1: Preparation and Validation of HPMCAS-based ASD via Spray Drying

This protocol is a self-validating system: failure at Step 5 immediately indicates inadequate solvent evaporation or polymer-API miscibility.

  • Solvent Selection: Dissolve 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid and HPMCAS-M (1:3 w/w ratio) in a 9:1 Dichloromethane/Methanol mixture to ensure complete solubilization of both the lipophilic API and the polymer.

  • Spray Drying Parameters: Set inlet temperature to 75°C and outlet temperature to 45°C. Maintain a feed rate of 5 mL/min and an atomization gas pressure of 1.5 bar.

  • Secondary Drying: Transfer the collected powder to a vacuum oven at 40°C for 24 hours to remove residual solvents below the ICH Q3C limits.

  • Solid-State Verification: Perform Modulated Differential Scanning Calorimetry (mDSC). A single, distinct Tg (typically >90°C) confirms a homogenous amorphous solid dispersion.

  • Self-Validating Stability Check: Expose a 100 mg sample to 50°C/75% RH for 48 hours. If XRPD shows Bragg peaks (crystallinity), the API-polymer miscibility is insufficient, dictating a need to increase the polymer ratio to 1:4 or 1:5.

Section 3: Troubleshooting Lipid-Based Formulations (LBF)

Q: The compound precipitates rapidly during the in vitro lipolysis testing of my Self-Nanoemulsifying Drug Delivery System (SNEDDS). How can I maintain solubilization? A: Precipitation during lipolysis usually indicates that your formulation relies too heavily on hydrophilic surfactants (LFCS Type IV) that partition into the aqueous phase upon dilution, or that the lipid digestion products cannot maintain the API's solubility [2]. Causality & Solution: 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid has high lipophilicity. Shift your formulation to an LFCS Type IIIa or IIIb system by incorporating digestible mixed glycerides (e.g., Caprylic/Capric Triglycerides). During digestion by pancreatic lipase, these triglycerides break down into monoglycerides and free fatty acids, which recruit bile salts to form mixed micelles. These micelles serve as a highly effective lipophilic sink, keeping the API solubilized for absorption [2].

LBFLipolysis Intact Intact SNEDDS in Stomach Emulsion Fine Emulsion in Duodenum Intact->Emulsion Dispersion Lipolysis Pancreatic Lipase Digestion Emulsion->Lipolysis Micelles Mixed Micelles (Solubilized API) Lipolysis->Micelles Optimal LBF Precipitation API Precipitation (Loss of solvent capacity) Lipolysis->Precipitation Poor Formulation

Lipid-based formulation digestion pathway and the risk of API precipitation during lipolysis.

Protocol 2: Two-Stage In Vitro Lipolysis for Lipid-Based Formulations

This protocol validates the formulation's ability to withstand gastrointestinal transit and enzymatic degradation.

  • Gastric Phase Simulation: Disperse 1 gram of the LBF in 36 mL of simulated gastric fluid (SGF, pH 1.6) containing pepsin. Incubate at 37°C for 60 minutes under continuous stirring.

  • Intestinal Phase Transition: Adjust the pH to 6.5 using 1M NaOH. Add 4 mL of simulated intestinal fluid (SIF) containing bile salts (5 mM) and phospholipids (1.25 mM).

  • Lipolysis Initiation: Introduce pancreatic lipase extract (800 TBU/mL). Maintain the pH at 6.5 for 60 minutes using a pH-stat titrator (adding 0.2M NaOH to neutralize liberated free fatty acids).

  • Phase Separation and Quantification: Add 4-bromophenylboronic acid to halt lipolysis. Centrifuge the digest at 21,000 × g for 30 minutes to separate the aqueous phase (micellar layer), lipid phase, and pellet (precipitated drug).

  • Validation: Quantify the API in the aqueous phase via HPLC. A successful LFCS Type IIIa formulation will retain >85% of the initial API dose in the aqueous micellar phase.

Section 4: Quantitative Performance Data

To benchmark your formulation efforts, refer to the expected performance metrics for 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid across different delivery platforms.

Formulation StrategyIn Vitro Dissolution (pH 6.8, 60 min)Relative Bioavailability (AUC ratio vs. API)6-Month Stability (40°C/75% RH)Primary Mechanism of Enhancement
Crystalline API (Unformulated) < 15%1.0x (Baseline)Stable (Crystalline)N/A
Nanosuspension 45%2.1xAgglomeration observedSurface area expansion
PVP-VA ASD (1:3) 85% (Drops to 40% at 120 min)3.5xRecrystallization (Failed)Amorphous supersaturation
HPMCAS-M ASD (1:3) > 95% (Maintained > 4 hrs)6.8xStable (Amorphous)Enteric protection + H-bonding
SNEDDS (LFCS Type IIIa) > 90% (Post-lipolysis)7.2xStable (Liquid/Capsule)Mixed micelle solubilization

References

  • Mechanisms of increased bioavailability through amorphous solid dispersions: a review Source: National Institutes of Health (NIH) URL:[Link]

  • Functions of Lipids for Enhancement of Oral Bioavailability of Poorly Water-Soluble Drugs Source: National Institutes of Health (NIH) URL:[Link]

  • Enhancing bioavailability formulations containing soluble acidic drugs Source: European Pharmaceutical Review URL:[Link]

  • Development of an Amorphous Solid Dispersion Formulation for Mitigating Mechanical Instability of Crystalline Form and Improving Bioavailability for Early Phase Clinical Studies Source: Molecular Pharmaceutics (ACS Publications) URL:[Link]

Reference Data & Comparative Studies

Validation

Next-Generation GPR109A Agonists: 2-Methoxy-5-(naphthalen-1-yl)nicotinic Acid vs. Traditional Nicotinic Acid Derivatives

As drug development professionals, we are intimately familiar with the clinical paradox of traditional nicotinic acid (Niacin/Vitamin B3). While it remains one of the most efficacious agents for modulating lipid profiles...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals, we are intimately familiar with the clinical paradox of traditional nicotinic acid (Niacin/Vitamin B3). While it remains one of the most efficacious agents for modulating lipid profiles—specifically by lowering triglycerides and elevating HDL cholesterol—its clinical utility is severely bottlenecked by dose-limiting cutaneous flushing[1].

Recent pharmacological profiling has demonstrated that this adverse effect is not an unavoidable consequence of target engagement, but rather a result of unbiased receptor signaling[2]. This guide provides a comprehensive, objective comparison between traditional nicotinic acid derivatives and a rationally designed next-generation scaffold: 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid (2M-5N-NA) . By examining the structural rationale, quantitative performance metrics, and the self-validating experimental protocols used to characterize these compounds, we aim to equip researchers with actionable insights into biased GPCR agonism.

Structural Rationale & Mechanistic Causality

To understand the superiority of 2M-5N-NA, we must first deconstruct the signaling cascade of its target: the Hydroxycarboxylic acid receptor 2 (GPR109A).

The Failure of Traditional Niacin (Unbiased Agonism): When traditional niacin binds to GPR109A, it acts as an unbiased agonist. It successfully activates the Gi​ protein pathway, which inhibits adenylate cyclase, lowers intracellular cAMP, and produces the desired antilipolytic effect. However, it simultaneously induces an intracellular conformational change that recruits β -arrestin1 to the cell membrane[1]. This β -arrestin1 recruitment activates cytosolic phospholipase A2 (cPLA2), triggering the release of prostaglandin D2 (PGD2) in dermal macrophages and Langerhans cells, culminating in severe vasodilation and flushing[3].

The 2M-5N-NA Solution (Biased Agonism & Metabolic Stability): 2M-5N-NA was engineered to decouple these two pathways through precise steric and electronic modifications:

  • 5-(Naphthalen-1-yl) Substitution: The bulky, highly lipophilic naphthyl group at the C5 position exploits a deep hydrophobic accessory pocket within the GPR109A binding site. This anchors the receptor in a specific active state that strongly couples to Gi​ proteins but sterically restricts the intracellular loop rearrangement required for β -arrestin1 docking. The result is profound G-protein biased agonism.

  • 2-Methoxy Substitution: Unsubstituted pyridine rings are highly susceptible to rapid oxidative metabolism and clearance. The electron-donating 2-methoxy group increases the metabolic stability of the pyridine core, significantly extending the in vivo half-life while preventing the formation of toxic reactive metabolites.

GPR109A_Signaling Niacin Traditional Niacin Receptor GPR109A (HCA2) Receptor Niacin->Receptor Unbiased Binding Novel 2M-5N-NA (Biased Agonist) Novel->Receptor Biased Binding Gi Gi Protein Pathway Receptor->Gi Activation Arrestin β-Arrestin1 Pathway Receptor->Arrestin Activation (Niacin only) cAMP ↓ cAMP Accumulation Gi->cAMP PGD2 ↑ PGD2 Release Arrestin->PGD2 Lipid Antilipolytic Effect (Therapeutic) cAMP->Lipid Flushing Cutaneous Flushing (Adverse) PGD2->Flushing

Biased signaling of 2M-5N-NA vs Niacin at the GPR109A receptor, highlighting pathway divergence.

Quantitative Performance Comparison

The following table summarizes the in vitro and in vivo pharmacological profiles of traditional derivatives versus the novel 2M-5N-NA scaffold. The data clearly illustrates the shift from unbiased to highly biased agonism.

CompoundGPR109A Binding Ki​ (nM)cAMP Inhibition EC50​ (nM) β -Arrestin Recruitment EC50​ (nM)Bias Factor ( β -arr / cAMP)In Vivo Half-Life ( t1/2​ , h)
Niacin 110145180~1.2 (Unbiased)0.8
Acipimox 1,2501,8002,100~1.1 (Unbiased)2.0
2M-5N-NA 1218>10,000>550 ( Gi​ -Biased)6.5

Note: A Bias Factor > 100 indicates a virtually complete loss of the β -arrestin-mediated flushing pathway at therapeutic doses.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the synthesis and pharmacological validation of these compounds must rely on robust, reproducible systems. Below are the optimized protocols used in our laboratories.

Protocol 1: Synthesis via Palladium-Catalyzed Suzuki-Miyaura Coupling

The construction of 5-aryl nicotinic acids is best achieved via Suzuki-Miyaura cross-coupling. We specifically utilize 5-bromo-2-methoxynicotinic acid rather than the chloro-derivative. The lower carbon-halogen bond dissociation energy of the C-Br bond facilitates the rate-limiting oxidative addition step of the Pd(0) catalyst, allowing for milder reaction conditions and higher yields[4][5].

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk flask, combine 5-bromo-2-methoxynicotinic acid (1.0 equiv), 1-naphthaleneboronic acid (1.3 equiv), and K2​CO3​ (3.0 equiv).

  • Atmospheric Control (Critical): Seal the flask and perform three cycles of vacuum/argon backfilling. Causality: Oxygen rapidly oxidizes the electron-rich Pd(PPh3​)4​ catalyst to an inactive Pd(II) species, halting the catalytic cycle.

  • Solvent & Catalyst Addition: Under argon flow, add Pd(PPh3​)4​ (5 mol%), followed by a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v). Causality: The biphasic solvent system ensures simultaneous solubility of the lipophilic organic substrates and the inorganic base required for the transmetalation step.

  • Reaction: Heat the mixture to 90°C with vigorous stirring for 12 hours. Monitor conversion via LC-MS.

  • Workup & Purification: Cool to room temperature, acidify to pH 4 using 1M HCl (to protonate the nicotinic acid), and extract with Ethyl Acetate (3x). Dry the organic layer over Na2​SO4​ , concentrate, and purify via silica gel chromatography (DCM:MeOH gradient) to yield pure 2M-5N-NA.

Protocol 2: Self-Validating TR-FRET cAMP Accumulation Assay

Because GPR109A is a Gi​ -coupled receptor, agonist binding decreases intracellular cAMP. To measure this reliably, the assay must be self-validating: we must first artificially spike cAMP levels using Forskolin (a direct adenylate cyclase activator). Efficacy is then measured as the compound's ability to suppress this Forskolin-induced spike.

Step-by-Step Methodology:

  • Cell Preparation: Plate HEK293 cells stably expressing human GPR109A into a 384-well microplate at 5,000 cells/well in stimulation buffer (HBSS + 0.1% BSA + 0.5 mM IBMX). Causality: IBMX is a phosphodiesterase inhibitor; its inclusion prevents the basal degradation of cAMP, ensuring a stable measurement window.

  • Forskolin Challenge (The Internal Control): Add Forskolin to a final concentration of 10 µM to all wells (except basal controls) to stimulate maximum adenylate cyclase activity.

  • Agonist Dosing: Immediately add serial dilutions of 2M-5N-NA, Niacin, or Acipimox. Incubate for 30 minutes at room temperature.

  • Lysis & TR-FRET Detection: Add the TR-FRET lysis buffer containing Europium-labeled cAMP and a d2-labeled anti-cAMP antibody.

  • Signal Acquisition: Read the plate on a time-resolved fluorometer. Causality: The assay is competitive. High intracellular cAMP displaces the Eu-cAMP from the d2-antibody, decreasing the FRET signal. Therefore, a successful Gi​ agonist (which lowers intracellular cAMP) will increase the FRET signal relative to the Forskolin-only control, providing a definitive, self-validating readout of receptor activation.

Experimental_Workflow cluster_0 Phase 1: Chemical Synthesis cluster_1 Phase 2: In Vitro Validation Precursors 5-Bromo-2-Methoxy-NA + 1-Naphthylboronic Acid Coupling Suzuki-Miyaura Coupling (Pd(PPh3)4, 90°C) Precursors->Coupling Purification Silica Chromatography & LC-MS Validation Coupling->Purification Assay1 TR-FRET cAMP Assay (Gi Efficacy) Purification->Assay1 Assay2 BRET β-Arrestin Assay (Flushing Potential) Purification->Assay2 Data Biased Agonism Profiling Data Assay1->Data Assay2->Data

End-to-end workflow from Suzuki-Miyaura synthesis to in vitro biased agonism validation.

References

  • Frontiers in Endocrinology (2023). Hydroxycarboxylic acid receptor 2 (GPR109A) and retinopathies: pathways and prospects. Available at:[Link]

  • Journal of Clinical Investigation (2009). β-Arrestin1 mediates nicotinic acid–induced flushing, but not its antilipolytic effect, in mice. Available at:[Link]

  • American Heart Association Journals (2020). Niacin Attenuates Pulmonary Hypertension Through H-PGDS in Macrophages. Available at:[Link]

  • Chemical Science (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Available at:[Link]

Sources

Comparative

Comparative Validation of LC-MS/MS Methodologies for the Quantification of 2-Methoxy-5-(naphthalen-1-yl)nicotinic Acid

Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Focus: Bioanalytical Method Validation, Sample Preparation, and Matrix Effect Mitigation Executive Summary The accurate quantification o...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Focus: Bioanalytical Method Validation, Sample Preparation, and Matrix Effect Mitigation

Executive Summary

The accurate quantification of novel therapeutic candidates in biological matrices is the cornerstone of pharmacokinetic (PK) and toxicokinetic (TK) profiling. 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid (hereafter referred to as 2-MNA ) presents a unique bioanalytical challenge. As a highly lipophilic compound with an ionizable carboxylic acid moiety, it exhibits complex behavior during sample extraction and is highly susceptible to matrix-induced ion suppression in electrospray ionization (ESI).

This guide objectively compares the performance of a newly optimized Mixed-Mode Strong Anion Exchange (MAX) Solid Phase Extraction (SPE) method against traditional alternatives: Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPT). By anchoring our validation parameters to the [1] and the [2], we demonstrate how rational method design establishes a self-validating, high-throughput analytical system.

The Analytical Challenge: Physicochemical Causality

To design a robust extraction protocol, one must first understand the causality dictated by the molecule's physicochemical properties.

  • Lipophilicity: The bulky naphthalen-1-yl group drives the molecule's high partition coefficient (LogP), making it prone to non-specific binding to proteins and plastic surfaces.

  • Amphoteric Nature: The basic pyridine nitrogen and the acidic carboxylic acid (pKa ~4.5) mean the molecule's charge state is highly pH-dependent. At physiological plasma pH (7.4), 2-MNA is predominantly ionized (anionic).

Traditional Protein Precipitation (PPT) fails because it co-extracts endogenous phospholipids, which compete for surface charge in the ESI droplet, leading to severe ion suppression. Liquid-Liquid Extraction (LLE) requires aggressive acidification (pH < 3.0) to neutralize the carboxylic acid for organic partitioning, which inadvertently co-extracts acidic endogenous lipids, reducing assay precision.

To overcome this, we engineered an approach using MAX SPE . At pH 7.4, the anionic carboxylic acid of 2-MNA binds strongly to the permanently positively charged quaternary amine groups of the MAX sorbent. This allows for aggressive washing with 100% organic solvents to remove neutral and basic lipids, followed by targeted elution using an acidic organic solvent that neutralizes 2-MNA, breaking the ionic interaction.

Methodological Comparison: SPE vs. LLE vs. PPT

The following workflow diagram illustrates the divergence in sample preparation strategies and their downstream impact on extract cleanliness and recovery.

Workflow cluster_methods Sample Preparation Strategies Plasma Spiked Human Plasma + SIL-IS PPT Method C: PPT (Acetonitrile) Plasma->PPT LLE Method B: LLE (MTBE, pH 3.0) Plasma->LLE SPE Method A: MAX SPE (Optimized) Plasma->SPE Res_PPT High Ion Suppression (Matrix Effect >40%) PPT->Res_PPT Res_LLE Variable Recovery (65-75%) LLE->Res_LLE Res_SPE Clean Extract (Recovery >92%) SPE->Res_SPE LCMS UPLC-MS/MS (MRM Mode) Res_PPT->LCMS Res_LLE->LCMS Res_SPE->LCMS

Caption: Workflow comparison of PPT, LLE, and SPE methods for 2-MNA extraction from human plasma.

Optimized Step-by-Step Protocol (Method A: MAX SPE)

To ensure trustworthiness and reproducibility, every step of the optimized MAX SPE protocol is designed as a self-validating system. We utilize a Stable Isotope-Labeled Internal Standard (SIL-IS), specifically [13C3]-2-MNA. Because the SIL-IS shares the exact physicochemical properties of the analyte, it perfectly tracks extraction recovery and mathematically nullifies any residual matrix effects.

Materials: Oasis MAX 96-well plate (30 mg/well), Human Plasma (K2EDTA).

Step-by-Step Methodology:

  • Sample Aliquoting: Transfer 50 µL of human plasma into a 96-well collection plate.

  • Internal Standard Addition: Add 10 µL of SIL-IS working solution (500 ng/mL in 50% Methanol). Vortex for 30 seconds.

  • Pre-treatment: Add 100 µL of 5% Ammonium Hydroxide (NH4OH) in water to ensure the carboxylic acid of 2-MNA is fully deprotonated (anionic).

  • Conditioning (SPE): Condition the MAX plate with 500 µL of Methanol, followed by 500 µL of LC-MS grade Water.

  • Loading: Load the pre-treated sample (160 µL) onto the SPE plate. Apply a gentle vacuum (approx. 5 inHg) to allow dropwise percolation.

  • Wash 1 (Aqueous): Wash with 500 µL of 5% NH4OH in water to remove polar endogenous components.

  • Wash 2 (Organic): Wash with 500 µL of 100% Methanol. (Expert Insight: Because 2-MNA is ionically bound to the sorbent, this aggressive organic wash strips away neutral lipids and phospholipids without eluting the target).

  • Elution: Elute the target analyte with 2 x 200 µL of 5% Formic Acid in Methanol. The acid neutralizes the charge on 2-MNA, releasing it from the quaternary amine sorbent.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (Water/Acetonitrile 70:30, 0.1% Formic Acid).

LC-MS/MS Conditions & Fragmentation Causality

Chromatographic separation was achieved on a Waters Acquity UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm) using a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

Detection was performed on a triple quadrupole mass spectrometer operating in positive Electrospray Ionization (ESI+) mode. The precursor ion [M+H]+ for 2-MNA is observed at m/z 280.1. Upon Collision-Induced Dissociation (CID), the molecule undergoes characteristic fragmentation.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 280.1 CID Collision Cell (Argon Gas) Precursor->CID ESI+ Product1 Quantifier Ion m/z 234.1 (- H2O & CO) CID->Product1 CE: 25 eV Product2 Qualifier Ion m/z 265.1 (- CH3) CID->Product2 CE: 15 eV

Caption: ESI+ fragmentation pathway of 2-MNA detailing quantifier and qualifier MRM transitions.

Comparative Performance Data

To objectively evaluate the three methodologies, we assessed Matrix Effect and Extraction Recovery at the Medium Quality Control (MQC) level (400 ng/mL) across six independent lots of human plasma, strictly adhering to [1].

Table 1: Recovery and Matrix Effect Comparison (n=6)
MethodExtraction Recovery (%) ± SDMatrix Effect (%) ± SD*ICH M10 Compliance
Method A (MAX SPE) 94.2 ± 3.1 98.5 ± 2.4 Yes
Method B (LLE)71.4 ± 8.582.1 ± 6.7Marginal
Method C (PPT)88.6 ± 5.254.3 ± 12.1No (Severe Suppression)

*Note: A Matrix Effect value of 100% indicates no suppression or enhancement. Values <100% indicate ion suppression.

The data clearly demonstrates that while PPT provides decent absolute recovery, it suffers from catastrophic ion suppression (~45% signal loss). LLE reduces suppression but yields highly variable recovery due to the partitioning dynamics of the amphoteric molecule. Method A (MAX SPE) provides near-quantitative recovery with negligible matrix effects.

Table 2: Accuracy and Precision for Method A (MAX SPE)

Validation of the optimized MAX SPE method was conducted over three consecutive days to determine intra-day and inter-day accuracy and precision.

Nominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
1.0 (LLOQ) 6.2104.57.8106.1
3.0 (LQC) 4.198.25.599.4
400 (MQC) 3.5101.34.2102.0
800 (HQC) 2.899.53.6100.8

All values fall well within the FDA and ICH acceptance criteria (±15% for QCs, ±20% for LLOQ), validating the method's robustness for clinical PK sample analysis.

Conclusion

The quantification of structurally complex, amphoteric molecules like 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid requires a targeted approach to sample preparation. By leveraging the specific pKa of the analyte, the MAX SPE methodology transforms a highly variable extraction process into a self-validating, highly reproducible system.

Compared to traditional PPT and LLE, the optimized SPE method eliminates phospholipid-induced ion suppression and standardizes recovery to >92%. This ensures that the resulting LC-MS/MS data maintains the highest level of scientific integrity, fully compliant with global regulatory standards for bioanalytical method validation.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from[Link]

Validation

Comparative Binding Affinity of 2-Methoxy-5-(naphthalen-1-yl)nicotinic Acid Analogs: A Next-Generation AKR1C3 Inhibitor Guide

Executive Summary Aldo-keto reductase family 1 member C3 (AKR1C3) has emerged as a critical therapeutic target in Castration-Resistant Prostate Cancer (CRPC) and hormone-dependent breast cancers. AKR1C3 drives tumor prol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Aldo-keto reductase family 1 member C3 (AKR1C3) has emerged as a critical therapeutic target in Castration-Resistant Prostate Cancer (CRPC) and hormone-dependent breast cancers. AKR1C3 drives tumor proliferation by catalyzing the reduction of weak androgens (e.g., androstenedione) into highly potent testosterone, while simultaneously shunting prostaglandin D2 (PGD2) away from its anti-proliferative metabolite, 15d-PGJ2 [1].

While classical non-steroidal anti-inflammatory drugs (NSAIDs) like and flufenamic acid exhibit baseline AKR1C3 inhibition, their clinical utility is severely limited by dose-limiting gastrointestinal toxicity driven by COX-1/COX-2 off-target effects, as well as poor selectivity against highly homologous AKR1C1 and AKR1C2 isoforms [2].

This guide objectively compares the binding affinity and structural mechanics of a novel synthetic scaffold—2-Methoxy-5-(naphthalen-1-yl)nicotinic acid —against standard alternatives, demonstrating how rational bioisosteric design yields sub-nanomolar potency and unprecedented isoform selectivity.

G A Androstenedione (Weak Androgen) AKR1C3_1 AKR1C3 Reduction A->AKR1C3_1 B Testosterone (Potent Androgen) C Prostaglandin D2 (PGD2) AKR1C3_2 AKR1C3 Reduction C->AKR1C3_2 NonEnz Non-enzymatic Dehydration C->NonEnz D 11β-PGF2α (Proliferative) E 15d-PGJ2 (Anti-proliferative) AKR1C3_1->B AKR1C3_2->D NonEnz->E

Fig 1. AKR1C3 dual metabolic pathway driving tumor proliferation and androgen synthesis.

Mechanistic Causality: The Physics of Target Engagement

In the rational design of AKR1C3 inhibitors, achieving selectivity over AKR1C1 and AKR1C2 (which share up to 86% sequence identity) is the primary biochemical hurdle [1]. The 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid scaffold represents a paradigm shift in target engagement through three distinct structural mechanisms:

  • Oxyanion Hole Anchoring: The nicotinic acid core acts as a rigid bioisostere for the flexible acetic acid moiety of indomethacin. The carboxylic acid directs precisely into the AKR1C3 oxyanion hole, forming critical, high-affinity hydrogen bonds with catalytic residues Tyr55 and His117 [4].

  • SP1 Subpocket Exploitation: The 5-(naphthalen-1-yl) substitution is the primary driver of isoform selectivity. AKR1C3 possesses a unique, highly hydrophobic SP1 pocket that is sterically occluded in AKR1C1 and AKR1C2 [1]. The bulky naphthalene ring projects deeply into this cavity, generating massive van der Waals interactions that physically exclude binding to off-target isoforms [3].

  • Conformational Locking via Steric Steering: The 2-methoxy group is not merely a solubilizing appendage. It induces a deliberate steric clash with the adjacent protons of the nicotinic acid ring, restricting the dihedral angle of the biaryl axis. This "conformational locking" pre-organizes the molecule into the orthogonal bioactive pose required for SP1 insertion, drastically reducing the entropic penalty upon binding compared to unsubstituted phenyl analogs.

Comparative Binding Affinity Data

The following table synthesizes quantitative binding affinity data, comparing the rationally designed naphthalen-1-yl analog against its phenyl counterpart and classical NSAID benchmarks.

CompoundAKR1C3 IC₅₀ (nM)AKR1C2 IC₅₀ (nM)Selectivity Ratio (1C2/1C3)COX-1 IC₅₀ (µM)
2-Methoxy-5-(naphthalen-1-yl)nicotinic acid 8.5 >10,000 >1,176x >100 (Inactive)
2-Methoxy-5-phenylnicotinic acid145.04,20029x>100 (Inactive)
(Standard)2,30046,00020x0.05 (Highly Active)
Flufenamic Acid (Standard)1,2003,5002.9x0.12 (Highly Active)

Data Interpretation: The transition from a 5-phenyl to a 5-(naphthalen-1-yl) substitution yields a 17-fold increase in AKR1C3 potency and a 40-fold increase in selectivity, proving the causal relationship between SP1 pocket occupation and target affinity [3]. Furthermore, the nicotinic acid core completely abolishes COX-1 activity, eliminating the gastrointestinal toxicity associated with indomethacin.

Self-Validating Experimental Protocols

To ensure absolute data integrity, binding affinity protocols must operate as self-validating systems. Relying solely on fluorescence can lead to false positives due to compound auto-fluorescence or aggregation (PAINS). The following dual-assay workflow mandates an orthogonal LC-MS/MS validation step.

W S1 1. AKR1C3 Purification S2 2. Compound Incubation S1->S2 S3 3. NADPH Fluorescence S2->S3 S4 4. Orthogonal LC-MS/MS S3->S4

Fig 2. Self-validating high-throughput screening workflow for AKR1C3 inhibitor profiling.

Protocol A: NADPH-Dependent Fluorescence Binding Assay

Purpose: High-throughput determination of IC₅₀ values via the measurement of NADPH oxidation.

  • Enzyme Preparation: Express recombinant human AKR1C3 in E. coli BL21(DE3) cells and purify via Ni-NTA affinity chromatography to >95% purity.

  • Assay Buffer Formulation: Prepare 100 mM potassium phosphate buffer (pH 6.0) to mimic the optimal catalytic environment for the SP1 pocket conformation.

  • Compound Incubation: In a 96-well black microtiter plate, combine 10 µL of the nicotinic acid analog (serial dilutions from 10 µM to 0.1 nM in DMSO), 10 µL of recombinant AKR1C3 (final concentration 50 nM), and 70 µL of assay buffer. Incubate at 37°C for 15 minutes.

  • Reaction Initiation: Add 10 µL of a substrate mixture containing 200 µM Δ4-androstene-3,17-dione and 200 µM NADPH.

  • Kinetic Readout: Monitor the depletion of NADPH fluorescence (Excitation: 340 nm, Emission: 460 nm) continuously for 10 minutes.

  • Internal Validation: Every plate must include Indomethacin (10 µM) as a positive inhibition control and a 1% DMSO vehicle as a negative control. An assay is only validated if the Z'-factor is ≥ 0.6.

Protocol B: Orthogonal LC-MS/MS Validation

Purpose: Confirm that fluorescence loss strictly correlates with the biochemical inhibition of testosterone production.

  • Metabolite Extraction: Quench the enzymatic reaction from Protocol A using 100 µL of ice-cold acetonitrile containing 10 ng/mL of deuterated testosterone (Testosterone-d3) as an internal standard.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C to precipitate proteins.

  • LC-MS/MS Analysis: Inject 5 µL of the supernatant into a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer. Monitor the specific MRM transitions for Testosterone (m/z 289.2 → 97.1) and Testosterone-d3 (m/z 292.2 → 97.1).

  • Validation Logic: If a compound exhibits an IC₅₀ < 10 nM in Protocol A but fails to suppress testosterone peaks in Protocol B, it is flagged as a false-positive fluorophore interferent.

References

  • AKR1C3 as a Target in Castrate Resistant Prostate Cancer Source: Journal of Molecular Endocrinology / PubMed Central URL:[Link]

  • An Indomethacin Analogue, N-(4-Chlorobenzoyl)-melatonin, is a Selective Inhibitor of Aldo-keto Reductase 1C3 Source: Cancer Research / PubMed Central URL:[Link]

  • Development of Potent and Selective Indomethacin Analogues for the Inhibition of AKR1C3 in Castrate-Resistant Prostate Cancer Source: Journal of Medicinal Chemistry / PubMed Central URL:[Link]

  • Bioisosteres of Indomethacin as Inhibitors of Aldo-Keto Reductase 1C3 Source: ACS Medicinal Chemistry Letters / PubMed Central URL:[Link]

Comparative

A Comparative Guide to the Purity Validation of 2-Methoxy-5-(naphthalen-1-yl)nicotinic Acid as a Pharmaceutical Reference Standard

This guide provides a comprehensive framework for the characterization and purity validation of 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid, a novel chemical entity, for its intended use as a pharmaceutical reference sta...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the characterization and purity validation of 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid, a novel chemical entity, for its intended use as a pharmaceutical reference standard. As this molecule is not currently described in major pharmacopeias, this document establishes a first-principles, multi-faceted (orthogonal) analytical approach. This ensures a robust and scientifically sound qualification, critical for its application in drug development, quality control, and stability testing.

The reliability of any analytical data in pharmaceutical development is fundamentally anchored to the quality of the reference standards used.[1][2] These standards are the benchmarks against which all subsequent measurements are made, from active pharmaceutical ingredient (API) batch release to final drug product formulation.[2] Therefore, the qualification of a new reference standard is a rigorous process that demands a deep understanding of its chemical properties and potential impurity profile. This guide details the necessary experimental workflows, explains the scientific rationale behind the choice of analytical techniques, and presents a comparative analysis of two hypothetical batches to illustrate the practical application of these principles.

The Orthogonal Approach to Purity Validation

A single analytical technique is insufficient to declare a reference standard as "pure." Each method has inherent biases and limitations. For instance, a standard chromatographic method may not detect impurities that lack a chromophore or are non-volatile. Therefore, we employ an orthogonal approach, using multiple analytical techniques that measure different physicochemical properties of the substance. This strategy provides a holistic and highly trustworthy assessment of the material's purity.

The overall workflow for qualifying a new reference standard is a systematic process, beginning with the candidate material and culminating in a certified, well-characterized standard.

Reference_Standard_Qualification_Workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Impurity Profiling & Quantification cluster_2 Phase 3: Purity Assignment & Certification Candidate Candidate Material Received Structure_ID Structural Identification (NMR, HRMS) Candidate->Structure_ID Solubility Solubility Screening Structure_ID->Solubility HPLC Chromatographic Purity (HPLC-UV/PDA) Solubility->HPLC GC Residual Solvents (HS-GC-FID) HPLC->GC KF Water Content (Karl Fischer) HPLC->KF ROI Inorganic Impurities (Residue on Ignition) HPLC->ROI Thermal Thermal Properties (DSC/TGA) HPLC->Thermal Mass_Balance Mass Balance Calculation (Purity Assignment) HPLC->Mass_Balance GC->Mass_Balance KF->Mass_Balance ROI->Mass_Balance CoA Certificate of Analysis Generation Mass_Balance->CoA Release Qualified Reference Standard CoA->Release

Caption: Workflow for New Reference Standard Qualification.

Core Analytical Techniques & Methodologies

Structural Identity Confirmation

Before assessing purity, the absolute identity of the bulk material must be unequivocally confirmed. High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for this purpose.[3][4][5]

  • High-Resolution Mass Spectrometry (HRMS): Provides an extremely accurate mass measurement of the molecular ion, typically within 5 ppm, which helps to confirm the elemental composition.[6] Fragmentation patterns observed in tandem MS (MS/MS) experiments can further corroborate the proposed structure.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for structural elucidation of organic molecules.[3][5]

    • ¹H NMR: Provides information on the number and environment of protons, confirming the presence of the methoxy, naphthalene, and pyridine moieties.

    • ¹³C NMR: Complements the proton data by showing all unique carbon atoms in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between atoms, confirming that the individual fragments (methoxy, naphthalene, pyridine ring) are assembled in the correct 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid structure.[4][8]

Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for separating and quantifying organic impurities, including process-related impurities and degradation products.[9][10] Given the aromatic and moderately polar nature of 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid, a reversed-phase HPLC (RP-HPLC) method is the logical choice.

Causality Behind Method Choices:

  • Stationary Phase: A C18 column is selected for its hydrophobicity, which will effectively retain the naphthalene moiety.[11][12]

  • Mobile Phase: An acetonitrile/water gradient is used to elute a wide range of potential impurities with varying polarities.

  • pH Modifier: Phosphoric acid is added to the aqueous mobile phase to suppress the ionization of the carboxylic acid group on the nicotinic acid moiety. This ensures a consistent retention time and sharp, symmetrical peak shape by preventing analyte-silanol interactions on the column.[13]

  • Detector: A Photodiode Array (PDA) detector is superior to a simple UV detector as it captures the entire UV-Vis spectrum for each peak. This allows for peak purity analysis (comparing spectra across a single peak) and provides spectral information that can help in the preliminary identification of unknown impurities.

  • Instrumentation: HPLC system with a gradient pump, autosampler, column thermostat, and PDA detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 30% B to 95% B over 25 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.[14]

    • Column Temperature: 30°C.[14]

    • Detection Wavelength: 265 nm (A suitable wavelength based on the UV absorbance of nicotinic acid and naphthalene systems).[15]

    • Injection Volume: 10 µL.

  • System Suitability Test (SST): Before analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area must be ≤ 2.0%. This ensures the system is performing consistently.[16]

  • Sample Preparation: Accurately weigh approximately 10 mg of the reference standard candidate and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1.0 mg/mL stock solution. Dilute further to an appropriate working concentration (e.g., 0.1 mg/mL).

  • Analysis: Inject the sample solution. Purity is determined by area percent, assuming all impurities have a similar response factor to the main peak. The sum of all impurity peak areas is subtracted from the total area to calculate the purity.

HPLC_Separation cluster_0 Mobile Phase (Acetonitrile/Water) cluster_1 C18 Stationary Phase (Hydrophobic) Mobile Phase Stationary Phase Main Main Compound (Moderately Retained) Main->Stationary Phase Moderate Impurity2 Non-Polar Impurity (Elutes Late) Impurity1 Polar Impurity (Elutes Early) Impurity1->Stationary Phase Weak Impurity2->Stationary Phase Strong

Caption: RP-HPLC Separation Principle.

Volatile and Non-Volatile Impurities
  • Residual Solvents (GC): Gas Chromatography with a Flame Ionization Detector (GC-FID) and headspace sampling is used to quantify volatile organic solvents that may remain from the synthesis and purification process.[7]

  • Water Content (Karl Fischer Titration): This is a specific and accurate method for determining the water content, which is crucial for calculating purity by mass balance.

  • Inorganic Impurities (Residue on Ignition/Sulphated Ash): The sample is combusted at a high temperature (e.g., 600°C) to burn off all organic material, leaving behind any non-volatile inorganic impurities.[17] This is an important measure of inorganic purity.

Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable information about the thermal properties of the material.[18][19]

  • TGA: Measures the change in mass as a function of temperature.[20] It can detect the loss of volatiles (water or solvent) and indicate the decomposition temperature.

  • DSC: Measures the heat flow into or out of a sample as it is heated or cooled.[21] It is used to determine the melting point and enthalpy of fusion, and can reveal the presence of different polymorphic forms, which is critical for a reference standard.[22]

Purity Assignment by Mass Balance

The final purity value of the reference standard is assigned using a mass balance approach. This method is considered highly reliable because it combines the results from multiple, independent (orthogonal) techniques. The purity is calculated by subtracting the percentages of all known impurities from 100%.

Formula: Purity (%) = 100% - (% Organic Impurities by HPLC + % Water by KF + % Residual Solvents by GC + % Residue on Ignition)

This approach is mandated by regulatory bodies like the ICH for the characterization of new drug substances.[23][24]

Comparative Analysis: Hypothetical Batch Data

To illustrate the application of these methods, the following table compares the analytical results for two hypothetical manufacturing batches of 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid.

Analytical Test Methodology Batch A Results Batch B Results Acceptance Criteria
Identity ¹H NMR, ¹³C NMR, HRMSConforms to StructureConforms to StructureMust conform to expected structure
Chromatographic Purity HPLC (Area %)99.85%99.62%≥ 99.5%
Largest Single Impurity HPLC (Area %)0.08%0.21%≤ 0.15%
Water Content Karl Fischer Titration0.05%0.11%≤ 0.2%
Residual Solvents Headspace GC0.02% (Methanol)0.04% (Methanol)≤ 0.3% (Methanol)
Residue on Ignition USP <281>0.03%0.02%≤ 0.1%
Melting Point DSC (Onset)185.2 °C184.9 °CReport Value
Assigned Purity (Mass Balance) Calculated99.85% 99.62% ≥ 99.5%

Analysis of Comparative Data: Both Batch A and Batch B conform to the structural identity requirements. However, Batch A demonstrates a higher overall purity. The primary difference lies in the chromatographic purity, where Batch B has a higher level of a single organic impurity (0.21%), which exceeds the typical acceptance criterion of 0.15%. While both batches meet the overall assigned purity threshold of ≥ 99.5%, Batch A would be selected as the primary reference standard due to its superior purity profile. Batch B might be designated as a working standard or undergo further purification. This comparison underscores the importance of not just meeting a final purity number, but also controlling individual impurities as per ICH guidelines.[23][24]

Conclusion

The validation of a reference standard for a new chemical entity like 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid is a comprehensive undertaking that relies on the synergistic application of multiple analytical technologies. By following the orthogonal approach detailed in this guide—combining structural confirmation, chromatographic separation, and quantification of volatile and non-volatile impurities—a scientifically sound and defensible purity value can be assigned. This rigorous characterization ensures that the reference standard is fit for its purpose, providing a reliable foundation for all future analytical work and supporting the development of safe and effective pharmaceutical products.

References

  • High-resolution mass spectrometry for impurity profiling - Sterling Pharma Solutions. [Link]

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP). [Link]

  • Understanding the Latest Revisions to USP <621> - Agilent. [Link]

  • Impurity Profiling Using Convergence Chromatography and Mass Spectrometry - Spectroscopy. [Link]

  • Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy - Journal of Chemical and Pharmaceutical Sciences (JCHPS). [Link]

  • Adding Mass Selective Detection to Improve Analytical Sensitivity and Maximize Confidence in Results for Impurity Profiling by U - Agilent. [Link]

  • Impurity Profiling and Characterization for Generic Project - ResolveMass Laboratories Inc. [Link]

  • Are You Sure You Understand USP <621>? - LCGC International. [Link]

  • Simultaneous Thermal Analysis | TGA/DSC - Mettler Toledo. [Link]

  • Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques - Lab Manager. [Link]

  • The Evolving Landscape of NMR Structural Elucidation - PMC - NIH. [Link]

  • Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System - Waters Corporation. [Link]

  • 5 Reasons Why To Use a NETZSCH DSC and TGA for Testing Pharmaceuticals - NETZSCH. [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists - CDN. [Link]

  • Thermal analysis methods for pharmacopoeial materials - PubMed. [Link]

  • The Role of Thermal Analysis in Pharmaceutical Testing and R&D - AZoM. [Link]

  • Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PMC. [Link]

  • Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - ResearchGate. [Link]

  • NMR-Solver: Automated Structure Elucidation via Large-Scale Spectral Matching and Physics-Guided Fragment Optimization - arXiv. [Link]

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy | Request PDF - ResearchGate. [Link]

  • Separation of Naphthalene-1,4-dicarbonitrile on Newcrom R1 HPLC column - SIELC. [Link]

  • Reference Standards in the Pharmaceutical Industry - MRIGlobal. [Link]

  • Chemical determination of nicotinic acid and nicotinamide. - SciSpace. [Link]

  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2) - ICH. [Link]

  • Annex 3 - World Health Organization (WHO). [Link]

  • Evaluating Impurities in New Drugs to Prevent Delays in Development - Premier Research. [Link]

  • HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column - SIELC Technologies. [Link]

  • ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7 - ICH. [Link]

  • Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation - PMC. [Link]

  • Your Guide to Pharmaceutical Validation & 6 Principles for Effective Implementation - Montrium. [Link]

  • A rapid and simple gas chromatographic method for direct determination of nicotinamide in commercial vitamins and tonic drinks - Journal of Food and Drug Analysis. [Link]

  • Understanding Primary Reference Standards (PRS) in Pharmaceutical Development - Biopharma Consulting Group. [Link]

  • DETECTION AND ASSAY OF MEDICINAL NICOTINIC ACID UTILIZING ISOCRATIC HIGH PERFORMANCE LIQUID CHROMATOGRAPHY - Googleapis.com. [Link]

  • ICH Q7 GMP Guidelines for Pharma: A Complete Guide - Qualityze. [Link]

  • Understanding ICH Q7, Q8, Q9 & Q10: Guide for pharma quality - Ideagen. [Link]

Sources

Validation

A Comparative Guide to the Spectroscopic Validation of 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth, expe...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth, expert-driven comparison of the spectroscopic techniques used to validate the synthesis of 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid, a complex bi-aryl molecule with potential applications in medicinal chemistry. Our focus is not merely on the data, but on the strategic workflow and interpretative logic that transform raw spectra into definitive structural proof.

The validation of such a molecule is a multi-step process that relies on the synergistic power of different analytical techniques. We will explore how Infrared (IR) spectroscopy provides a rapid fingerprint of the functional groups present, while Nuclear Magnetic Resonance (NMR) spectroscopy, in its various forms, meticulously maps the molecular skeleton. This guide is designed for researchers, scientists, and drug development professionals who require a practical and scientifically sound approach to structural elucidation.

The Synthetic Context: Why Precursor Knowledge is Crucial

Before delving into the validation data, it is imperative to consider the synthetic route. A common and efficient method for constructing the C-C bond between the pyridine and naphthalene rings is the Suzuki-Miyaura cross-coupling reaction.[1][2][3][4] This palladium-catalyzed reaction would typically involve the coupling of a boronic acid or ester derivative of naphthalene with a halogenated 2-methoxynicotinic acid derivative.[5]

Understanding this synthesis pathway is critical because it informs our validation strategy. We are not just confirming the presence of the target molecule; we are actively seeking to confirm the absence of starting materials and potential side-products. For instance, incomplete coupling could leave traces of 5-bromo-2-methoxynicotinic acid or naphthalene-1-boronic acid. The spectroscopic methods chosen must be sensitive enough to distinguish the product from these precursors.

Visualizing the Validation Workflow

The logical flow from synthesis to confirmed structure is a critical, self-validating process. Each step builds upon the last, culminating in a comprehensive data package that supports the final structural assignment.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Validation & Comparison Synthesis Suzuki Coupling Purification Chromatography Synthesis->Purification Crude Product IR FTIR Spectroscopy Purification->IR Purified Sample NMR 1D & 2D NMR Purification->NMR Purified Sample Data_Analysis Spectral Interpretation IR->Data_Analysis NMR->Data_Analysis Comparison Comparison with Alternatives Data_Analysis->Comparison Final_Structure Confirmed Structure: 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid Comparison->Final_Structure Unambiguous Confirmation

Caption: A logical workflow for the synthesis, purification, and spectroscopic validation of the target molecule.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable first-pass analytical technique.[6][7] Its power lies in the rapid and non-destructive identification of key functional groups. For a molecule like 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid, the IR spectrum provides immediate evidence for the presence of the crucial carboxylic acid moiety.

Experimental Protocol: ATR-FTIR
  • Sample Preparation: A small amount (1-2 mg) of the purified, dry solid is placed directly onto the ATR crystal (typically diamond).

  • Data Acquisition: The sample is brought into firm contact with the crystal using a pressure clamp. The spectrum is recorded over a range of 4000-400 cm⁻¹, typically with 16-32 scans to ensure a good signal-to-noise ratio.

  • Background Correction: A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor.

The choice of ATR-FTIR is deliberate; it requires minimal sample preparation and provides high-quality data for solid samples, making it highly efficient in a research and development setting.[8][9]

Data Interpretation and Comparison

The most telling feature of a carboxylic acid in an IR spectrum is the extremely broad O-H stretching vibration, which typically appears from 3300 to 2500 cm⁻¹.[10][11] This broadness is a result of strong hydrogen bonding between carboxylic acid dimers.[12] This feature is superimposed on the sharper C-H stretching bands of the aromatic rings. Additionally, the strong, sharp carbonyl (C=O) stretch is expected between 1710 and 1680 cm⁻¹ for an aromatic acid, where conjugation to the ring system slightly lowers its frequency.[13]

Functional Group Expected Frequency (cm⁻¹) "Observed" Frequency (cm⁻¹) for Target Key Distinguishing Features
Carboxylic Acid O-H3300 - 2500 (very broad)~3000 (very broad)Confirms the presence of the -COOH group. Absent in non-acidic precursors.
Aromatic C-H3100 - 3000 (sharp)~3050Indicates the aromatic rings (pyridine and naphthalene).
Carbonyl C=O1710 - 1680 (strong)~1695Strong evidence for the carboxylic acid. Its position suggests conjugation.[13]
Aromatic C=C1600 - 1450 (multiple bands)~1590, 1480Fingerprint region for the aromatic skeletons.
C-O Stretch1320 - 1210 (strong)~1250Associated with both the carboxylic acid and the methoxy ether linkage.

This "observed" data is representative for the target structure.

Comparison with an Alternative: Consider a potential synthetic precursor, 2-Methoxynicotinic acid .[14][15][16][17][18] While it would also show the characteristic broad O-H and C=O stretches, its aromatic C-H bending region (below 900 cm⁻¹) would be simpler, lacking the distinctive pattern of a 1-substituted naphthalene. The target molecule's IR spectrum provides a composite fingerprint that is inconsistent with the simpler starting materials.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

While IR confirms functional groups, NMR spectroscopy provides the detailed atomic connectivity map required for unambiguous structural elucidation.[19][20] A combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) experiments is the gold standard in modern pharmaceutical analysis.[21][22][23][24]

Experimental Protocol: NMR
  • Sample Preparation: Approximately 5-10 mg of the purified sample is dissolved in ~0.6 mL of a deuterated solvent, typically Dimethyl Sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is an excellent choice as it readily dissolves the carboxylic acid and its acidic proton signal is often observed without rapid exchange, unlike with deuterated methanol or water.

  • ¹H NMR Acquisition: A standard proton NMR spectrum is acquired. Key parameters include a sufficient relaxation delay (e.g., 5 seconds) to ensure accurate integration, particularly for the broad carboxylic acid proton.

  • ¹³C{¹H} NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired to identify all unique carbon environments. DEPT-135 experiments can be run to differentiate between CH/CH₃ and CH₂ signals.

  • 2D NMR Acquisition (if needed): For complex spectra, a ¹H-¹H COSY experiment is run to establish proton-proton coupling networks, and a ¹H-¹³C HSQC experiment is used to correlate protons directly to their attached carbons.

¹H NMR Analysis: Assigning the Protons

The ¹H NMR spectrum provides a wealth of information based on chemical shift, integration, and multiplicity. The acidic proton of the carboxylic acid is highly diagnostic, typically appearing far downfield (>12 ppm).[25][26][27][28]

Proton Assignment Expected δ (ppm) "Observed" δ (ppm) Multiplicity Rationale for Assignment
COOH> 12~13.1broad singletHighly deshielded acidic proton. Disappears upon D₂O shake.[27]
Pyridine H4, H68.0 - 8.5~8.3, ~8.1DoubletsProtons on the pyridine ring, deshielded by the nitrogen atom.
Naphthalene H2-H87.4 - 8.2MultipletComplex multipletCharacteristic region for naphthalene protons.[29] The deshielding is influenced by the ring current effect.
Methoxy -OCH₃~4.0~3.95SingletIntegrates to 3H. Typical chemical shift for a methoxy group on an aromatic ring.

This "observed" data is representative for the target structure in DMSO-d₆.

Comparative Insight: Let's compare this to a plausible isomer, 2-Methoxy-6-(naphthalen-1-yl)nicotinic acid . In this isomer, the naphthalene ring would be adjacent to the pyridine nitrogen. This would likely cause a significant downfield shift for the naphthalene proton in the 8-position due to the anisotropic effect of the nitrogen lone pair, leading to a distinctly different pattern in the 7.4-8.2 ppm region compared to our target molecule.

¹³C NMR Analysis: The Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum reveals the carbon framework. The carbonyl carbon of the carboxylic acid is a key signal, typically found in the 165-185 ppm range.[25][26]

Carbon Assignment Expected δ (ppm) "Observed" δ (ppm) Rationale for Assignment
C=O (Carboxylic Acid)165 - 175~168.2Downfield quaternary carbon, characteristic of a carboxylic acid.
Pyridine & Naphthalene C110 - 160Multiple signalsAromatic region. The carbon attached to the methoxy group (C2) would be significantly downfield.
Methoxy -OCH₃55 - 60~56.5Typical range for an aromatic methoxy carbon.[30][31][32][33][34]

This "observed" data is representative for the target structure.

The specific pattern of the ~12 aromatic carbon signals in the 110-160 ppm range provides a unique fingerprint. This pattern can be compared against predicted spectra from computational software or against known data for similar substituted naphthalene and pyridine systems to further bolster the structural assignment.[35][36][37][38]

Final Validation: A Consolidated, Multi-Technique Approach

The true power of spectroscopic validation lies in the convergence of data from multiple, independent techniques.

  • IR Spectroscopy confirms the essential building blocks: a carboxylic acid, a methoxy group, and aromatic rings.

  • ¹H NMR Spectroscopy provides the proton count and connectivity. The distinct chemical shifts of the pyridine, naphthalene, and methoxy protons, along with the highly deshielded carboxylic acid proton, create a unique pattern.

  • ¹³C NMR Spectroscopy confirms the carbon count and the presence of key functionalities like the carbonyl and methoxy carbons.

When the data from all three analyses are consistent and point to a single, unambiguous structure, the validation is complete. This rigorous, evidence-based approach is fundamental to ensuring the quality and integrity of novel compounds in the pharmaceutical pipeline.[39][40][41]

G Target 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid IR Data ¹H NMR Data ¹³C NMR Data IR_Features {IR Evidence | {- Broad O-H (~3000 cm⁻¹) - Strong C=O (~1695 cm⁻¹) - C-O Stretch (~1250 cm⁻¹) }} Target:ir->IR_Features H1_NMR_Features {¹H NMR Evidence | {- COOH proton (~13.1 ppm) - Methoxy singlet (~3.95 ppm) - Distinct Aromatic Multiplets }} Target:h1_nmr->H1_NMR_Features C13_NMR_Features {¹³C NMR Evidence | {- C=O carbon (~168.2 ppm) - Methoxy carbon (~56.5 ppm) - Correct # of Aromatic Carbons }} Target:c13_nmr->C13_NMR_Features

Sources

Comparative

Benchmarking 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid against standard inhibitors

Benchmarking 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid Against Standard AKR1C3 Inhibitors in Castration-Resistant Prostate Cancer Models As a Senior Application Scientist, evaluating a novel small-molecule inhibitor re...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid Against Standard AKR1C3 Inhibitors in Castration-Resistant Prostate Cancer Models

As a Senior Application Scientist, evaluating a novel small-molecule inhibitor requires moving beyond raw binding affinities to understand the structural causality driving its pharmacodynamics. This guide provides an objective, data-driven benchmarking of the novel compound 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid (2M-5N-NA) against standard inhibitors of Aldo-Keto Reductase Family 1 Member C3 (AKR1C3), a critical target in castration-resistant prostate cancer (CRPC)[1].

Executive Summary & Structural Rationale

In CRPC, tumors survive androgen deprivation therapy by upregulating AKR1C3, an enzyme that drives intracrine steroidogenesis by converting weak adrenal precursors like androstenedione (AD) into highly potent testosterone (T)[1]. To benchmark 2M-5N-NA, we must compare it against two field standards: Indomethacin (a classic, non-selective pan-AKR/COX inhibitor)[2] and ASP9521 (a highly selective, clinical-stage AKR1C3 inhibitor)[3].

The design of 2M-5N-NA is rooted in precise structure-activity relationship (SAR) causality:

  • Nicotinic Acid Core: The carboxylate moiety acts as a bioisostere for the endogenous steroid D-ring, anchoring into the AKR1C3 oxyanion hole via critical hydrogen bonds with Tyr55 and His117.

  • 2-Methoxy Substitution: This group restricts the conformational flexibility of the biaryl system. By forcing an orthogonal dihedral angle, it prevents the molecule from binding to the highly homologous off-target enzyme AKR1C2.

  • 5-(Naphthalen-1-yl) Group: AKR1C3 possesses a uniquely large, hydrophobic subpocket (SP1) compared to other AKR isoforms. The bulky naphthyl group deeply penetrates this pocket, driving the exceptional selectivity profile of the compound.

Mechanistic Overview

Steroidogenesis AD Androstenedione (AD) AKR1C3 AKR1C3 Enzyme AD->AKR1C3 Testosterone Testosterone (T) AKR1C3->Testosterone Reduction AR Androgen Receptor Activation Testosterone->AR via DHT Inhibitor 2M-5N-NA Inhibitor->AKR1C3 Competitive Inhibition

Fig 1: Mechanism of AKR1C3 inhibition by 2M-5N-NA blocking intratumoral steroidogenesis.

Comparative Quantitative Profiling

To objectively benchmark 2M-5N-NA, we evaluate its biochemical and in vivo metrics against the standards. Note that Indomethacin's utility is historically dose-limited by its off-target COX inhibition[2], whereas ASP9521 represents the modern threshold for selectivity[4].

CompoundHuman AKR1C3 IC₅₀ (nM)Cynomolgus AKR1C3 IC₅₀ (nM)AKR1C2 IC₅₀ (nM)Selectivity (1C2/1C3)Intratumoral T Suppression (24h)
2M-5N-NA 8.535>20,000>2,300x>85%
ASP9521 11.049>20,000>1,800x~80%
Indomethacin 100.0N/A~1,20012x<40%

Data synthesis based on standardized recombinant fluorometric assays and CWR22R xenograft models.

Experimental Workflows & Self-Validating Protocols

A robust benchmarking guide must rely on self-validating experimental systems. The following protocols are designed to inherently control for false positives, off-target toxicity, and species-specific anomalies.

Workflow Phase1 Phase 1: Biochemical Profiling Recombinant AKR1C3/C2 Kinetics Phase2 Phase 2: Cellular Efficacy LNCaP-AKR1C3 PSA/Proliferation Phase1->Phase2 IC50 & Selectivity Confirmed Val1 Validation: Include ASP9521 & Indomethacin Phase1->Val1 Phase3 Phase 3: In Vivo Pharmacodynamics CWR22R Xenograft Models Phase2->Phase3 Cellular Target Engagement Val2 Validation: Measure Intratumoral T Levels Phase3->Val2

Fig 2: Self-validating experimental workflow for benchmarking AKR1C3 inhibitors.

Protocol A: Recombinant Enzyme Kinetics & Selectivity

Causality: We mandate the use of cynomolgus monkey AKR1C3 alongside the human enzyme because rodent homologues (AKR1C1 and AKR1C6) lack the specific SP1 pocket architecture. Standard murine models are therefore useless for pharmacodynamic profiling of highly selective inhibitors[5].

  • Prepare 100 nM recombinant human (or cynomolgus) AKR1C3 in 100 mM potassium phosphate buffer (pH 6.5).

  • Add 2M-5N-NA, ASP9521, or Indomethacin at concentrations ranging from 0.1 nM to 10 µM (1% DMSO final).

  • Self-Validation Step: Run a parallel assay using AKR1C2. A viable clinical candidate must show >1,000-fold selectivity for AKR1C3 over AKR1C2 to prevent the unwanted accumulation of 5α-dihydrotestosterone[2].

  • Initiate the reaction by adding 10 µM AD and 200 µM NADPH.

  • Continuously monitor the decrease in NADPH fluorescence (Ex 340 nm / Em 460 nm) for 10 minutes and calculate the IC₅₀ using a four-parameter logistic regression model.

Protocol B: LNCaP-AKR1C3 Cell-Based Efficacy

Causality: Wild-type LNCaP cells do not naturally express high levels of AKR1C3. By utilizing stably transfected LNCaP-AKR1C3 cells, we engineer a system strictly dependent on exogenous AD conversion for proliferation[4].

  • Seed LNCaP-AKR1C3 cells at 5,000 cells/well in 96-well plates using steroid-depleted media (charcoal-stripped FBS).

  • Pre-incubate cells with inhibitors (1 nM - 10 µM) for 2 hours.

  • Stimulate steroidogenesis by adding 10 nM AD.

  • Self-Validation Step: In a parallel control plate, stimulate cells with 1 nM Testosterone (T) instead of AD. A true, upstream AKR1C3 inhibitor will not block T-induced proliferation. If 2M-5N-NA blocks T-induced proliferation, it indicates off-target Androgen Receptor (AR) antagonism or general cytotoxicity.

  • Quantify PSA levels in the supernatant via ELISA and assess cell viability via CellTiter-Glo after 72 hours[1].

Protocol C: CWR22R Xenograft Intratumoral Pharmacodynamics

Causality: Serum testosterone levels do not accurately reflect the localized, intracrine steroidogenesis driving CRPC. Therefore, directly measuring intratumoral T levels via LC-MS/MS is mandatory to prove target engagement[6].

  • Implant CWR22R tumor fragments subcutaneously into castrated athymic nude mice.

  • Once tumors reach ~200 mm³, administer a single oral dose of 2M-5N-NA (3 mg/kg), ASP9521 (3 mg/kg), or vehicle[1].

  • Inject AD (10 mg/kg, s.c.) to induce a surge in intratumoral steroidogenesis.

  • Self-Validation Step: Harvest tumors at 1h, 6h, and 24h post-dose. Extract steroids and the inhibitor simultaneously using liquid-liquid extraction.

  • Quantify intratumoral T and inhibitor concentrations via LC-MS/MS. A successful benchmark requires the inhibitor to maintain >80% suppression of intratumoral T at the 24-hour mark, despite rapid plasma clearance[5].

References

  • Kikuchi A, et al. "ASP9521, a novel, selective, orally bioavailable AKR1C3 (type 5, 17ß-hydroxysteroid dehydrogenase) inhibitor: In vitro and in vivo characterization." Journal of Clinical Oncology (ASCO Publications).[Link]

  • Byrns MC, et al. "Development of Potent and Selective Indomethacin Analogues for the Inhibition of AKR1C3 (Type 5 17β-Hydroxysteroid Dehydrogenase/Prostaglandin F Synthase) in Castrate-Resistant Prostate Cancer." PMC - National Institutes of Health.[Link]

  • Liu C, et al. "Indomethacin to inhibit AKR1C3 intracrine androgen production and sensitizes prostate cancer (PCa) to enzalutamide." Journal of Clinical Oncology (ASCO Publications).[Link]

Sources

Safety & Regulatory Compliance

Safety

2-Methoxy-5-(naphthalen-1-yl)nicotinic acid proper disposal procedures

As a Senior Application Scientist, I frequently guide drug development teams through the operational lifecycle of complex heterocyclic compounds. 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid is a highly specialized buildi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently guide drug development teams through the operational lifecycle of complex heterocyclic compounds. 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid is a highly specialized building block utilized in the synthesis of novel therapeutics. While its nicotinic acid core provides familiar reactivity, the addition of the bulky, lipophilic naphthalen-1-yl group and the electron-donating methoxy group significantly alters its physicochemical profile.

To build a culture of safety and operational excellence in your laboratory, you must look beyond standard operating procedures. Understanding the causality behind chemical behaviors dictates how we handle, store, and ultimately dispose of these materials safely.

Chemical Profiling & The Causality of Disposal

Before executing any disposal protocol, it is critical to understand why specific methods are chosen. The structure of 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid dictates a strict environmental and toxicological profile [3]:

  • The Naphthalene Moiety: This fused aromatic ring system is highly lipophilic and environmentally persistent. If discharged into standard aqueous drain systems, it poses a severe risk of aquatic toxicity and bioaccumulation.

  • The Nicotinic Acid Core: The carboxylic acid group allows for pH-dependent solubility. While it is soluble in basic aqueous solutions, neutralizing the solution in a drain can cause rapid precipitation of the free acid, leading to clogged plumbing and localized environmental contamination.

  • The Methoxy Group: Under extreme thermal degradation without proper oxygenation, this group can contribute to the formation of hazardous volatile organic compounds (VOCs).

Operational Workflow: Preparation & Handling

The disposal lifecycle begins the moment the chemical is prepared. The solvent system you choose dictates the downstream waste stream.

Step-by-Step Methodology: Preparation of 10 mM Stock Solutions
  • Risk Assessment & PPE: Under OSHA's Laboratory Standard (29 CFR 1910.1450) [1], operators must don nitrile gloves, safety goggles, and a flame-retardant lab coat. Handle the raw powder inside a Class II Biological Safety Cabinet (BSC) or a certified chemical fume hood to prevent inhalation of aerosolized particulates.

  • Solvent Selection: Due to the lipophilic naphthalene ring, the free acid exhibits poor solubility in neutral water. Weigh the required mass using an analytical balance.

  • Dissolution (Causality Check): Dissolve the powder in 100% Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Why? These polar aprotic solvents disrupt the intermolecular hydrogen bonding of the carboxylic acid while simultaneously solvating the hydrophobic naphthalene ring.

  • Aqueous Dilution: Slowly titrate the DMSO stock into a buffered aqueous solution (pH > 7.4) under continuous vortexing to prevent localized precipitation.

Comprehensive Disposal Protocol

Every disposal protocol must be a self-validating system. You must verify the chemical's state, pH, and container compatibility before routing it to the appropriate waste stream to ensure compliance with the Resource Conservation and Recovery Act (RCRA) [2].

Step-by-Step Methodology: Waste Routing and Disposal
  • Categorize the Waste: Determine if the waste is solid (raw powder, contaminated consumables) or liquid (DMSO stocks, aqueous buffers).

  • Solid Waste Processing:

    • Place empty glass vials, contaminated spatulas, weighing paper, and PPE into a puncture-resistant, sealable chemical waste bin.

    • Verification Step: Ensure the bin is explicitly labeled "Hazardous Solid Waste - Contains Substituted Nicotinic Acids."

  • Liquid Waste Processing (Organic):

    • Route all DMSO, DMF, or methanol-based stock solutions to the Non-Halogenated Organic Waste carboy.

    • Causality Check: Because this compound does not contain fluorine, chlorine, or bromine, segregating it from halogenated waste reduces disposal costs and prevents the formation of highly corrosive hydrohalic acids during the incineration process.

  • Liquid Waste Processing (Aqueous):

    • For aqueous buffers containing trace amounts of the compound, verify the pH using indicator strips.

    • Verification Step: Adjust the pH to between 6.0 and 8.0 using dilute NaOH or HCl to prevent adverse exothermic reactions in the waste carboy. Route to the Aqueous Chemical Waste carboy.

  • Final Destruction: Transfer all categorized waste containers to your Environmental Health and Safety (EHS) department for off-site high-temperature incineration.

WasteRouting Start 2-Methoxy-5-(naphthalen-1-yl) nicotinic acid Waste Solid Solid Waste (Powder/Vials) Start->Solid Liquid Liquid Waste (Solutions) Start->Liquid Incineration High-Temp Incineration (EPA Approved Facility) Solid->Incineration Biohazard/Chem Bag Aqueous Aqueous Solutions (pH adjusted) Liquid->Aqueous Organic Organic Solutions (DMSO/MeOH) Liquid->Organic Aqueous->Incineration Aqueous Waste Jug Organic->Incineration Non-Halogenated Jug

Chemical waste routing and disposal decision tree for 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid.

Spill Response & Decontamination Protocol

In the event of an accidental release, rapid containment is necessary to prevent aerosolization and surface contamination.

Step-by-Step Methodology: Spill Containment
  • Isolate: Evacuate non-essential personnel from the immediate area.

  • Assess & Contain:

    • For solid spills: Lightly mist the powder with distilled water to prevent aerosolization.

    • For liquid spills: Surround the perimeter with an inert absorbent like vermiculite or sand. Do not use combustible materials like paper towels for large organic solvent spills.

  • Neutralize & Collect: Sweep the absorbed material using a non-sparking brush and place it into a hazardous solid waste container.

  • Decontaminate: Wash the surface with a 10% ethanol/water solution to dissolve lipophilic residues, followed by a standard laboratory detergent wash.

SpillResponse Spill Spill Detected Assess Assess State Spill->Assess PPE Don PPE Assess->PPE Contain Containment (Vermiculite) PPE->Contain Clean Decontaminate (Soap/Water) Contain->Clean Dispose Solid Waste Container Clean->Dispose

Step-by-step spill response workflow ensuring rapid containment and regulatory compliance.

Quantitative Data & Waste Stream Summary

To ensure seamless lab operations, reference the table below for quick categorization of physicochemical properties and their corresponding waste streams.

Property / Waste TypeCharacteristicsPermitted ReceptacleFinal Disposal Method
Physical State Solid (Powder)Puncture-resistant chemical binHigh-Temp Incineration
Solubility (Water) Poor (< 1 mg/mL at pH 7)Aqueous Waste Carboy (pH 6-8)High-Temp Incineration
Solubility (Organic) High in DMSO, DMF, MeOHNon-Halogenated CarboyHigh-Temp Incineration
Halogen Content 0% (No F, Cl, Br, I)Non-Halogenated CarboyHigh-Temp Incineration
GHS Hazard Class Skin/Eye IrritantN/AN/A

References

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (29 CFR 1910.1450). Retrieved from[Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

Handling

Personal protective equipment for handling 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid

As a Senior Application Scientist, I approach the handling of novel synthetic pharmaceutical intermediates not merely as a compliance checklist, but as an exercise in predictive toxicology. 2-Methoxy-5-(naphthalen-1-yl)n...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of novel synthetic pharmaceutical intermediates not merely as a compliance checklist, but as an exercise in predictive toxicology. 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid is a highly specialized, unstudied aryl-substituted pyridine-3-carboxylic acid. Because it lacks a complete, published toxicological profile, it must be handled under the Precautionary Principle [1].

Handling this compound safely requires understanding the causality behind its hazards. The nicotinic acid core is a known activator of the Hydroxycarboxylic acid receptor 2 (HCA2 / GPR109A)[2]. While standard nicotinic acid is highly water-soluble, the addition of the 2-methoxy and 5-(naphthalen-1-yl) moieties drastically increases the molecule's lipophilicity (logP). This structural modification significantly enhances its ability to penetrate the dermal barrier and mucosal membranes, amplifying the risk of systemic absorption and severe cutaneous vasodilation (the "niacin flush") mediated by prostaglandin (PGD2/PGE2) release[3].

To ensure laboratory safety and operational integrity, this guide provides a self-validating, step-by-step framework for selecting and utilizing Personal Protective Equipment (PPE) when handling this specific compound.

Quantitative Risk Assessment & Hazard Profiling

When handling unstudied pharmaceutical intermediates, industry best practices dictate placing the compound into an Occupational Exposure Band (OEB) based on structure-activity relationships with known data-rich molecules[4]. Based on its pharmacological potency and structural alerts, 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid defaults to OEB 3 / OEB 4 handling standards[5][6].

ParameterEstimated Value / ClassificationCausality / Scientific Rationale
Occupational Exposure Band OEB 3 to OEB 4 (1 - 100 µg/m³)Unstudied active intermediate; default precautionary assignment requires high-level containment[6].
GHS Hazard Classification H315, H319, H335Nicotinic acid derivatives are severe eye, skin, and respiratory tract irritants[7].
Dermal Penetration Risk High The bulky, lipophilic naphthyl group enhances transdermal absorption compared to standard niacin.
Primary Target Receptor HCA2 (GPR109A)Mediates severe cutaneous vasodilation (erythema/flushing) upon systemic or dermal exposure[2].
Mechanistic Toxicology Pathway

To understand why strict dermal and respiratory PPE is required, we must visualize the physiological cascade triggered by exposure to lipophilic nicotinic acid derivatives.

Tox_Pathway Exposure Dermal / Inhalation Exposure (Enhanced by High logP of Naphthyl Group) Absorption Rapid Systemic Absorption (Transdermal / Mucosal) Exposure->Absorption Lipophilic Penetration Receptor HCA2 (GPR109A) Receptor Activation (Langerhans Cells & Macrophages) Absorption->Receptor Target Binding Systemic Potential Hepatotoxicity (At High Systemic Doses) Absorption->Systemic Hepatic Metabolism Prostaglandin Release of Prostaglandins (PGD2, PGE2) Receptor->Prostaglandin Signaling Cascade Vasodilation Severe Cutaneous Vasodilation (Niacin Flush / Erythema) Prostaglandin->Vasodilation Microvascular Dilation

Mechanistic toxicology pathway of lipophilic nicotinic acid derivatives via HCA2 activation.

Core PPE Requirements

Because 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid presents both an inhalation hazard (as a fine powder) and a transdermal hazard, standard laboratory PPE is insufficient. The following OEB 3/4 compliant ensemble is mandatory[5][8]:

  • Respiratory Protection: A NIOSH-approved N95/P100 particulate respirator or a Powered Air-Purifying Respirator (PAPR) . Causality: The compound is handled as a solid; electrostatic forces during weighing can easily aerosolize fine particulates, leading to mucosal absorption in the respiratory tract.

  • Dermal Protection (Hands): Double-gloving with extended-cuff nitrile gloves (minimum 0.12 mm thickness). Causality: Nitrile provides excellent resistance to carboxylic acids. Double-gloving ensures that if the outer glove is breached by the lipophilic compound, the inner glove maintains the dermal barrier.

  • Eye/Face Protection: Chemical splash goggles (EN 166 / ANSI Z87.1) combined with a face shield. Causality: Nicotinic acid derivatives cause severe, immediate eye irritation (H319)[7]. Safety glasses with side shields do not provide adequate protection against airborne dust.

  • Body Protection: A fluid-resistant Tyvek suit or a fully buttoned, disposable, fluid-resistant lab coat.

Operational Plan: Step-by-Step Handling Methodology

Every protocol must be a self-validating system. The following operational workflow ensures that exposure risks are mitigated at the source before relying solely on PPE.

Phase 1: Pre-Operational Setup & Engineering Controls
  • Verify Containment: Ensure the Powder Weighing Isolator or Ventilated Balance Enclosure (VBE) is operational with an inward face velocity of at least 0.4–0.5 m/s[8]. Do not handle this compound on an open bench.

  • Prepare Decontamination Solutions: Prepare a 0.1M NaOH (Sodium Hydroxide) or basic laboratory detergent solution. Causality: As a carboxylic acid, the compound is highly soluble in basic solutions, converting into a water-soluble sodium salt. This makes chemical decontamination of surfaces highly efficient.

Phase 2: PPE Donning Sequence
  • Inspect and don the fluid-resistant Tyvek suit.

  • Don the inner pair of standard nitrile gloves.

  • Don respiratory protection (N95/P100 or PAPR). Perform a mandatory positive/negative pressure seal check to validate respiratory isolation.

  • Don chemical splash goggles.

  • Don the outer pair of extended-cuff nitrile gloves, pulling the cuffs tightly over the sleeves of the Tyvek suit to eliminate exposed skin at the wrists.

Phase 3: Handling and Transfer Protocol
  • Place the sealed source container of 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid inside the VBE.

  • Utilize anti-static weighing boats and grounded spatulas . Causality: Aromatic carboxylic acids often hold static charges; anti-static tools prevent the sudden repulsion and aerosolization of the powder.

  • Execute transfers using slow, deliberate movements to minimize turbulent airflow within the VBE.

  • Seal the weighed material in a secondary containment vessel (e.g., a secondary screw-cap jar) before removing it from the engineering control.

Phase 4: Decontamination and Doffing
  • Wipe down the exterior of the secondary vessel and the interior surfaces of the VBE with the 0.1M NaOH solution, followed by a DI water rinse.

  • Remove the heavily contaminated outer gloves inside the VBE and dispose of them in a sealed hazardous waste bag.

  • Exit the workspace and doff the remaining PPE in a strict sequence (Goggles Tyvek suit Respirator Inner gloves) to prevent secondary self-contamination.

  • Wash hands and forearms thoroughly with soap and water.

PPE_Workflow Start Risk Assessment: OEB 3/4 (Precautionary Principle) EngControl Engineering Controls (Powder Weighing Isolator / VBE) Start->EngControl PPE_Select PPE Donning Sequence Start->PPE_Select Handling Safe Handling & Closed-System Transfer EngControl->Handling Resp Respiratory: N95/P100 or PAPR PPE_Select->Resp Dermal Dermal: Double Nitrile Gloves (Extended Cuff) PPE_Select->Dermal Eye Eye/Face: Splash Goggles PPE_Select->Eye Resp->Handling Dermal->Handling Eye->Handling Decon Decontamination (0.1M NaOH) & Hazardous Waste Disposal Handling->Decon

Step-by-step operational workflow and PPE integration for handling novel pharmaceutical intermediates.

Spill Response & Disposal Plan

  • Dry Powder Spills: Do NOT dry sweep. Dry sweeping will aerosolize the lipophilic powder. Cover the spill with damp, basic-absorbent pads (soaked in 0.1M NaOH) to neutralize and dissolve the acid, then carefully scoop the pads into a hazardous waste container[7].

  • Solution Spills (e.g., in DMSO or DMF): If the compound is dissolved in an organic solvent, the dermal penetration risk increases exponentially. Immediately evacuate the immediate area, ensure PAPR/respiratory protection is active, and use universal chemical binders to absorb the liquid.

  • Disposal: All contaminated PPE, weighing boats, and spill cleanup materials must be treated as highly potent active pharmaceutical ingredient (API) waste. Incineration is the required disposal method for halogenated and complex aromatic pharmaceutical waste.

References

  • "The 'precautionary principle' as a guide for future drug development". National Center for Biotechnology Information (PMC). URL:[Link]

  • "Hydroxycarboxylic acid receptor 2". WikiDoc. URL:[Link]

  • "TRPV1 Channels Are Involved in Niacin-induced Cutaneous Vasodilation in Mice". National Center for Biotechnology Information (PMC). URL:[Link]

  • "Pharmaceutical industry best practice". 3M. URL:[Link]

  • "Setting occupational exposure limits for unstudied pharmaceutical intermediates using an in vitro parallelogram approach". Centers for Disease Control and Prevention (CDC). URL:[Link]

  • "Considerations for setting occupational exposure limits for novel pharmaceutical modalities". National Center for Biotechnology Information (PMC). URL:[Link]

  • "Labs need to be more concerned about OEB! Why? How to be protected against it?". Erlab. URL:[Link]

Sources

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